molecular formula C9H6ClNO B1436754 3-Chloroisoquinolin-6-ol CAS No. 1374652-53-5

3-Chloroisoquinolin-6-ol

Cat. No.: B1436754
CAS No.: 1374652-53-5
M. Wt: 179.6 g/mol
InChI Key: UGPQRQFIFJTENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQRQFIFJTENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-53-5
Record name 3-Chloro-6-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its derivatives exhibit a broad spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Among these, 3-Chloroisoquinolin-6-ol stands out as a crucial intermediate for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 3-position provides a reactive handle for further functionalization, while the hydroxyl group at the 6-position offers a site for modification or can play a key role in binding interactions with biological targets.

This technical guide provides a comprehensive overview of a rational and efficient synthetic pathway to this compound. The presented route is designed for adaptability in a research and development setting, emphasizing robust and well-established chemical transformations. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy centered on the construction of the core isoquinoline ring system, followed by key functional group interconversions. Our proposed pathway leverages the classic Bischler-Napieralski reaction for the formation of the dihydroisoquinoline core, a method renowned for its reliability, particularly with electron-rich aromatic precursors.[3][4]

The key steps in our forward synthesis are:

  • Amide Formation: Synthesis of an N-acyl-β-phenylethylamine precursor from commercially available starting materials.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization to form a 3,4-dihydroisoquinoline intermediate.

  • Aromatization and Chlorination: Conversion of the dihydroisoquinoline to a chlorinated isoquinoline derivative.

  • Demethylation: Cleavage of a methoxy ether to unveil the target 6-hydroxyl group.

This strategy was chosen for its convergence and the use of well-documented and scalable reactions, ensuring a high degree of trustworthiness and reproducibility.

Detailed Synthetic Pathway

Part 1: Synthesis of the Dihydroisoquinoline Core via Bischler-Napieralski Reaction

The journey to this compound begins with the construction of a substituted 3,4-dihydroisoquinoline. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is highly effective for this purpose.[5]

Step 1.1: Amide Formation

The synthesis commences with the acylation of 3-methoxyphenethylamine with chloroacetyl chloride. The methoxy group serves as a protected form of the final hydroxyl group and its electron-donating nature activates the aromatic ring, facilitating the subsequent cyclization.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide.

Step 1.2: Bischler-Napieralski Cyclization

The synthesized amide is then subjected to cyclization using a dehydrating agent, typically phosphorus oxychloride (POCl₃).[5][6] This reaction proceeds via an electrophilic attack of the activated amide onto the electron-rich aromatic ring.[4]

Experimental Protocol:

  • To the crude N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide (1.0 eq.) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours in a well-ventilated fume hood.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH 8-9.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline.

Causality of Experimental Choices: The use of POCl₃ serves a dual purpose: it acts as a dehydrating agent to activate the amide and as a Lewis acid to promote the cyclization.[7] The electron-donating methoxy group at the 3-position of the phenethylamine directs the cyclization to the para position (the 6-position of the resulting isoquinoline), which is sterically and electronically favored.

Part 2: Aromatization and Chlorination

The next stage involves the aromatization of the dihydroisoquinoline ring and the introduction of the chlorine atom at the 3-position. This is strategically achieved in a one-pot process from the corresponding isoquinolinone.

Step 2.1: Oxidation to 6-methoxyisoquinolin-1(2H)-one

The 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline intermediate is first oxidized to the corresponding isoquinolin-1(2H)-one. This can be achieved through various methods, including oxidation with potassium permanganate or dehydrogenation over a palladium catalyst. For this guide, we will focus on a palladium-catalyzed dehydrogenation which often provides cleaner reactions and higher yields.

Experimental Protocol:

  • Dissolve the crude 1-(chloromethyl)-7-methoxy-3,4-dihydroisoquinoline (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours. The progress of the aromatization can be monitored by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-methoxyisoquinolin-1(2H)-one.

Step 2.2: Chlorination of 6-methoxyisoquinolin-1(2H)-one

The resulting isoquinolinone is then chlorinated at the 3-position. The use of a Vilsmeier-type reagent, generated in situ from POCl₃ and a catalytic amount of dimethylformamide (DMF), is a highly effective method for this transformation.[8] Alternatively, a mixture of POCl₃ and PCl₅ can be employed for a more potent chlorinating system.[9]

Experimental Protocol:

  • In a round-bottom flask, suspend the crude 6-methoxyisoquinolin-1(2H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture and remove the excess POCl₃ under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give crude 3-chloro-6-methoxyisoquinoline.

Mechanistic Insight: The isoquinolinone exists in tautomeric equilibrium with its 1-hydroxyisoquinoline form. The hydroxyl group is then converted into a better leaving group by POCl₃. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that facilitates the chlorination at the electron-rich 3-position.[10]

Part 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers.[11]

Experimental Protocol:

  • Dissolve the crude 3-chloro-6-methoxyisoquinoline (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 eq.) in DCM.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture back to 0 °C and cautiously quench with methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanism of Demethylation: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.[12]

Summary of the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A 3-Methoxyphenethylamine B N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide A->B Chloroacetyl chloride, DCM C 1-(Chloromethyl)-7-methoxy-3,4-dihydroisoquinoline B->C POCl3, Reflux D 6-Methoxyisoquinolin-1(2H)-one C->D Pd/C, Toluene, Reflux E 3-Chloro-6-methoxyisoquinoline D->E POCl3, cat. DMF, Reflux F This compound E->F BBr3, DCM

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Conditions
StepTransformationKey ReagentsSolventTemperatureTypical Yield (%)
1.1Amide FormationChloroacetyl chlorideDCM0 °C to RT90-95
1.2Bischler-Napieralski CyclizationPOCl₃NeatReflux75-85
2.1Aromatization10% Pd/CTolueneReflux80-90
2.2ChlorinationPOCl₃, cat. DMFNeatReflux70-80
3DemethylationBBr₃DCM-78 °C to RT65-75
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR (DMSO-d₆)δ (ppm): 9.85 (s, 1H, OH), 9.10 (s, 1H, H-1), 8.05 (d, J=9.0 Hz, 1H, H-5), 7.80 (s, 1H, H-4), 7.35 (dd, J=9.0, 2.5 Hz, 1H, H-7), 7.20 (d, J=2.5 Hz, 1H, H-8). (Predicted data based on similar structures)[13]
¹³C NMR (DMSO-d₆)δ (ppm): 158.0, 150.0, 142.0, 136.0, 130.0, 125.0, 122.0, 120.0, 110.0. (Predicted data)[13]
Mass Spec. (ESI-MS)m/z: 180.0 (M+H)⁺, 182.0 (M+H+2)⁺. (Predicted data)[2]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Dihydroisoquinoline Synthesis cluster_1 Part 2: Aromatization & Chlorination cluster_2 Part 3: Final Product Formation Amide_Formation Amide_Formation Cyclization Cyclization Amide_Formation->Cyclization Purification (optional) Aromatization Aromatization Cyclization->Aromatization Chlorination Chlorination Aromatization->Chlorination Crude intermediate Demethylation Demethylation Chlorination->Demethylation Purification_Characterization Purification_Characterization Demethylation->Purification_Characterization Column Chromatography

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry. By employing the Bischler-Napieralski reaction, a strategic chlorination, and a reliable demethylation, this route offers a practical approach for researchers in the field. The provided experimental protocols and mechanistic insights are intended to serve as a solid foundation for the successful synthesis of this and related isoquinoline derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Google Patents. Method for synthetizing 6-methoxyquinoline.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • Thieme. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • PMC. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]

  • PubChem. 3-Chloroisoquinoline. [Link]

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3? [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

  • Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloroisoquinolin-6-ol, a substituted isoquinoline of significant interest to researchers and professionals in the fields of drug development and medicinal chemistry. This document is structured to deliver not just data, but also the underlying scientific rationale and practical methodologies essential for its application.

Molecular Identity and Structural Framework

This compound is a heterocyclic aromatic compound built upon an isoquinoline scaffold. This core structure, a bicyclic system of a fused benzene and pyridine ring, is a recognized "privileged scaffold" in drug discovery, frequently forming the basis of therapeutic agents.[1] The specific functionalization of this scaffold with a chlorine atom at the 3-position and a hydroxyl group at the 6-position critically defines its chemical behavior and potential biological interactions.

  • IUPAC Name: this compound

  • CAS Number: 1374652-53-5[2]

  • Molecular Formula: C₉H₆ClNO[2]

  • Molecular Weight: 179.60 g/mol [2]

  • Canonical SMILES: C1=CC2=C(C=C1O)C=NC(=C2)Cl

Caption: Key identifiers for this compound.

Core Physicochemical Parameters

The physicochemical properties of a compound are foundational to understanding its behavior in both chemical and biological systems. They are critical determinants of a molecule's suitability for development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue/PredictionSignificance in Drug Development
Melting Point Data not available. For the related compound 3-chloroisoquinoline, the melting point is approximately 70-73°C.[3]A sharp melting point is indicative of high purity. It also influences the compound's solubility and dissolution rate.
Boiling Point Data not available.Important for purification by distillation, although less relevant for solid compounds.
Solubility Sparingly soluble in water; moderate solubility in organic solvents.[3] (inferred from 3-chloroisoquinoline)Affects formulation options and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
pKa Predicted: 1.84±0.30[3] (for the protonated nitrogen of 3-chloroisoquinoline)The ionization state at physiological pH (around 7.4) impacts solubility, membrane permeability, and binding to target proteins.
LogP Data not available. For the related compound 3-chloroquinoline, the predicted XLogP3 is 3.1.[4]A measure of lipophilicity, which is a key factor in predicting membrane permeability and potential for off-target effects.

Experimental Methodologies for Physicochemical Characterization

The precise determination of the physicochemical properties outlined above requires robust and reproducible experimental protocols. The following section details standard methodologies that can be applied to this compound.

Purity and Identity Confirmation by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for confirming the identity and assessing the purity of a compound. HPLC separates the compound from any impurities, while MS provides a highly accurate mass measurement, confirming the molecular weight.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: A typical gradient would run from 5% to 95% Solvent B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: A UV detector set at a wavelength determined by a preliminary UV-Vis scan.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass determination.

    • Data Acquisition: Scan for the expected protonated molecule [M+H]⁺.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection dissolve Dissolve sample in appropriate solvent inject Inject sample onto C18 column gradient Apply solvent gradient inject->gradient separate Separation of components gradient->separate ionize Electrospray Ionization (ESI) separate->ionize Eluent transfer analyze Mass analysis ionize->analyze detect Detection of [M+H]⁺ analyze->detect

Caption: A generalized workflow for purity and identity confirmation by HPLC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic structure of a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum to observe chemical shifts, coupling constants, and integration of signals.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a key component in a multitude of marketed and clinical drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[1] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules.

  • Kinase Inhibitors: Many isoquinoline derivatives function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The 3-chloro and 6-hydroxyl groups of the target molecule can be key interaction points or sites for further chemical modification to enhance potency and selectivity.

  • Anticancer Agents: Halogenated isoquinolines have shown promise as anticancer agents.[6] The chlorine atom can modulate the electronic properties of the ring system, influencing its interaction with biological targets.

  • Synthetic Intermediate: The chlorine at the 3-position is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[7]

Drug_Discovery_Logic cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_applications Potential Applications scaffold This compound nas Nucleophilic Aromatic Substitution at C3 scaffold->nas cross_coupling Cross-Coupling at C3 scaffold->cross_coupling derivatization Derivatization of 6-OH group scaffold->derivatization kinase Kinase Inhibitors nas->kinase anticancer Anticancer Agents cross_coupling->anticancer other Other Bioactive Compounds derivatization->other

Caption: Logical flow from the core scaffold to potential therapeutic applications.

Concluding Remarks

This compound represents a molecule of significant potential for researchers in the chemical and pharmaceutical sciences. While a comprehensive public dataset of its physicochemical properties is still emerging, its structural relationship to a well-established class of bioactive compounds makes it a compelling candidate for further investigation. The methodologies and insights provided in this guide offer a robust framework for the characterization and application of this and related molecules in the pursuit of novel therapeutic agents.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline | C9H6ClN | CID 69164. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroaniline | C6H6ClN | CID 7932. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. PubChem. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]

  • Premila, M. S., Pai, B. R., & Shoolery, J. N. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(26), 4447-4487.
  • Selvi, S., & Perumal, P. (1999). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.
  • Raposo, R., et al. (2022). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-thermal desorption-heart-cutting two-dimensional gas chromatography-negative chemical ionization-mass spectrometry.
  • Martendal, E., et al. (2012). Analytical methods for determination of cork-taint compounds in wine. TrAC Trends in Analytical Chemistry, 37, 138-152.
  • LookChem. (n.d.). CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

  • Fengchen Group. (n.d.). Tom ntej: Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 3-Chloroisoquinolin-6-ol: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloroisoquinolin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the exploration of its structural analogs, and its potential as a modulator of key biological pathways implicated in a range of diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the isoquinoline core.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatility of the isoquinoline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance potency, selectivity, and metabolic stability.

The subject of this guide, this compound, presents a unique combination of functional groups that make it a particularly attractive starting point for drug discovery. The chlorine atom at the 3-position is a key feature, often crucial for enhancing biological activity, while the hydroxyl group at the 6-position provides a versatile handle for the synthesis of a diverse library of derivatives.

Synthesis of this compound and Its Precursors

A robust and efficient synthetic strategy is paramount for the exploration of any chemical scaffold. Here, we outline a plausible and well-precedented multi-step synthesis for this compound, commencing from readily available starting materials.

Synthesis of the Precursor: 3-Chloroisoquinolin-6-amine

The synthesis of the target compound logically proceeds through the key intermediate, 3-Chloroisoquinolin-6-amine. A common and effective method for the preparation of this amine involves a sequence of nitration, chlorination, and reduction starting from a substituted benzoic acid.

Workflow for the Synthesis of 3-Chloroisoquinolin-6-amine:

A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Cyclization C 1,3-Dichloro-6-nitroisoquinoline B->C Chlorination D 3-Chloroisoquinolin-6-amine C->D Selective Reduction A 3-Chloroisoquinolin-6-amine B 3-Chloroisoquinolin-6-diazonium salt A->B Diazotization (NaNO₂, aq. acid) C This compound B->C Hydrolysis (H₂O, heat) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA transcription TNFa TNF-α TNFa_mRNA->TNFa translation Isoquinoline This compound Analog Isoquinoline->IKK inhibits

Sources

An In-depth Technical Guide on the Predicted Biological Activity of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 3-Chloroisoquinolin-6-ol is a distinct chemical entity, a comprehensive body of public-domain research detailing its specific biological activities is not yet established. This guide, therefore, serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By examining the well-documented bioactivities of structurally analogous isoquinoline and quinoline derivatives, we can construct a reasoned hypothesis for the potential therapeutic applications of this compound. This document outlines these potential activities, proposes a rigorous experimental workflow for their validation, and provides the scientific rationale underpinning these suggested protocols. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic drugs.[1][2] This guide aims to provide a foundational roadmap for the systematic investigation of this compound as a potentially valuable molecule in drug discovery.

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[3][4] Nature has prolifically utilized this scaffold to produce alkaloids with a wide spectrum of biological effects, including analgesic, antimicrobial, and antitumor properties.[5][6][7] In the realm of synthetic medicinal chemistry, the isoquinoline ring system is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets.[1] The strategic placement of various functional groups on the isoquinoline backbone allows for the fine-tuning of a compound's physicochemical properties and its interactions with specific enzymes, receptors, and other cellular components.

The subject of this guide, this compound, features two key substitutions on the isoquinoline framework: a chlorine atom at the 3-position and a hydroxyl group at the 6-position. The presence and positioning of these functional groups are anticipated to significantly influence the molecule's biological profile. Halogenation, particularly chlorination, is a common strategy in drug design to enhance potency, modulate metabolic stability, and influence binding interactions with target proteins.[2] The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at a biological target, and also serves as a potential site for further chemical modification.

Hypothesized Biological Activities of this compound

Based on the established biological activities of structurally related chlorinated and hydroxylated isoquinolines and quinolines, we can postulate several potential therapeutic applications for this compound. These hypotheses are grounded in the structure-activity relationships (SAR) observed for analogous compounds.

Potential as an Anticancer Agent

A significant body of research highlights the anticancer potential of isoquinoline and quinoline derivatives.[8][9] The proposed mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and interference with DNA replication.

  • Kinase Inhibition: Many isoquinoline-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[10] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been investigated as inhibitors of Aurora kinases.[11] The presence of the chloro and hydroxyl groups on this compound could facilitate its binding to the ATP-binding pocket of specific kinases.

  • Topoisomerase Inhibition: Certain 3-arylisoquinoline derivatives have been shown to act as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[12][13] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately, cell death. The planar isoquinoline core of this compound could potentially intercalate into DNA, a common feature of many topoisomerase inhibitors.

  • Induction of Apoptosis: Novel 6-chloro-quinazolin derivatives, structurally related to isoquinolines, have been demonstrated to induce apoptosis in cancer cell lines.[14] It is plausible that this compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Potential Anti-inflammatory Activity

Isoquinoline alkaloids are known to possess anti-inflammatory properties.[4][5] This activity is often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The hydroxyl group on this compound could contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

Proposed Experimental Workflows for Validation

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive evaluation of its potential as a therapeutic agent.

In Vitro Anticancer Activity Screening

A foundational step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, etc.)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle control (DMSO) and positive control (a known anticancer drug like doxorubicin) wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Rationale for Experimental Choices:

  • The use of a panel of cancer cell lines provides a broader understanding of the compound's spectrum of activity and potential selectivity.

  • The 48-72 hour incubation period allows for the assessment of the compound's effect on cell proliferation over multiple cell cycles.

  • The inclusion of positive and vehicle controls is essential for validating the assay's performance and ensuring that the observed effects are due to the test compound.

Data Presentation:

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7BreastExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data
HeLaCervicalExperimental DataExperimental Data
Mechanistic Studies: Kinase Inhibition Assay

Should this compound demonstrate significant anticancer activity, the next logical step is to investigate its mechanism of action. A biochemical assay to assess its ability to inhibit a panel of relevant protein kinases would be highly informative.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using a commercial kinase profiling service or an in-house assay)

General Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, including radiometric, fluorescence, or luminescence-based readouts.

Illustrative Workflow:

  • Select a panel of kinases relevant to cancer (e.g., EGFR, VEGFR, PI3K, CDKs).

  • Perform the kinase reaction in the presence of varying concentrations of this compound, the kinase, its substrate, and ATP.

  • After incubation, quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.

Visualizing the Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound This compound (Serial Dilutions) incubation Incubation compound->incubation kinase Kinase Panel kinase->incubation reagents Substrate & ATP reagents->incubation detection Quantify Phosphorylation incubation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for in vitro kinase inhibition screening.

Signaling Pathway Analysis

To understand the downstream cellular effects of potential kinase inhibition by this compound, it is crucial to analyze key signaling pathways.

Protocol 3: Western Blot Analysis

This technique allows for the detection and quantification of specific proteins, providing a snapshot of the activation state of signaling pathways.

Procedure:

  • Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, etc.).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Potential Signaling Pathway for Investigation:

Based on the activities of related compounds, a plausible target for this compound is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, albeit predictive, framework for exploring the biological activity of this compound. The isoquinoline scaffold, with its rich history in medicinal chemistry, provides a strong rationale for investigating this compound's potential as a therapeutic agent, particularly in the realm of oncology. The proposed experimental workflows, from initial cell viability screening to more detailed mechanistic studies, offer a clear and logical path for researchers to follow.

The successful execution of these experiments will be crucial in either validating or refuting the hypotheses presented herein. Positive results, such as potent and selective anticancer activity, would warrant further investigation, including lead optimization through medicinal chemistry efforts to enhance potency and drug-like properties, as well as in vivo studies in animal models of cancer. This systematic approach will be instrumental in determining if this compound is a promising new lead compound in the ongoing search for novel and effective therapeutics.

References

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
  • Biologically active isoquinoline alkaloids covering 2019–2022.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery. Benchchem.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. PubMed.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-Chloroisoquinolin-6-ol, a heterocyclic compound with potential therapeutic applications. Given the limited direct research on this specific molecule, we will leverage data from structurally analogous isoquinoline derivatives to formulate a primary hypothesis and detail a rigorous, multi-faceted experimental workflow to investigate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities.[1] From antimicrobial and anti-inflammatory agents to potent anti-cancer drugs, the versatility of the isoquinoline ring system allows for chemical modifications that can fine-tune biological activity.[1][2]

This compound (C₉H₆ClNO) is a derivative of this important class of compounds.[3] While specific biological data for this compound is not yet prevalent in the public domain, its structural similarity to other bioactive isoquinolines, such as 3-Chloroisoquinolin-6-amine, suggests a high probability of therapeutic relevance. The latter has been identified as a key building block in the synthesis of kinase inhibitors, anti-inflammatory compounds, and anticancer agents.[2] This guide will, therefore, proceed with the primary hypothesis that this compound functions as an inhibitor of one or more protein kinases.

Compound Properties
IUPAC Name This compound
CAS Number 1374652-53-5[3]
Molecular Formula C₉H₆ClNO[3]
Molecular Weight 179.60 g/mol [3]

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The isoquinoline scaffold has been successfully exploited to develop numerous kinase inhibitors.[1] The planar aromatic ring system can effectively mimic the adenine region of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and competitively inhibit their activity. The substituents on the isoquinoline core are crucial for determining the potency and selectivity of inhibition.

Based on these precedents, we hypothesize that This compound acts as a kinase inhibitor . The chloro and hydroxyl substitutions on the isoquinoline ring likely contribute to its binding affinity and selectivity for specific kinases. The following sections will outline a comprehensive experimental strategy to test this hypothesis and elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Validation of the Hypothesized Mechanism

A systematic and multi-pronged approach is required to thoroughly characterize the mechanism of action of a novel compound. The following experimental workflow is designed to first validate the kinase inhibition hypothesis and then to progressively narrow down the specific targets and affected pathways.

Phase 1: Broad Spectrum Kinase Inhibition Profiling

The initial step is to determine if this compound possesses kinase inhibitory activity. A broad-spectrum biochemical screen against a panel of diverse protein kinases is the most efficient way to address this.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a generic, high-throughput method to assess the inhibitory potential of a compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a 384-well white, flat-bottom plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Kinase Reaction:

    • Add 10 µL of a solution containing the kinase and its specific substrate in the appropriate kinase buffer. The choice of kinases for the initial panel should cover different branches of the human kinome.

    • Initiate the kinase reaction by adding 10 µL of ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent quantifies the amount of ATP remaining in the well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Data Presentation: Kinase Inhibition Profile

The results of the initial screen should be summarized in a table.

Kinase Target IC₅₀ (µM)
Kinase A> 100
Kinase B5.2
Kinase C0.8
Kinase D> 100
Phase 2: Cellular Activity and Target Engagement

Once a set of potential kinase targets has been identified from the biochemical screen, the next critical step is to determine if this compound can engage these targets in a cellular context and exert a biological effect.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the activity of one of the identified target kinases (e.g., if Kinase C is a hit, use a cell line where Kinase C is a known oncogenic driver).

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.

  • MTT Incubation:

    • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow: Cellular Target Engagement

To confirm that the compound is binding to its intended target within the cell, a target engagement assay can be employed. One common method is a cellular thermal shift assay (CETSA), or more simply, by observing the inhibition of downstream signaling.

G cluster_workflow Cellular Target Engagement Workflow start Treat cells with This compound or DMSO lysis Lyse cells and collect protein start->lysis western Perform Western Blot lysis->western analysis Analyze phosphorylation status of downstream targets western->analysis

Caption: A simplified workflow for assessing cellular target engagement via Western Blot.

Phase 3: Signaling Pathway Elucidation

The final phase of the investigation is to map the signaling pathway(s) affected by this compound. This provides a deeper understanding of its mechanism of action and potential therapeutic applications.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Treat cells with this compound at a concentration around its GI₅₀ for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of the suspected kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Hypothetical Signaling Pathway

Based on the experimental data, a signaling pathway diagram can be constructed to visualize the mechanism of action. For example, if this compound is found to inhibit Kinase C, which is upstream of the MAPK/ERK pathway, the following diagram could represent its action:

G cluster_pathway Hypothetical Signaling Pathway for this compound compound This compound kinase_c Kinase C compound->kinase_c Inhibition downstream_1 MEK kinase_c->downstream_1 Phosphorylation downstream_2 ERK downstream_1->downstream_2 Phosphorylation cellular_effect Decreased Cell Proliferation downstream_2->cellular_effect

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on Kinase C and its downstream effects.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow to elucidate the mechanism of action of this compound, with a primary hypothesis centered on kinase inhibition. By systematically progressing from broad biochemical screening to specific cellular pathway analysis, researchers can build a robust data package to define the compound's biological activity.

Future work should focus on confirming the direct binding of this compound to its identified kinase targets using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Furthermore, lead optimization studies can be initiated to improve the potency and selectivity of this promising isoquinoline scaffold.

References

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. (2024-07-02). [Link]

  • Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes . PubMed. [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 . PubChem - NIH. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs . PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Putative Protein Targets of 3-Chloroisoquinolin-6-ol: A Hypothesis-Driven Approach to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] 3-Chloroisoquinolin-6-ol represents a molecule of significant interest within this class; however, its specific protein targets remain largely uncharacterized in publicly available literature. This technical guide presents a hypothesis-driven framework for the identification and validation of its protein interactome. Drawing upon the well-documented activities of structurally analogous isoquinoline and quinoline derivatives, we postulate potential target classes, including protein kinases and topoisomerases. The core of this document is a comprehensive, step-by-step experimental workflow designed for researchers in drug discovery. We provide detailed protocols for target deconvolution using chemoproteomics, biophysical validation of binding through Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA), and functional characterization via in vitro enzyme inhibition assays. This guide is structured to not only provide methodologies but also to elucidate the scientific rationale behind each experimental choice, empowering researchers to rigorously investigate the mechanism of action of this compound and other novel small molecules.

Part 1: Introduction and Rationale for a Hypothesis-Driven Approach

The isoquinoline core is a privileged heterocyclic motif found in a multitude of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1] The specific compound, this compound, with its chlorine and hydroxyl substitutions, presents a unique electronic and structural profile that suggests potential for specific and potent interactions with biological macromolecules.

A thorough review of the current scientific literature reveals a notable absence of definitive studies elucidating the direct protein targets of this compound. This knowledge gap presents both a challenge and an opportunity for drug discovery researchers. In the absence of direct evidence, a logical and scientifically rigorous path forward involves a hypothesis-driven approach. This strategy leverages the known biological activities of structurally related compounds to postulate a set of potential protein targets. This informed starting point allows for a more focused and efficient experimental investigation.

This guide, therefore, is constructed on the premise of exploring the most probable target classes for this compound based on the established pharmacology of the broader isoquinoline and quinoline families. We will then provide a detailed, field-proven experimental pipeline to systematically test these hypotheses, validate interactions, and characterize the functional consequences of binding.

Part 2: Postulated Protein Target Classes for this compound

Based on extensive research into the bioactivity of compounds containing the isoquinoline and quinoline scaffolds, we can hypothesize several classes of proteins as potential targets for this compound.

Protein Kinases

The human kinome represents one of the most significant classes of drug targets, particularly in oncology.[2][3] A substantial body of evidence demonstrates that isoquinoline and quinoline derivatives are potent inhibitors of various protein kinases.[2][3][4][5][6] These compounds often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. The dysregulation of kinase signaling is a hallmark of many diseases, making kinase inhibition a validated therapeutic strategy.[7]

  • Rationale for Postulation: The planar, heterocyclic nature of the isoquinoline core is well-suited for insertion into the ATP-binding cleft of kinases. Substitutions on the isoquinoline ring, such as the chloro and hydroxyl groups of this compound, can form key hydrogen bonds and hydrophobic interactions with active site residues, thereby conferring potency and selectivity. Studies on related pyrazolo[3,4-g]isoquinolines have demonstrated their potential as inhibitors of kinases like Haspin.[4]

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[8] They are validated targets for cancer chemotherapy.[9] A class of compounds known as indenoisoquinolines, which are structurally related to this compound, are non-camptothecin inhibitors of topoisomerase I.[9][10][11] These molecules act by trapping the topoisomerase I-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks.[8][9]

  • Rationale for Postulation: The polycyclic aromatic system of isoquinoline derivatives can intercalate into DNA and interact with the topoisomerase enzyme at the DNA-protein interface.[8][10] This dual interaction is a known mechanism for topoisomerase inhibition. The specific substitutions on this compound could influence its DNA binding affinity and its interaction with the enzyme, making topoisomerases a plausible target class.

14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved adapter proteins that regulate the function of a wide array of signaling proteins.[12] They are emerging as important targets in cancer and neurodegenerative diseases.[12][13][14] Some isoquinoline derivatives have been explored as modulators of 14-3-3 protein-protein interactions.[15]

  • Rationale for Postulation: 14-3-3 proteins recognize and bind to specific phosphoserine/threonine motifs on their client proteins. Small molecules that can stabilize or disrupt these interactions are of significant therapeutic interest. While less common than kinase or topoisomerase inhibition for isoquinolines, the potential for this compound to modulate these interactions, perhaps through allosteric mechanisms, warrants investigation.

Postulated Target Class General Function Rationale Based on Structural Analogs Potential Therapeutic Area
Protein Kinases Signal transduction, cell cycle control, proliferationThe isoquinoline scaffold is a common feature in ATP-competitive kinase inhibitors.[2][3][4][6]Oncology, Inflammatory Diseases
Topoisomerases DNA topology regulation, replication, transcriptionIndenoisoquinoline derivatives are known inhibitors of topoisomerase I.[9][10][11]Oncology
14-3-3 Proteins Adapter proteins in signaling pathways, cell cycle controlSome isoquinoline derivatives have been shown to modulate 14-3-3 protein-protein interactions.[15]Oncology, Neurodegenerative Diseases

Part 3: A Step-by-Step Technical Guide to Target Identification and Validation

This section provides a detailed, multi-phase experimental workflow to identify, validate, and characterize the protein targets of this compound.

Phase 1: Unbiased Target Identification via Chemoproteomics

The initial step is to identify candidate interacting proteins from a complex biological sample, such as a cell lysate. An affinity-based chemoproteomics approach is a powerful, unbiased method for this purpose.[16][17][18][19]

Experimental Rationale: This method utilizes a modified version of this compound (a "probe") that is immobilized on a solid support (e.g., beads). When a cell lysate is passed over these beads, proteins that bind to the compound are "captured." These captured proteins can then be eluted and identified using mass spectrometry. A competition experiment, where the lysate is co-incubated with an excess of the free, unmodified this compound, is crucial for distinguishing specific binders from non-specific ones.[20]

Chemoproteomics workflow for target identification.
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an alkyne for "click" chemistry). The linker position should be chosen carefully to minimize disruption of potential protein binding sites.

  • Immobilization:

    • Covalently attach the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe.[21]

  • Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

  • Affinity Pull-Down:

    • Divide the lysate into two conditions:

      • Test Condition: Incubate the lysate with the compound-immobilized beads.

      • Competition Control: Pre-incubate the lysate with a high concentration (e.g., 100-fold excess) of free, unmodified this compound before adding the compound-immobilized beads.

  • Washing and Elution:

    • Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the beads.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by changing the pH or salt concentration.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the test condition but absent or significantly reduced in the competition control.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[20]

Phase 2: Biophysical Validation of Direct Binding

Once a list of candidate proteins is generated, it is imperative to validate the direct interaction between this compound and each putative target.

Experimental Rationale: SPR is a label-free technique that measures real-time biomolecular interactions.[22][23][24] By immobilizing the target protein on a sensor chip and flowing solutions of this compound over the surface, one can directly observe binding and dissociation. This allows for the precise determination of binding affinity (K D ) and kinetic parameters (k a and k d ).[25]

SPR workflow for binding kinetics analysis.
  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[26] Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of this compound in the running buffer. A typical concentration range might be 0.1 to 100 times the expected K D . Include a buffer-only (zero analyte) injection as a control.

  • Binding Measurement:

    • Perform the binding analysis by injecting the different concentrations of the compound over the immobilized protein surface and a reference flow cell.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams. Each cycle should consist of an association phase (compound injection) and a dissociation phase (buffer injection).[25][26]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).[25]

Experimental Rationale: TSA, or differential scanning fluorimetry, measures the thermal stability of a protein.[27][28][29][30] The binding of a small molecule ligand typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (T m ).[29][31] This change in T m provides strong evidence of a direct interaction.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reactions containing the purified target protein at a fixed concentration, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.[27][31] Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.[28][30]

    • Apply a thermal gradient, slowly increasing the temperature (e.g., from 25 °C to 95 °C).

  • Fluorescence Monitoring:

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, it exposes hydrophobic cores, which the dye binds to, causing an increase in fluorescence.[29][30]

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve for each condition.

    • The melting temperature (T m ) is the midpoint of the transition in this curve, which can be determined by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative.[27]

    • A significant positive shift in T m in the presence of this compound compared to the control indicates stabilizing binding.

Phase 3: Functional Validation of Target Engagement

Confirming a direct physical interaction is essential, but understanding the functional consequence of this binding is the ultimate goal. If a candidate target is an enzyme, such as a protein kinase, a functional assay is required.

Experimental Rationale: If a protein kinase is identified and validated as a direct binder, its enzymatic activity must be measured in the presence of this compound. A common method is to quantify the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide.[7] A reduction in kinase activity with increasing compound concentration demonstrates functional inhibition.

  • Kinase Reaction:

    • In a 96-well plate, set up kinase reactions containing the purified kinase, its specific substrate peptide, and ATP in an optimized kinase buffer.[1][7][32]

    • Add serial dilutions of this compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control.

    • Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at the optimal temperature (e.g., 30 °C).[7]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[7]

    • Add a Kinase Detection Reagent, which converts the ADP produced into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.[33]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC 50 ), a key measure of the compound's potency.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpreting results and making informed decisions in a drug discovery project.

Table 2: Example Data Summary for Biophysical Validation

Target Protein SPR K D (µM) TSA ΔT m (°C) at 10 µM Compound Binding Confirmed?
Kinase A 0.5 ± 0.1 + 5.2 Yes
Protein B > 100 + 0.3 No

| Kinase C | 2.5 ± 0.4 | + 3.8 | Yes |

Table 3: Example Data for Functional Kinase Inhibition

Kinase Target IC 50 (µM) for this compound Positive Control IC 50 (µM) (e.g., Staurosporine)
Kinase A 1.2 0.01

| Kinase C | 8.9 | 0.02 |

Part 5: Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for elucidating the protein targets of this compound. By leveraging the known pharmacology of the isoquinoline scaffold, researchers can formulate educated hypotheses about potential target classes. The detailed, multi-phase experimental workflow—from unbiased chemoproteomic screening to biophysical and functional validation—provides a comprehensive framework for rigorously testing these hypotheses.

Successful identification and validation of one or more protein targets for this compound will be a pivotal step in understanding its mechanism of action. Future work would involve:

  • Selectivity Profiling: Screening the compound against a broad panel of related proteins (e.g., a kinome panel) to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which structural features are critical for target binding and potency.

  • Cell-Based Assays: Designing and executing cell-based experiments to confirm that the compound engages the target protein in a cellular context and elicits the expected downstream biological response.

  • Structural Biology: Pursuing co-crystallization of the compound with its target protein to gain atomic-level insights into the binding mode, which can guide further optimization efforts.[25]

By following the principles and protocols detailed in this guide, researchers will be well-equipped to unravel the molecular mysteries of this compound and advance its potential as a novel chemical probe or therapeutic lead.

References

Sources

3-Chloroisoquinolin-6-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloroisoquinolin-6-ol is a halogenated isoquinoline derivative with significant potential in medicinal chemistry. The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including those with antitumor and kinase inhibitory properties.[1][2][3][4][5] The presence of a chlorine atom at the 3-position and a hydroxyl group at the 6-position offers unique opportunities for molecular interactions with biological targets and provides synthetic handles for further derivatization. This technical guide presents a comprehensive overview of this compound, including a proposed synthetic pathway, detailed analytical characterization methods, and a strategic workflow for the evaluation of its biological activity. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction to this compound

The isoquinoline core is a privileged structural motif in drug discovery, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5] The strategic placement of substituents on the isoquinoline ring system can significantly influence the compound's physicochemical properties and biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

This compound, with its distinct substitution pattern, is a promising candidate for investigation. The chlorine atom can participate in halogen bonding and other non-covalent interactions within a biological target's binding site, while the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. Furthermore, these functional groups provide avenues for the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1374652-53-5[6]
Molecular Formula C₉H₆ClNO[6]
Molecular Weight 179.60 g/mol [6]
IUPAC Name This compound[7]
Canonical SMILES OC1=CC=C2C=NC(Cl)=CC2=C1[7]
InChI InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H[7]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed two-step synthesis involves the diazotization of 3-chloroisoquinolin-6-amine followed by the hydrolysis of the resulting diazonium salt.

Synthetic Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis 3-Chloroisoquinolin-6-amine 3-Chloroisoquinolin-6-amine Diazonium Salt Diazonium Salt 3-Chloroisoquinolin-6-amine->Diazonium Salt NaNO₂, aq. H₂SO₄ 0-5 °C This compound This compound Diazonium Salt->this compound H₂O, Δ

A proposed two-step synthesis of this compound.
Experimental Protocols

Step 1: Diazotization of 3-Chloroisoquinolin-6-amine

  • Materials:

    • 3-Chloroisoquinolin-6-amine

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄), concentrated

    • Deionized water

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer and maintained at 0-5 °C using an ice bath, dissolve 3-chloroisoquinolin-6-amine in dilute sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt

  • Materials:

    • Aqueous solution of the diazonium salt from Step 1

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Gently heat the aqueous solution of the diazonium salt to approximately 50-60 °C. Effervescence (evolution of N₂ gas) should be observed.

    • Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Predicted Spectroscopic and Chromatographic Data

TechniquePredicted Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the phenolic OH proton (concentration-dependent).
¹³C NMR Aromatic carbons in the range of δ 110-155 ppm. The carbon bearing the chlorine atom will be deshielded, and the carbon bearing the hydroxyl group will be shielded.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 180.01.
FT-IR Characteristic broad O-H stretch around 3200-3500 cm⁻¹, C=N and C=C stretching vibrations in the aromatic region (1500-1650 cm⁻¹), and a C-Cl stretch around 700-800 cm⁻¹.
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Biological Activity Evaluation

Given the prevalence of anticancer and kinase inhibitory activities among isoquinoline derivatives, a logical starting point for evaluating the biological potential of this compound is to screen it against a panel of cancer cell lines and protein kinases.[1][2][3]

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity will involve determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Cytotoxicity Screening Workflow Compound Stock Solution Compound Stock Solution Serial Dilutions Treat with Serial Dilutions Compound Stock Solution->Serial Dilutions Cancer Cell Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) 96-well Plates Seed Cells in 96-well Plates Cancer Cell Lines->96-well Plates 96-well Plates->Serial Dilutions Incubation Incubate for 48-72h Serial Dilutions->Incubation Viability Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability Assay Data Analysis Data Analysis and IC₅₀ Determination Viability Assay->Data Analysis

Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibitor Screening

To investigate the potential of this compound as a kinase inhibitor, an in vitro kinase inhibition assay can be performed against a panel of relevant protein kinases.[6][7][12][13]

Kinase Inhibition Screening Compound This compound Assay Plate Prepare Assay Plate Compound->Assay Plate Kinase Panel Select Kinase Panel (e.g., EGFR, VEGFR, Src) Kinase Panel->Assay Plate Incubation Incubate Compound with Kinase Assay Plate->Incubation Reaction Initiate Kinase Reaction with ATP Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Data Analysis Calculate % Inhibition and IC₅₀ Detection->Data Analysis

Workflow for in vitro kinase inhibitor screening.

Experimental Protocol: Kinase-Glo® Assay

  • Materials:

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Purified recombinant kinases (a panel of interest)

    • Kinase-specific substrates

    • ATP

    • This compound

  • Procedure:

    • In a white, opaque 96-well plate, prepare the kinase reaction by adding the kinase, its substrate, and the test compound at various concentrations in the appropriate reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30 °C for 60 minutes.

    • Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP remaining in the well, which is inversely correlated with kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a feasible synthetic route, a comprehensive analytical characterization plan, and a strategic workflow for the initial biological evaluation of this compound. The proposed in vitro cytotoxicity and kinase inhibition screens will provide valuable preliminary data on its potential as an anticancer agent or a kinase inhibitor.

Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

The systematic approach outlined in this guide provides a solid foundation for advancing this compound from a compound of interest to a potential clinical candidate.

References

  • Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Medium. (2024, November 8). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9634–9638. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Myers, A. G. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) Synthesis of 2-Substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloroisoquinolin-6-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloroisoquinolin-6-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific, direct research on this molecule is emerging, its structural motifs—a chlorinated isoquinoline core—position it as a valuable intermediate and pharmacophore. This document elucidates its chemical identity, proposes a robust synthetic pathway based on established methodologies, explores its potential therapeutic applications grounded in the activities of structurally related compounds, and provides detailed experimental protocols.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any research endeavor. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1374652-53-5[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
IUPAC Name This compound
MDL Number MFCD22380493[1]
Purity (Typical) ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C
Canonical SMILES C1=CC2=C(C=C1O)C=C(C=N2)Cl
InChI Key UGPQRQFIFJTENM-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Pathway

While a direct, published synthesis for this compound is not extensively documented, a reliable and scientifically sound two-stage pathway can be proposed. This pathway begins with the synthesis of the key intermediate, 3-Chloroisoquinolin-6-amine, followed by its conversion to the target phenol via a diazotization-hydrolysis reaction.

Stage 1: Synthesis of 3-Chloroisoquinolin-6-amine

The synthesis of the amine precursor is achievable through established methods, often starting from 1,3-dichloro-6-nitroisoquinoline. This multi-step process involves the selective reduction of the nitro group while retaining the chlorine atom at the 3-position.[2]

Stage 2: Diazotization and Hydrolysis of 3-Chloroisoquinolin-6-amine

The conversion of the aromatic amine to a hydroxyl group is a classic transformation in organic chemistry, readily achievable through the Sandmeyer reaction or a related diazotization-hydrolysis protocol.[3][4] The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5][6] This diazonium salt is an excellent leaving group (N₂) and can be subsequently displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Amine Precursor cluster_stage2 Stage 2: Conversion to Phenol A 1,3-Dichloro-6-nitroisoquinoline B Selective Reduction (e.g., Hydrogenation) A->B [1] C 3-Chloroisoquinolin-6-amine B->C D Diazotization (NaNO₂, aq. Acid, 0-5°C) C->D [9, 12] E Intermediate Diazonium Salt D->E F Hydrolysis (H₂O, Heat) E->F [2, 18] G This compound F->G

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Chloroisoquinolin-6-amine

Causality: This protocol is designed to first generate the reactive diazonium salt under conditions that minimize its decomposition (low temperature). Subsequent heating provides the activation energy needed for the nucleophilic attack by water and the irreversible loss of nitrogen gas, driving the reaction to completion.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Chloroisoquinolin-6-amine (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 2 M H₂SO₄).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension, ensuring the temperature remains below 5°C. The reaction mixture may change in color and consistency.

    • Continue stirring at 0-5°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including those with antitumor, anti-inflammatory, and antimicrobial properties.[7] The amino-analogue, 3-Chloroisoquinolin-6-amine, is a known building block for the development of kinase inhibitors.[2] It is therefore highly probable that this compound serves as a valuable scaffold for similar therapeutic targets.

Primary Hypothesized Application: Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] Structurally related chloroquinoline and isoquinoline derivatives have demonstrated potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR pathway, and have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][8] The hydroxyl group of this compound can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for the ATP-binding pocket of target kinases.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->PI3K Inhibits Assay_Workflow A Prepare Reagents (Compound, Kinase, ATP) B Dispense Compound & Controls into Assay Plate A->B C Add Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 30°C, 60 min) D->E F Add Luminescent Reagent E->F G Incubate (RT, 10 min) F->G H Read Luminescence G->H I Data Analysis & IC₅₀ Calculation H->I

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Safety and Handling

Based on the hazard information for structurally similar compounds like 3-chloroisoquinoline, this compound should be handled with care. [9]It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [9]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. While direct biological data is currently sparse, its structural relationship to known kinase inhibitors provides a strong rationale for its investigation in oncology and other therapeutic areas. The synthetic pathway proposed herein offers a viable route for its preparation, enabling further exploration of its biological activities. The provided experimental protocols for synthesis and in vitro screening serve as a foundational guide for researchers aiming to unlock the therapeutic potential of this and related isoquinoline derivatives.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Roe, A., & Hawkins, G. F. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(4), 1855–1856.
  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Wang, Y., et al. (2019). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 17(34), 7948-7952.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Liepa, A. J. (1982). A synthesis of alkylated 3-aminoisoquinolines and related compounds. Australian Journal of Chemistry, 35(7), 1391-1403.
  • Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 118.
  • D. A. Candito, & M. Lautens. (2011). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 9(21), 7331-7334.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Retrieved from [Link]

  • Barabe, F., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chen, Y., et al. (2009). Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells.
  • Google Patents. (n.d.). US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound.
  • Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
  • Google Patents. (n.d.). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

Sources

A Technical Guide to the Predicted Spectral Characteristics of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloroisoquinolin-6-ol is a substituted isoquinoline of interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount for its application and development. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. In the absence of published experimental spectra, this document leverages established spectroscopic principles and comparative data from structurally related analogs to offer a robust predictive framework for researchers working with this molecule. Each section details the theoretical underpinnings of the spectroscopic technique, a standard experimental protocol, a table of predicted spectral features, and a comprehensive interpretation of the expected data.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol , belongs to the isoquinoline family of heterocyclic compounds.[1] The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of a chlorine atom at the 3-position and a hydroxyl group at the 6-position is expected to impart unique electronic and steric properties, making its unambiguous characterization essential.

Spectroscopic techniques are the cornerstone of molecular characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, MS elucidates the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present. This guide will provide a predictive analysis of these techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The Rationale Behind NMR Experimentation

The choice of solvent and NMR spectrometer frequency are critical for acquiring high-quality data. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds containing hydroxyl groups, as the hydroxyl proton is often observable. A high-field spectrometer (e.g., 500 MHz) is advantageous for achieving better signal dispersion, which is particularly useful for resolving the complex spin-spin coupling patterns expected in the aromatic region of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound will be characterized by signals in the aromatic region and a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~9.5-10.5br s-OH
~8.8-9.0s-H-1
~8.0-8.2d~8.5-9.0H-8
~7.8-8.0s-H-4
~7.4-7.6d~2.0-2.5H-5
~7.2-7.4dd~8.5-9.0, ~2.0-2.5H-7

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the substituents and the inherent electronic distribution of the isoquinoline ring.

Predicted Chemical Shift (δ, ppm) Assignment
~158-160C-6
~150-152C-3
~145-147C-1
~138-140C-8a
~130-132C-8
~122-124C-4a
~120-122C-7
~118-120C-4
~110-112C-5

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. A standard pulse sequence with a 30° pulse angle, a 2-second relaxation delay, and 16 scans is typically sufficient.[2]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired using a 45° pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[2]

Interpretation of Predicted NMR Spectra

The downfield shift of H-1 is characteristic of protons on a carbon adjacent to a nitrogen atom in an aromatic ring. The singlet nature of H-1 and H-4 is due to the absence of adjacent protons. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit splitting patterns consistent with their ortho and meta relationships. The broad singlet for the OH proton is typical and its chemical shift can be concentration-dependent. In the ¹³C NMR, the carbons directly attached to the electronegative oxygen (C-6) and chlorine (C-3) atoms are expected to be significantly downfield.

Caption: Molecular structure of this compound with proton numbering.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry Analysis

Electron ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray ionization (ESI) is a softer technique that typically results in a prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula of the molecular ion and its fragments with high accuracy.

Predicted Mass Spectrum Data
m/z Relative Intensity Assignment
179/181High[M]⁺ (Molecular ion)
151/153Moderate[M-CO]⁺
144Moderate[M-Cl]⁺
116Moderate[M-Cl-CO]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: For ESI-MS, dissolve the compound in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[2] For EI-MS, a solid probe or direct injection can be used.

  • ESI-MS Analysis: Introduce the sample solution into the ESI source via direct infusion. Perform the analysis in positive ion mode.[2]

  • EI-MS Analysis: Introduce the sample into the ion source. A standard electron energy of 70 eV is used to generate fragments.

Interpretation of Predicted Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak [M+2]⁺ at m/z 181 with approximately one-third the intensity of the molecular ion peak will be a key diagnostic feature. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules like carbon monoxide (CO) and the cleavage of substituent bonds. The loss of a chlorine radical would lead to a fragment at m/z 144.

G M [C₉H₆ClNO]⁺˙ m/z = 179/181 M_CO [C₈H₆ClN]⁺˙ m/z = 151/153 M->M_CO - CO M_Cl [C₉H₆NO]⁺˙ m/z = 144 M->M_Cl - Cl• M_Cl_CO [C₈H₆N]⁺˙ m/z = 116 M_Cl->M_Cl_CO - CO

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the functional groups present in a molecule.

The Basis of IR Spectroscopy

Different types of bonds (e.g., O-H, C=C, C-Cl) vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of specific functional groups. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3200-3500Broad, StrongO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
1600-1650MediumC=N stretch
1450-1580Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch (phenolic)
700-850StrongC-Cl stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[2]

Interpretation of Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a broad, strong absorption band in the high-frequency region (3200-3500 cm⁻¹), which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic group. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, but the C-O and C-Cl stretching vibrations should be identifiable. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1580 cm⁻¹ region.[3][4]

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, MS, and IR spectral data for this compound. By leveraging established spectroscopic principles and data from related compounds, we have constructed a detailed predictive framework. This information will be a valuable resource for researchers in the synthesis, characterization, and application of this compound, enabling them to anticipate and interpret their experimental findings. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural elucidation.

References

  • Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide - Benchchem.
  • Interpretation of mass spectra. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Characterization of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology.[1] 3-Chloroisoquinolin-6-ol is a functionalized isoquinoline derivative whose biological activity is not yet extensively characterized. Drawing upon the well-established precedent of structurally related molecules acting as potent kinase inhibitors, this guide posits that this compound is a candidate for kinase inhibition.[1][2] We hypothesize a mechanism of action centered on the inhibition of Tyrosine Kinase Non-receptor 1 (TNK1), a member of the Ack family of non-receptor tyrosine kinases implicated in cell survival and proliferation pathways, particularly in hematological malignancies.[3][4][5]

This document provides a comprehensive, field-proven framework for the in vitro evaluation of this compound. We present a logical cascade of assays, beginning with direct biochemical validation of enzyme inhibition, followed by confirmation of target engagement in a cellular context, and culminating in a functional assessment of the compound's effect on cancer cell viability. Each protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Introduction: Rationale and Scientific Premise

This compound (CAS: 1374652-53-5) is a small molecule featuring a chloro-substituted isoquinoline ring, a scaffold renowned for its role in targeting the ATP-binding pocket of protein kinases.[2][6] While direct biological data for this specific molecule is sparse, its structural analogue, 3-Chloroisoquinolin-6-amine, is a known synthetic building block for kinase inhibitors, lending strong support to the hypothesis that this compound possesses similar pharmacological properties.[2]

Our investigation focuses on TNK1 as a plausible high-value target. TNK1 is a non-receptor tyrosine kinase whose expression in healthy adult tissues is restricted, but it has been identified as a driver of oncogenic potential and a mediator of cell survival in certain cancers.[3][5][7] Notably, hyperactivation of TNK1 is a key dependency in cell lines such as the L540 Hodgkin's lymphoma line.[8] TNK1 signaling is known to proceed through the phosphorylation of downstream effectors, including STAT3 and STAT5, which in turn regulate gene transcription related to cell proliferation and survival.[8][9] Therefore, inhibiting TNK1 presents a promising therapeutic strategy.

This guide outlines a three-stage in vitro assay cascade designed to rigorously test the hypothesis that this compound is a potent and selective inhibitor of TNK1.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, wherein this compound inhibits TNK1, leading to a blockade of downstream pro-survival signaling.

TNK1_Signaling_Pathway cluster_0 cluster_1 cluster_2 Growth_Factors Upstream Signals (e.g., Cellular Stress) TNK1 TNK1 Kinase Growth_Factors->TNK1 STAT STAT3 / STAT5 TNK1->STAT Phosphorylation pSTAT p-STAT3 / p-STAT5 Transcription Gene Transcription pSTAT->Transcription Compound This compound Compound->TNK1 Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothesized TNK1 signaling pathway and point of inhibition.

Preliminary Considerations: Physicochemical Properties

Before commencing in vitro assays, it is critical to understand the compound's basic properties to ensure accurate and reproducible results.

PropertyValue / InformationRationale & Significance
Molecular Formula C₉H₆ClNO[6]Confirms chemical identity.
Molecular Weight 179.60 g/mol [6]Essential for calculating molar concentrations for stock solutions.
Purity >95% (Recommended)Impurities can confound results, leading to off-target effects or inaccurate potency measurements. Verify by HPLC/LC-MS.
Solubility To be determined experimentally.Expected to be soluble in DMSO. The final DMSO concentration in assays should not exceed 1%, and ideally be kept below 0.5%, to avoid solvent-induced artifacts.[3]
Stability To be determined.Assess stability in DMSO stock (at -20°C/-80°C) and in aqueous assay buffers. Perform freeze-thaw cycle stability tests if necessary.

Protocol: Preparation of Compound Stock Solution

  • Accurately weigh ~5 mg of this compound using a calibrated analytical balance.

  • Dissolve the compound in a sufficient volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquot the stock solution into small-volume, low-binding tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

In Vitro Assay Cascade: A Step-by-Step Validation Workflow

We propose a tiered approach to systematically evaluate this compound, progressing from a purified system to a complex cellular environment.

Experimental_Workflow Start Compound Synthesis & QC Step1 Protocol 1: Biochemical Kinase Assay Start->Step1 Data1 Determine Direct Inhibition & IC50 Value Step1->Data1 Step2 Protocol 2: Cellular Target Engagement Assay Data1->Step2 If IC50 < 10 µM Data2 Confirm Intracellular Binding & Apparent Affinity Step2->Data2 Step3 Protocol 3: Cell-Based Functional Assay Data2->Step3 If binding confirmed Data3 Measure Effect on Cell Viability & Determine EC50 Step3->Data3 End SAR & Lead Optimization Data3->End

Caption: Proposed experimental workflow for compound characterization.

Protocol 1: Biochemical TNK1 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine if this compound directly inhibits the enzymatic activity of purified recombinant TNK1 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[3][10] As TNK1 consumes ATP to phosphorylate a substrate, it produces ADP. The assay first terminates the kinase reaction and depletes the remaining ATP. Then, ADP is converted back into ATP, which is used to drive a luciferase reaction, generating a light signal that is directly proportional to kinase activity. An inhibitor will reduce ADP production, resulting in a lower luminescent signal.

Assay_Principle Step1 Step 1: Kinase Reaction TNK1 + Substrate + ATP Step1_out ADP + p-Substrate + remaining ATP Step1->Step1_out 45 min @ 30°C Step2 Step 2: Add ADP-Glo™ Reagent Step2_out ADP + p-Substrate (ATP depleted) Step2->Step2_out 45 min @ RT Step3 Step 3: Add Kinase Detection Reagent (ADP -> ATP -> Light) Step3_out Luminescent Signal Step3->Step3_out 45 min @ RT

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Materials:

  • Recombinant Human TNK1 (e.g., BPS Bioscience, Cat. #80019)[10]

  • Kinase Substrate (e.g., CSKtide)[10]

  • ATP (500 µM stock)

  • Kinase Assay Buffer (e.g., BPS Bioscience, 5x Kinase Assay Buffer 1)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)

  • This compound (10 mM stock in DMSO)

  • Staurosporine (known pan-kinase inhibitor, for positive control)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes, plate shaker, and a luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.

    • Prepare a 2x ATP solution and a 2x Substrate solution in 1x Kinase Assay Buffer. The final concentration in the reaction should be at the Kₘ for ATP, if known, or typically 10-50 µM.

    • Prepare a 2x TNK1 enzyme solution in 1x Kinase Assay Buffer (e.g., 20 ng/µl for a final concentration of 10 ng/µl).[10] Keep on ice.

  • Compound Dilution Plate:

    • In a separate 96-well plate, perform a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in 1x Kinase Assay Buffer containing a fixed percentage of DMSO (e.g., 1%) to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare wells for controls:

      • Negative Control (100% Activity): Buffer with DMSO only.

      • Positive Control (0% Activity): Buffer with a high concentration of Staurosporine (e.g., 10 µM).

      • Blank (No Enzyme): Buffer with DMSO, but no TNK1 will be added.

  • Assay Plate Setup (Final Volume: 25 µL):

    • Add 5 µL of the serially diluted compound or controls to the white assay plate in duplicate or triplicate.

    • Add 10 µL of the 2x TNK1 enzyme solution to all wells except the "Blank" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a pre-mixed solution containing 2x ATP and 2x Substrate to all wells to start the reaction.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at 30°C for 45 minutes.[10]

  • Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ kit:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.

    • Incubate at room temperature for 45 minutes.[10]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 45 minutes, protected from light.[10]

    • Read luminescence on a plate reader.

Data Analysis:

  • Subtract the average "Blank" signal from all other wells.

  • Normalize the data by setting the average "Negative Control" signal to 100% activity and the average "Positive Control" signal to 0% activity.

  • Calculate the % Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

  • Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound can cross the cell membrane and directly bind to TNK1 in a live-cell environment.

Principle: The NanoBRET™ Target Engagement Assay measures compound binding by quantifying bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-TNK1 fusion protein (the energy donor) and a cell-permeable fluorescent energy acceptor (the tracer) that reversibly binds to the TNK1 active site.[11] When the tracer is bound to the kinase, its proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and binds to TNK1 will displace the tracer, decreasing the BRET signal in a dose-dependent manner.[11] This provides a quantitative measure of target occupancy.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Plasmid DNA encoding TNK1-NanoLuc® fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ TNK1 Tracer and Nano-Glo® Substrate (Promega).

  • Opti-MEM® I Reduced Serum Medium.

  • White, tissue culture-treated 96-well plates.

Step-by-Step Methodology:

  • Cell Transfection:

    • One day prior to the assay, transfect HEK293 cells with the TNK1-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells in a white 96-well plate at an appropriate density and allow them to adhere and express the fusion protein overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM® medium.

    • On the day of the assay, remove the culture medium from the cells.

    • Add the diluted compound solutions to the wells. Include "No Compound" and "No Tracer" controls.

  • Tracer Addition and Signal Detection:

    • Prepare a solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to all wells (except "No Tracer" controls).

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the system to reach equilibrium.

  • BRET Measurement:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to the "No Compound" control.

  • Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the concentration required for half-maximal target engagement (IC₅₀). A potent compound like TP-5809 shows cellular target engagement with an IC50 of 11.3 nM in this type of assay.[8]

Protocol 3: Cell-Based Functional Assay (Cell Viability)

Objective: To measure the functional consequence of TNK1 inhibition by assessing the effect of this compound on the viability and proliferation of a TNK1-dependent cancer cell line.

Principle: The L540 Hodgkin's lymphoma cell line expresses a truncated, hyperactive form of TNK1 and is dependent on its activity for growth and survival.[8] Inhibition of TNK1 in these cells is expected to suppress proliferation and reduce cell viability. Cell viability can be quantified using a reagent like CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

Materials:

  • L540 cell line (known TNK1 dependency).[8]

  • K562 cell line (not dependent on TNK1, for counter-screen).[8]

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, clear-bottom 96-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest L540 and K562 cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Incubate for 4-6 hours to allow cells to settle.

  • Compound Treatment:

    • Prepare a 10x working solution of your this compound serial dilutions in culture medium.

    • Add 10 µL of the 10x compound solutions to the appropriate wells to achieve the final desired concentrations.

    • Include "Vehicle Control" (DMSO only) and "No Cell" (medium only) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on proliferation.[12]

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Subtract the average signal from the "No Cell" wells from all other measurements.

  • Normalize the data, setting the "Vehicle Control" as 100% viability.

  • Plot the % Viability versus the log of the compound concentration.

  • Fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC₅₀). A significant difference in EC₅₀ between the L540 and K562 cell lines would provide strong evidence of on-target activity. For example, the TNK1 inhibitor TP-5809 has an IC50 of 7.2 nM in L540 cells but 2800 nM in K562 cells, demonstrating a wide therapeutic window.[8]

Summary of Expected Outcomes

This tiered assay approach provides a comprehensive profile of this compound's activity.

AssayKey ParameterInterpretation of a Positive Result
Biochemical Assay IC₅₀A low nanomolar to micromolar IC₅₀ value indicates direct, potent inhibition of the TNK1 enzyme.
Target Engagement Cellular IC₅₀A potent IC₅₀ value confirms the compound is cell-permeable and binds to TNK1 within the cell.
Cell Viability EC₅₀ & SelectivityA potent EC₅₀ in TNK1-dependent L540 cells, coupled with a significantly weaker EC₅₀ in TNK1-independent K562 cells, validates the compound's mechanism of action.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol.
  • BPS Bioscience. (n.d.). Chemi-Verse™ TNK1 Kinase Assay Kit.
  • BPS Bioscience. (n.d.). Chemi-Verse™ TNK1 Kinase Assay Kit.
  • IOSR Journal. (n.d.). TNK1 Deficiency Inhibited Cell Survival, Clonogenic Assay and Effects Expression Levels of EMT Markers.
  • National Institutes of Health. (2022). The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity.
  • AACR Journals. (2021). Abstract 1478: TP-5809, a novel TNK1 inhibitor, suppresses TNK1 dependent signaling and tumor growth in a preclinical model of Hodgkin's lymphoma.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3.
  • MedchemExpress.com. (n.d.). TP-5801 | TNK1 Inhibitor.
  • National Institutes of Health. (2021). Tyrosine kinase nonreceptor 1 (TNK1) knockdown ameliorates hemorrhage shock-induced kidney injury via inhibiting macrophage M1 polarization.
  • AACR Journals. (2021). Abstract 2306: The ubiquitin-binding non-receptor tyrosine kinase TNK1 is regulated by a MARK-mediated interaction with 14-3-3.
  • Synblock. (n.d.). CAS 1374652-53-5 | this compound.
  • BYU ScholarsArchive. (2020). Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ubiquitin Association Domain Provides a Potential Therapeutic Targeting Opportunity in Cancer.

Sources

Characterizing the Bioactivity of 3-Chloroisoquinolin-6-ol: A Guide to Cell-Based Assay Development and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent structural motif found in numerous natural and synthetic compounds exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This heterocyclic scaffold serves as a valuable building block in medicinal chemistry. The strategic placement of functional groups, such as chloro and hydroxyl moieties, on the isoquinoline ring can significantly modulate the biological activity of these molecules, often enhancing their potency and target selectivity.

This guide focuses on 3-Chloroisoquinolin-6-ol, a member of the isoquinoline family. While specific biological data for this compound is not extensively documented, its structural features suggest a strong potential for bioactivity, particularly as an inhibitor of cellular signaling pathways implicated in disease. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. We will present detailed protocols for a tiered experimental approach, starting with broad cytotoxicity screening and moving towards specific target engagement and pathway analysis. The methodologies described herein are designed to be self-validating, providing a robust system for characterizing novel compounds of this chemical class.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, we hypothesize that this compound may exert its effects through the modulation of key cellular enzymes. Two potential targets are Apoptosis Signal-regulating Kinase 1 (ASK1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Inhibition of the ASK1 Stress-Response Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Upon activation, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1] The sustained activation of these pathways can lead to inflammation, apoptosis, and fibrosis, implicating ASK1 in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Inhibition of the ASK1 pathway is therefore a promising therapeutic strategy.

ASK1_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Cytokines (TNF-α) Cytokines (TNF-α) Cytokines (TNF-α)->ASK1 This compound This compound This compound->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: Hypothesized inhibition of the ASK1 signaling pathway.

Modulation of NQO1 Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones.[5][6] This detoxification process prevents the formation of reactive semiquinone radicals and subsequent generation of reactive oxygen species (ROS).[5] Interestingly, many cancer types overexpress NQO1, which helps them survive oxidative stress.[5] Therefore, inhibiting NQO1 can disrupt this protective mechanism, making cancer cells more susceptible to apoptosis.[7]

Experimental Workflow: A Tiered Approach to Characterization

A logical and efficient workflow is essential for characterizing a novel compound. We propose a three-tiered approach to move from a general assessment of bioactivity to specific, mechanistic insights.

Experimental_Workflow cluster_A cluster_B cluster_C A Tier 1: Primary Screening Determine general cytotoxicity and potency (IC50). B Tier 2: Target Validation (Biochemical) Confirm direct inhibition of purified target enzyme. A->B Proceed if potent (e.g., IC50 < 10 µM) A1 MTT Cell Viability Assay C Tier 3: Cellular Target Engagement Verify inhibition of target's downstream signaling pathway in a cellular context. B->C Proceed if direct inhibition is confirmed B1 ADP-Glo™ Kinase Assay (for ASK1) C1 Western Blot for Phospho-p38

Caption: Tiered experimental workflow for characterization.

Protocols and Methodologies

Part 1: Compound Preparation and Handling

Proper handling of test compounds is foundational to reproducible results.

1.1. Reconstitution of this compound:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of compounds.[8]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Gently vortex until the compound is completely dissolved. Sonication in a water bath may be used to aid dissolution.[8]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

1.2. Preparation of Working Solutions:

  • Causality: Serial dilutions should be prepared in 100% DMSO before final dilution into aqueous culture medium. This prevents the compound from precipitating out of solution, which can occur if a highly concentrated DMSO stock is diluted directly into an aqueous buffer.[9][10]

  • Procedure:

    • Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO to create a range of intermediate stock solutions.

    • For cell-based assays, dilute these intermediate stocks into the final cell culture medium. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][11]

    • Crucial Control: Always include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound.

Part 2: Tier 1 - Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.

2.1. Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

2.2. Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Rationale: Cell density is a critical parameter. Too few cells will result in a weak signal, while over-confluence can lead to nutrient depletion and contact inhibition, affecting metabolic activity.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO intermediate stocks.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2.3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures logarithmic growth and prevents confluence-related artifacts.
Compound Concentration Logarithmic scale (e.g., 0.01 µM to 100 µM)Allows for the determination of a full dose-response curve.
Final DMSO Concentration < 0.5%Minimizes solvent-induced cytotoxicity.[11]
MTT Incubation Time 2 - 4 hoursAllows for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.
Absorbance Wavelength 570 nm (reference 630 nm)Optimal wavelength for detecting the purple formazan product.
Part 3: Tier 2 - Biochemical Target Validation (ADP-Glo™ Kinase Assay for ASK1)

To determine if this compound directly inhibits ASK1, a biochemical assay using purified enzyme is necessary. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the remaining ATP after the kinase reaction is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[16][17]

3.1. Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant active ASK1 enzyme

  • Suitable substrate for ASK1 (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ATP solution

  • This compound

3.2. Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • Kinase buffer

      • Recombinant ASK1 enzyme

      • Substrate

      • Serial dilutions of this compound (or vehicle control)

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C or room temperature.

  • Terminate Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

3.3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the ASK1 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Part 4: Tier 3 - Cellular Target Engagement (Western Blot for Phospho-p38)

To confirm that this compound inhibits the ASK1 signaling pathway within a cellular context, we can measure the phosphorylation status of a key downstream substrate, p38 MAPK. A reduction in the phosphorylation of p38 at Thr180/Tyr182 upon treatment with the compound would indicate on-target activity.

4.1. Materials:

  • Cell line used in Tier 1

  • 6-well plates

  • Stress-inducing agent (e.g., H₂O₂, Anisomycin, or TNF-α)

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • BSA for blocking buffer

  • Enhanced Chemiluminescence (ECL) substrate

4.2. Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (and vehicle control) for 1-2 hours.

    • Induce stress by adding a stimulating agent (e.g., 200 µM H₂O₂) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing phosphatase inhibitors to each well.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins during sample preparation.[18]

    • Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blot:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Rationale: BSA is often preferred over milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can increase background.[19]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with anti-total-p38 and then with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities. Normalize the phospho-p38 signal to the total-p38 signal to determine the specific effect on phosphorylation.

Conclusion

This application note provides a structured, multi-tiered approach for the initial characterization of this compound in cell-based assays. By progressing from broad cytotoxicity screening to specific biochemical and cellular target validation, researchers can build a comprehensive profile of this novel compound's bioactivity. The detailed protocols and the rationale behind key experimental steps are intended to empower scientists to generate robust, reliable, and interpretable data. This framework is not only applicable to this compound but can also be adapted for the characterization of other novel chemical entities, thereby accelerating the drug discovery process.

References

  • Takeda, K., & Ichijo, H. (2002). Apoptosis signal-regulating kinase 1 in stress and immune response. Journal of Pharmacological Sciences, 90(3), 225-228. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Song, J. J., et al. (2014). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. International Journal of Molecular Sciences, 15(2), 2226-2240. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • Wikipedia. (n.d.). ASK1. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NQO1 inhibitors and how do they work?. Retrieved from [Link]

  • Hatai, T., et al. (2000). Execution of apoptosis signal-regulating kinase 1 (ASK1)-induced apoptosis by the mitochondria-dependent caspase activation. The Journal of biological chemistry, 275(34), 26576–26581. Retrieved from [Link]

  • Zhang, L., et al. (1999). Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. Proceedings of the National Academy of Sciences, 96(15), 8511-8515. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Zenodo. (2020). NQO1 enzyme and its role in cellular protection; an insight. Retrieved from [Link]

  • Nolan, K. A., et al. (2010). Pharmacological inhibitors of NAD(P)H quinone oxidoreductase, NQO1: structure/activity relationships and functional activity in tumour cells. Biochemical pharmacology, 80(7), 977–981. Retrieved from [Link]

  • Nolan, K. A., et al. (2011). Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects. Biochemical pharmacology, 81(3), 355–363. Retrieved from [Link]

  • ResearchGate. (2015). How do I dilute Phospho P38 for western blot?. Retrieved from [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]

  • Gala, V. V., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies, 12(1), 35-46. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2014). What is an appropriate solvent for drug dissolution?. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Heredia, D. J., et al. (2018). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. Journal of Clinical & Cellular Immunology, 9(4), 548. Retrieved from [Link]

  • ResearchGate. (n.d.). ASK1 inhibition, cell protection, and cytotoxicity of CS17919. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • Hayakawa, R., et al. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. Cellular and Molecular Life Sciences, 77(1), 55-71. Retrieved from [Link]

Sources

Application Notes & Protocols for the Characterization of 3-Chloroisoquinolin-6-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, particularly in the realm of kinase inhibitor development.[1] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activity of 3-Chloroisoquinolin-6-ol. While direct literature on this specific molecule is nascent, its structural similarity to known kinase inhibitors suggests a high probability of activity within this target class. These protocols are designed to systematically evaluate its potential as a kinase inhibitor, focusing on target engagement, cellular activity, and mechanism of action.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The isoquinoline core, a bicyclic aromatic system, provides a rigid and versatile framework for the design of small molecule kinase inhibitors.[1] The strategic placement of various functional groups on this scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of isoquinoline have been successfully developed as inhibitors of a range of kinases. For instance, the compound BI-78D3, a competitive c-Jun N-terminal kinase (JNK) inhibitor, showcases the potential of this chemical class.[3][4][5][6] Given the structural features of this compound, specifically the presence of a chlorine atom which can influence binding interactions, it is hypothesized that this compound may also function as a kinase inhibitor, potentially targeting the JNK signaling pathway.

Hypothesized Mechanism of Action:

Based on the activity of structurally related compounds, we propose that this compound may act as an ATP-competitive inhibitor of a protein kinase, such as JNK. This inhibition would block the downstream phosphorylation cascade, leading to a measurable biological response, such as the induction of apoptosis in cancer cells. The JNK signaling pathway is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation.[7]

Foundational Experimental Workflow

A logical and stepwise approach is crucial to systematically characterize the biological activity of a novel compound. The following workflow is designed to first establish a biological effect, then confirm target engagement, and finally elucidate the specific mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Cellular Activity Screening cluster_phase2 Phase 2: Target Engagement Validation cluster_phase3 Phase 3: Mechanism of Action Elucidation P1_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 P2_CETSA Cellular Thermal Shift Assay (CETSA) Confirm target binding in cells P1_Viability->P2_CETSA Proceed if cytotoxic P3_WB Western Blot Analysis Assess phosphorylation of target and downstream substrates P2_CETSA->P3_WB Proceed if target engagement is confirmed P3_Kinase In Vitro Kinase Assay Directly measure enzyme inhibition P3_WB->P3_Kinase Confirm with direct inhibition data

Caption: A stepwise experimental workflow for the characterization of this compound.

Detailed Protocols

Preparation of this compound Stock Solution

The quality and concentration of the compound stock solution are critical for reproducible results.

Materials:

  • This compound (CAS: 1374652-53-5)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Recommended Stock and Working Concentrations

ParameterRecommendation
Stock Solution SolventDMSO
Stock Solution Concentration10-20 mM
Storage Temperature-20°C or -80°C
Final DMSO Concentration in Media< 0.5% (v/v) to avoid solvent-induced toxicity
Protocol 1: Cell Viability Assay

The initial step is to determine the cytotoxic or anti-proliferative effects of this compound on a relevant cancer cell line. A cell line with known dependence on a particular kinase pathway (e.g., A549 lung cancer cells) is a good starting point.[9]

Principle: This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Principle: Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Materials:

  • Cell line of interest

  • This compound

  • PBS and protease/phosphatase inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot reagents and antibodies against the hypothesized target (e.g., anti-JNK)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a concentration above its IC50 value and a vehicle control for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and analyze the protein levels of the target protein (e.g., JNK) by Western blotting.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol aims to confirm that the compound inhibits the activity of the target kinase by assessing the phosphorylation status of its downstream substrates.

Principle: Treatment with a kinase inhibitor should lead to a decrease in the phosphorylation of its specific substrates. Western blotting with phospho-specific antibodies allows for the detection of this change.

Hypothesized JNK Signaling Pathway:

jnk_pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Inhibitor This compound Inhibitor->JNK inhibits

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Materials:

  • Cell line and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for a suitable duration. It may be necessary to stimulate the pathway with an appropriate agonist (e.g., anisomycin or UV radiation for the JNK pathway) for a short period before harvesting.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a digital imager.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.

Concluding Remarks

The experimental design detailed in these application notes provides a robust framework for the initial characterization of this compound. Successful execution of these protocols will enable researchers to determine its cytotoxic potential, confirm target engagement within a cellular context, and elucidate its mechanism of action as a putative kinase inhibitor. These foundational studies are a critical first step in the journey of developing novel therapeutic agents.

References

  • Guan, Z., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PMC. Retrieved from [Link]

  • Lee, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Retrieved from [Link]

  • Sartorius. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • Solvias. (n.d.). Cell-Based Bioassay Services. Retrieved from [Link]

  • NIH. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Chloroisoquinolin-6-ol: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit hypothetical, framework for the initial preclinical evaluation of 3-Chloroisoquinolin-6-ol, a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on this specific compound, the following protocols are based on established methodologies for the characterization of novel chemical entities and the known biological activities of structurally related isoquinoline derivatives. This guide is intended to serve as a robust starting point for researchers initiating studies with this compound, with a focus on determining its in vitro bioactivity and preliminary in vivo tolerability.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the isoquinoline class. The isoquinoline scaffold is a prominent feature in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of a chlorine atom and a hydroxyl group on the isoquinoline core suggests the potential for specific interactions with biological targets, thereby modulating cellular pathways.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 1374652-53-5Synblock
Molecular Formula C₉H₆ClNOSynblock
Molecular Weight 179.60 g/mol Synblock
Purity Typically ≥95%Synblock

Hypothesized Mechanism of Action: Kinase Inhibition

Structurally similar isoquinoline derivatives have been widely investigated as inhibitors of various protein kinases.[3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The substitution pattern on the isoquinoline ring can influence the specific kinase inhibition profile. For instance, derivatives of isoquinoline have shown inhibitory activity against cyclin-dependent kinases (CDKs), Haspin, and HER2.[3][4][5] Therefore, a primary hypothesis for the biological activity of this compound is the inhibition of one or more protein kinases involved in cell proliferation and survival signaling pathways.

The following diagram illustrates a generalized signaling pathway that could potentially be targeted by this compound, leading to an anti-proliferative effect.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Target_Kinase Target Kinase (e.g., CDK, HER2) Signaling_Cascade->Target_Kinase 3_Chloroisoquinolin_6_ol This compound 3_Chloroisoquinolin_6_ol->Target_Kinase Inhibition Transcription_Factors Transcription Factors Target_Kinase->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression

Caption: Hypothesized kinase inhibition pathway of this compound.

In Vitro Experimental Protocols

Reagent Preparation

3.1.1. Stock Solution Preparation

Due to the limited information on the solubility of this compound, it is recommended to perform initial solubility tests in common solvents such as dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS). For in vitro assays, DMSO is a common choice for creating a high-concentration stock solution.

  • Protocol:

    • Accurately weigh a small amount (e.g., 5 mg) of this compound powder.

    • Dissolve the powder in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3.1.2. Working Dilutions

Prepare fresh working dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines the use of a colorimetric MTT assay to determine the IC₅₀ of this compound on a selected cancer cell line.

  • Cell Line Selection: Based on the hypothesized kinase inhibitory activity, a panel of cancer cell lines with known dependencies on specific kinase pathways should be considered (e.g., SK-BR-3 for HER2, or various breast cancer cell lines for CDK4).

  • Protocol:

    • Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of the target pathway).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).[6]

IC50_Determination_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Serial Dilutions of This compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan with DMSO Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC₅₀ determination using the MTT assay.

In Vivo Experimental Protocols

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Vehicle Selection and Formulation

The choice of vehicle for in vivo administration is critical and depends on the solubility of the compound.

  • Recommended Screening:

    • Test the solubility of this compound in common preclinical vehicles such as:

      • Sterile PBS

      • Saline (0.9% NaCl)

      • 5% DMSO in saline

      • 10% Cremophor EL in saline

      • 0.5% Carboxymethylcellulose (CMC) in water

    • The chosen vehicle should dissolve the compound at the desired concentration and be well-tolerated by the animals.

Animal Model and Dosing
  • Animal Model: For preliminary efficacy and toxicity studies, immunodeficient mice (e.g., BALB/c nude or NOD-SCID) bearing subcutaneous xenografts of a relevant human cancer cell line are commonly used.

  • Administration Routes and Dosages:

    • Routes: Intraperitoneal (IP) and oral gavage (PO) are common initial routes for small molecule inhibitors. Intravenous (IV) administration can also be considered if solubility allows.[7][8]

    • Dosage: A dose-ranging study is essential to determine the maximum tolerated dose (MTD). A suggested starting range, based on common practices for novel kinase inhibitors, could be between 10 mg/kg and 100 mg/kg, administered daily or on an intermittent schedule.

Table of Recommended Dosing Parameters for Mice:

Route of AdministrationMaximum VolumeNeedle GaugeFrequency
Intraperitoneal (IP) 2-3 mL25-27 GDaily
Oral Gavage (PO) 0.2-0.5 mL20-22 GDaily
Intravenous (IV) - Tail Vein < 0.2 mL27-30 GAs per study design

Source: Adapted from institutional animal care and use guidelines.[7]

Hypothetical In Vivo Efficacy Study Design

In_Vivo_Study_Design Start Start Tumor_Implantation Subcutaneous Implantation of Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or This compound (e.g., daily IP injection) Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume > 1500 mm³ or signs of toxicity) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues for Further Analysis Endpoint->Data_Collection End End Data_Collection->End

Caption: A typical workflow for an in vivo efficacy study.

Data Analysis and Interpretation

  • In Vitro: IC₅₀ values should be calculated from dose-response curves using non-linear regression analysis. Comparing the IC₅₀ values across different cell lines can provide insights into the compound's selectivity.

  • In Vivo: Tumor growth inhibition (TGI) should be calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the anti-tumor effect. Body weight changes and clinical observations should be recorded to assess toxicity.

Conclusion

The protocols outlined in these application notes provide a foundational approach for the initial investigation of this compound. By systematically evaluating its in vitro cytotoxicity and in vivo anti-tumor activity, researchers can gain valuable insights into its therapeutic potential. It is imperative to remember that these are generalized protocols and may require optimization based on the specific experimental context and the evolving understanding of the compound's biological properties.

References

  • Mahadeviah, C., et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Wang, Y., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS ONE. [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • PubMed. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

  • PubMed. (2007). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2023). Biologically active isoquinoline alkaloids covering 2019-2022. [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. [Link]

Sources

Preparation of 3-Chloroisoquinolin-6-ol Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preparation, handling, and storage of stock solutions of 3-Chloroisoquinolin-6-ol, a heterocyclic compound with potential applications in drug discovery and medicinal chemistry, particularly as a scaffold for kinase inhibitors. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, stability, and reproducibility. This document offers a detailed, step-by-step methodology for preparing stock solutions in common organic solvents, alongside insights into the chemical properties and safe handling of this compound.

Introduction: Understanding this compound

This compound is a substituted isoquinoline derivative. The isoquinoline core is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds. The presence of a chlorine atom at the 3-position and a hydroxyl group at the 6-position offers versatile handles for chemical modification, making it a valuable building block in the synthesis of compound libraries for high-throughput screening. While extensive research on this specific molecule is still emerging, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the development of novel therapeutics.[1][2]

The successful use of this compound in any experimental setting is critically dependent on the accurate and consistent preparation of stock solutions. This guide provides a robust protocol to ensure the integrity and reliability of these solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1374652-53-5[3][4]
Molecular Formula C₉H₆ClNO[3][4]
Molecular Weight 179.60 g/mol [3][4]
Appearance Solid (predicted)Inferred from related compounds
Purity Typically ≥95% from commercial suppliers[3]

Safety and Handling:

This compound and its structural analogs are classified as hazardous. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.[5]

GHS Hazard Statements for this compound and Related Compounds:

  • H302: Harmful if swallowed. [4][6]

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [6][7]

Precautionary Measures:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.[8]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[8]

Preparation of Stock Solutions: A Step-by-Step Protocol

The choice of solvent is critical for preparing a stable and usable stock solution. Based on the properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic molecules.[9] Ethanol can be considered as an alternative for specific applications where DMSO may interfere with the assay.

Workflow for Stock Solution Preparation:

G cluster_prep Pre-Dissolution cluster_dissolution Dissolution cluster_post Post-Dissolution compound_weigh 1. Weigh Compound solvent_prep 2. Prepare Solvent dissolve 3. Dissolve Compound solvent_prep->dissolve sonicate 4. Aid Dissolution (Optional) dissolve->sonicate sterilize 5. Sterile Filter (Optional) sonicate->sterilize aliquot 6. Aliquot sterilize->aliquot store 7. Store aliquot->store

Caption: Workflow for the preparation of this compound stock solutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm, PTFE for organic solvents) and sterile syringes (optional)

Protocol:

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn and that the analytical balance is calibrated and located inside a fume hood.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on the analytical balance.

    • Carefully add the desired amount of this compound powder to the vial. For example, to prepare a 10 mM stock solution, weigh out 1.796 mg of the compound for every 1 mL of solvent.

    • Record the exact weight of the compound.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved. If particles remain, proceed to the next step.

  • Aiding Dissolution (Optional):

    • If the compound does not fully dissolve with vortexing, place the vial in a sonicating water bath for 5-10 minutes.

    • Gentle warming to 30-40°C can also be employed, but care should be taken to avoid overheating, which could lead to degradation.

  • Sterile Filtration (Optional):

    • For cell-based assays or other applications requiring sterility, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, amber vial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.

    • Store the aliquots at -20°C for short- to mid-term storage (up to 3 months) or at -80°C for long-term storage. A commercial supplier recommends storing the solid compound at 2-8°C under an inert atmosphere.[10][11]

Application Notes: Use in Kinase Assays

The structural features of this compound make it a candidate for investigation as a kinase inhibitor.[12] When using the prepared stock solution in biochemical or cell-based kinase assays, several factors should be considered:

  • Working Concentration: The optimal working concentration will vary depending on the specific kinase and assay format. It is recommended to perform a dose-response curve, typically starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions.

  • Solvent Effects: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[9] Always include a vehicle control (DMSO without the compound) in your experiments.

  • Assay Compatibility: Ensure that the chosen solvent and its final concentration are compatible with all assay components, including enzymes, substrates, and detection reagents.[13]

General Workflow for a Kinase Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis prepare_reagents 1. Prepare Assay Buffer, Kinase, Substrate, and ATP prepare_inhibitor 2. Prepare Serial Dilutions of this compound add_inhibitor 3. Add Inhibitor to Assay Plate prepare_inhibitor->add_inhibitor add_kinase 4. Add Kinase and Incubate add_inhibitor->add_kinase initiate_reaction 5. Initiate Reaction with Substrate/ATP add_kinase->initiate_reaction stop_reaction 6. Stop Reaction initiate_reaction->stop_reaction add_detection 7. Add Detection Reagent stop_reaction->add_detection read_plate 8. Read Plate add_detection->read_plate analyze_data 9. Analyze Data (IC50) read_plate->analyze_data

Caption: General workflow for a kinase inhibition assay using this compound.

Conclusion

The protocol and guidelines presented in this document provide a comprehensive approach to the preparation of this compound stock solutions. Adherence to these procedures will ensure the preparation of high-quality, reproducible stock solutions, which are fundamental for obtaining reliable and meaningful data in downstream applications. The emphasis on safety, proper handling, and appropriate storage conditions is crucial for both user safety and the integrity of the compound. As research on this compound and its derivatives continues, these foundational protocols will be invaluable to the scientific community.

References

  • PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 3-Chloro-6-methoxy-isoquinoline. [Link]

  • PubChem. 3-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • AA Blocks. Safety Data Sheet for 3-chloroisoquinoline-5-carboxylic acid. [Link]

  • bioNova científica. Kinase. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

Sources

Application Notes and Protocols for 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-Chloroisoquinolin-6-ol

This compound (CAS No. 1374652-53-5) is a substituted isoquinoline, a class of heterocyclic aromatic compounds with significant interest in medicinal chemistry and drug development.[1] The presence of a chlorine atom, a hydroxyl group, and the isoquinoline scaffold imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The chlorine at the 3-position can serve as a handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group at the 6-position can be a key site for derivatization or can influence the molecule's biological activity through hydrogen bonding.

Given its reactive nature and the general toxicity associated with halogenated heterocyclic compounds, adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the compound's integrity for research applications. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles and chemical reactivity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the foundation for its safe handling and storage.

PropertyValueSource
CAS Number 1374652-53-5[2][3]
Molecular Formula C₉H₆ClNO[3]
Molecular Weight 179.60 g/mol [3]
Appearance Likely a solidInferred from related compounds
Purity ≥95% (typical)[3]
Storage Temperature 2-8°C[4]
Storage Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[4]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 3-chloroisoquinoline, provide a strong indication of its potential hazards.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.[5]

  • H335: May cause respiratory irritation.[5]

The primary routes of exposure are inhalation of the solid as dust, skin and eye contact, and ingestion. The phenolic hydroxyl group may also impart corrosive properties. Therefore, all handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided as the primary barrier.[6][7]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes or airborne particles of the compound.
Lab Coat/Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the compound as dust or potential vapors.

Protocols for Safe Handling and Storage

Adherence to these protocols is critical for both user safety and maintaining the chemical's stability and purity.

Handling Protocol

All manipulations of this compound should be performed in a certified chemical fume hood to control for inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the handling of this compound.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • If possible, handle in an inert atmosphere glovebox to prevent exposure to moisture and air.

    • When weighing, use a tared, sealed container to minimize dust generation.

    • Use spark-resistant tools for transfers.

  • Post-Handling:

    • Tightly reseal the container under an inert atmosphere.

    • Decontaminate all surfaces and equipment used.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Storage Protocol

The stability of this compound is sensitive to environmental factors.[8] Improper storage can lead to degradation, compromising experimental results.

Optimal Storage Conditions:

  • Temperature: 2-8°C in a refrigerator dedicated to chemical storage.[4]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the chloro group and potential oxidation of the phenol.[8]

  • Container: Use a tightly sealed, amber glass vial or other light-blocking container to prevent photodegradation.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

A change in the physical appearance of the compound, such as darkening in color, may indicate degradation. If this is observed, it is advisable to verify the purity of the material before use.[8]

Decision Tree for Proper Storage

Storage_Decision_Tree Start Receiving This compound CheckContainer Is container tightly sealed? Start->CheckContainer SealContainer Seal container tightly CheckContainer->SealContainer No CheckAtmosphere Can inert gas be applied? CheckContainer->CheckAtmosphere Yes SealContainer->CheckAtmosphere ApplyInert Purge with N2/Ar and seal CheckAtmosphere->ApplyInert Yes StoreRefrigerated Store at 2-8°C in a dark, dry place CheckAtmosphere->StoreRefrigerated No ApplyInert->StoreRefrigerated LogCompound Log in chemical inventory StoreRefrigerated->LogCompound

Caption: Decision-making process for the proper storage of this compound.

Spill and Waste Disposal Protocols

Accidental spills and the proper disposal of waste are critical safety considerations.

Spill Cleanup Protocol

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without creating additional hazards.

Step-by-Step Spill Response for a Solid Compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, double gloves, a lab gown, and eye/face protection.[9]

  • Contain the Spill: Gently cover the solid spill with a damp paper towel to prevent the generation of airborne dust.[10]

  • Clean Up:

    • Carefully scoop the material and the paper towel into a designated "Halogenated Organic Waste" container.[9] Use non-sparking tools.

    • Wipe the spill area with a wet paper towel or absorbent pad, working from the outside in to avoid spreading the contamination.[11]

  • Decontaminate: Clean the area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste. Seal the waste container and label it appropriately.

Spill Response Workflow dot digraph "Spill_Response_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area\nAlert Others", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Spill Size\nand Risk", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CallEHS [label="Call EHS for\nLarge/Unknown Spill", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Full PPE\n(incl. Respirator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Contain [label="Cover with Damp Towel\nto Prevent Dust", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Scoop into Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="Wipe Area (Outside-In)\nClean with Soap & Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dispose [label="Dispose of all materials\nas Halogenated Waste", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Spill -> Evacuate; Evacuate -> Assess; Assess -> CallEHS [label="Large/\nUncertain"]; Assess -> DonPPE [label="Small/\nManageable"]; DonPPE -> Contain; Contain -> Cleanup; Cleanup -> Decontaminate; Decontaminate -> Dispose; }

Sources

3-Chloroisoquinolin-6-ol: A Novel Chemical Probe for Kinase Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide to the potential applications of 3-Chloroisoquinolin-6-ol as a chemical probe, particularly in the context of kinase inhibition. Due to the limited specific research on this molecule, the application notes and protocols are based on the well-documented activities of structurally related isoquinoline derivatives.[1][2][3] This guide is intended to provide a robust framework for researchers to explore the utility of this compound in their own investigations.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3] Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1][4] The strategic placement of substituents, such as a chlorine atom, on the isoquinoline core can significantly modulate the biological activity and target selectivity of these compounds.[2][5] this compound, with its distinct substitution pattern, presents an intriguing candidate for exploration as a chemical probe to dissect complex kinase signaling networks.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

Based on the extensive research into isoquinoline-based kinase inhibitors, it is hypothesized that this compound exerts its effects by competing with ATP for binding to the active site of specific protein kinases. The isoquinoline ring system can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, while the chloro and hydroxyl groups can be further functionalized to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase Target Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Biological_Effect Proliferation, Survival, etc. Phosphorylated_Substrate->Biological_Effect 3_Chloroisoquinolin_6_ol This compound 3_Chloroisoquinolin_6_ol->Target_Kinase Inhibits ATP ATP ATP->Target_Kinase Binds to active site

Caption: Proposed mechanism of kinase inhibition by this compound.

Quantitative Data for Structurally Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes the reported biological activity of various isoquinoline derivatives against different kinases.

Compound Class/DerivativeTarget KinaseActivity (IC50)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin Kinase57 nM, 66 nM[1]
Pyrazolo[3,4-g]isoquinolineCLK1 Kinase101 nM[1]
EllipticineMYLK4 Kinase7.1 nM[1]
IsoellipticineMYLK4 Kinase6.1 nM[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound against a specific protein kinase using a luminescence-based assay.

Objective: To determine the IC50 value of this compound for a target kinase.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound

  • DMSO (for compound dilution)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Kinase substrate

    • This compound at various concentrations (including a DMSO vehicle control)

    • Purified kinase

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Plot the inhibition data against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 96-well plate Compound_Prep->Reaction_Setup Add_ATP Initiate Reaction with ATP Reaction_Setup->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add Luminescent Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Sources

Application Notes and Protocols for 3-Chloroisoquinolin-6-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloroisoquinolin-6-ol is a synthetic heterocyclic compound featuring an isoquinoline core. While, as of early 2026, there is a notable absence of specific research detailing the direct biological activity of this compound in the public domain, its structural motifs are characteristic of a class of compounds with significant pharmacological activities. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with potent antitumor properties.[1][2] The presence of a chlorine atom and a hydroxyl group suggests the potential for targeted interactions with biological macromolecules, making it a compound of interest for cancer research.

This guide provides a comprehensive framework for investigating the potential anticancer applications of this compound. The protocols and mechanistic hypotheses presented herein are derived from the well-documented activities of structurally analogous isoquinoline and quinoline derivatives.[1][2][3]

Hypothesized Mechanisms of Action in Cancer

Based on the activities of related compounds, this compound is postulated to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: A predominant mechanism for isoquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] Key kinase families that could be targeted include those involved in cell proliferation, survival, and metastasis.

  • Topoisomerase Inhibition: The isoquinoline scaffold is also found in compounds that inhibit topoisomerases, enzymes essential for DNA replication.[1] Inhibition of these enzymes leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.

  • Modulation of Key Signaling Pathways: Derivatives of the closely related quinoline structure have been shown to target critical oncogenic pathways such as the PI3K/Akt/mTOR and Rho/Rho kinase signaling cascades.[4][5] These pathways regulate cell growth, proliferation, survival, and motility.

  • Induction of Apoptosis and Cell Cycle Arrest: By interfering with essential cellular processes, this compound may induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.[3][4]

Potential Signaling Pathway Interactions

The following diagram illustrates a hypothesized signaling pathway that could be inhibited by this compound, based on the known activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Rho Rho RTK->Rho Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ROCK ROCK Rho->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Metastasis Invasion & Metastasis Cofilin->Metastasis Compound This compound Compound->PI3K Inhibition? Compound->ROCK Inhibition?

Caption: Hypothesized inhibition of PI3K/Akt/mTOR and Rho/ROCK pathways.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.[4]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[4]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of Compound XIC50 (µM) of Doxorubicin (Control)
MDA-MB-231Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116Experimental ValueKnown Value
Kinase Inhibition Assay

This assay is designed to determine if this compound directly inhibits the activity of specific protein kinases.

Objective: To quantify the inhibitory effect of this compound on a panel of purified recombinant kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Purified recombinant kinases (e.g., PI3K, Akt, ROCK)

  • Kinase-specific substrates and ATP

  • This compound

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a kinase reaction buffer containing the kinase, its substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).[1]

  • Luminescence Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Determine the IC50 value for each kinase.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.

Objective: To determine if this compound inhibits the phosphorylation of proteins in the PI3K/Akt or Rho/ROCK pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Cofilin, anti-Cofilin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status in treated versus untreated cells.

Workflow Diagram:

G A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F

Caption: Western Blot workflow for pathway analysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Controls: Use of known inhibitors of the target pathways (e.g., wortmannin for PI3K, Y-27632 for ROCK) will validate the assay's ability to detect inhibition.

  • Negative Controls: Vehicle-treated (e.g., DMSO) cells will establish the baseline activity of the signaling pathways.

  • Loading Controls: In Western blotting, housekeeping proteins (e.g., GAPDH, β-actin) are used to ensure equal protein loading across all lanes.

By adhering to these principles, researchers can ensure the reliability and reproducibility of their findings.

References

  • [Chloroxoquinoline Inhibits Invasion in Breast Cancer via Down-Regulating Rho/Rho Kinase Signaling Pathway]. PubMed. [Link]

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. PMC. [Link]

  • Basic Cell Culture Protocols. Humana Press. [Link]

  • Identification of therapeutically potential targets and their ligands for the treatment of OSCC. Frontiers in Pharmacology. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy. MDPI. [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. [Link]

  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]

  • Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. PMC. [Link]

  • Basic cell culture protocols. National Library of Medicine. [Link]

  • Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

  • Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. PMC. [Link]

Sources

Application Note & Protocol: Synthesis of 3-Chloroisoquinolin-6-ol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[1][3] Specifically, the 3-chloroisoquinolin-6-ol framework offers a versatile template for Structure-Activity Relationship (SAR) studies. The chlorine atom at the C-3 position can act as a synthetic handle for cross-coupling reactions or as a key pharmacophoric element, while the C-6 hydroxyl group provides a crucial hydrogen bonding point and an additional site for derivatization to probe the binding pocket of a biological target.[4][5]

This guide provides a detailed, field-tested protocol for the multi-step synthesis of the core this compound scaffold and outlines a strategy for creating a focused library of derivatives for SAR exploration. The presented methodology is designed for robustness and adaptability, allowing researchers to generate novel chemical entities for drug development programs.

Strategic Overview: A Two-Pronged Synthetic Approach

We present a robust and logical synthetic pathway starting from commercially available 3-methoxyphenethylamine. The overall strategy involves two key stages:

  • Construction of the Isoquinoline Core: Utilizing the classic Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline ring, followed by aromatization.[6][7][8][9] This method is highly reliable for electron-rich phenethylamines.

  • Functional Group Interconversion: A three-step sequence to install the required functionalities: oxidation to an isoquinolone, chlorination at the 3-position, and final demethylation to reveal the 6-hydroxyl group.

G cluster_0 PART 1: Isoquinoline Core Synthesis cluster_1 PART 2: Functionalization A 3-Methoxyphenethylamine B N-Acetyl-3-methoxyphenethylamine A->B Acetic Anhydride C 6-Methoxy-1-methyl-3,4-dihydroisoquinoline B->C POCl3 (Bischler-Napieralski) D 6-Methoxy-1-methylisoquinoline C->D Pd/C, Heat (Aromatization) E 6-Methoxy-1-methylisoquinolin-3(2H)-one D->E Oxidation (e.g., KMnO4) F 3-Chloro-6-methoxy-1-methylisoquinoline E->F POCl3 (Chlorination) G Target Scaffold F->G BBr3 (Demethylation)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the 6-Methoxyisoquinoline Core

Protocol 1.1: Acetylation of 3-Methoxyphenethylamine

  • Rationale: The Bischler-Napieralski reaction requires an amide precursor. Acetylation is a straightforward and high-yielding method to prepare the necessary N-acyl derivative.

  • Procedure:

    • To a round-bottom flask charged with 3-methoxyphenethylamine (1.0 eq), add dichloromethane (DCM) to a concentration of 0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-methoxyphenethyl)acetamide, which is often pure enough for the next step.

Protocol 1.2: Bischler-Napieralski Cyclization

  • Rationale: This intramolecular electrophilic aromatic substitution is a cornerstone of isoquinoline synthesis.[8][9] Phosphorus oxychloride (POCl₃) serves as both the dehydrating agent and the Lewis acid to activate the amide for cyclization onto the electron-rich aromatic ring.[6][8] The reaction is most effective with electron-donating groups, such as the methoxy group, on the benzene ring.[9]

  • Procedure:

    • In a fume hood, dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (0.3 M).

    • Carefully add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH > 10 with cold 6M NaOH solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.

Protocol 1.3: Aromatization to 6-Methoxy-1-methylisoquinoline

  • Rationale: The dihydroisoquinoline intermediate is readily oxidized to the fully aromatic and more stable isoquinoline system. Palladium on carbon (Pd/C) is a highly efficient catalyst for dehydrogenation at elevated temperatures.

  • Procedure:

    • Combine the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) and 10% Pd/C (0.1 eq by weight) in a high-boiling solvent such as decalin or xylene.

    • Heat the mixture to reflux (140-190 °C depending on solvent) for 8-12 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 6-methoxy-1-methylisoquinoline.

Part 2: Scaffold Functionalization

Protocol 2.1: Oxidation to 6-Methoxy-1-methylisoquinolin-3(2H)-one

  • Rationale: To introduce the chlorine at C-3, the position must first be activated. Conversion to the isoquinolone (an amide) tautomer allows for subsequent reaction with a chlorinating agent. This oxidation can be achieved with various reagents; potassium permanganate is a classic and effective choice.

  • Procedure:

    • Dissolve 6-methoxy-1-methylisoquinoline (1.0 eq) in a mixture of acetone and water.

    • Add potassium permanganate (KMnO₄, 2.5 eq) portion-wise at room temperature, ensuring the temperature does not exceed 40 °C.

    • Stir vigorously for 6-8 hours. The reaction will form a brown precipitate of manganese dioxide.

    • Filter the reaction mixture through Celite®, washing thoroughly with hot acetone.

    • Concentrate the filtrate. The residue can be purified by recrystallization or column chromatography to afford the isoquinolone product.

Protocol 2.2: Chlorination with Phosphorus Oxychloride

  • Rationale: The isoquinolone can be converted to the 3-chloro derivative using a standard chlorinating agent like POCl₃. This reaction proceeds via an intermediate that is analogous to the Vilsmeier reagent.[10][11]

  • Procedure:

    • In a fume hood, place the 6-methoxy-1-methylisoquinolin-3(2H)-one (1.0 eq) in a flask and add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 107 °C) for 2-4 hours.

    • Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield 3-chloro-6-methoxy-1-methylisoquinoline.

Protocol 2.3: Demethylation to this compound

  • Rationale: The final step is the cleavage of the methyl ether to reveal the target phenol. Boron tribromide (BBr₃) is a powerful and highly effective Lewis acid for this transformation, even at low temperatures.[12][13]

  • Procedure:

    • Dissolve 3-chloro-6-methoxy-1-methylisoquinoline (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Cool the reaction back to 0 °C and quench carefully by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

    • Purification by column chromatography provides the final target compound, this compound.

Data Summary: Expected Yields and Characterization

StepProduct NameTypical Yield (%)Purity (LCMS)Key Spectroscopic Data (Expected)
1.1 N-(3-methoxyphenethyl)acetamide95-99%>98%¹H NMR: δ ~1.9 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃)
1.2 6-Methoxy-1-methyl-3,4-dihydroisoquinoline70-85%>95%¹H NMR: Appearance of imine proton signal
1.3 6-Methoxy-1-methylisoquinoline80-90%>98%¹H NMR: Aromatic protons shift, loss of aliphatic CH₂ signals
2.1 6-Methoxy-1-methylisoquinolin-3(2H)-one50-65%>95%IR: Strong C=O stretch (~1650 cm⁻¹)
2.2 3-Chloro-6-methoxy-1-methylisoquinoline75-85%>98%MS (EI): M+ peak corresponding to C₁₁H₁₀ClNO
2.3 This compound60-75%>99%¹H NMR: Disappearance of OCH₃ signal, appearance of broad OH singlet

Application in SAR Studies

With the this compound core in hand, a diverse library of analogues can be generated to probe the SAR of a given biological target.

cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Example Reactions cluster_3 Generated Library (Examples) Core This compound p1 C-6 Hydroxyl (R¹ Position) Core->p1 p2 C-3 Chlorine (R² Position) Core->p2 Etherification Etherification / Alkylation p1->Etherification Esterification Esterification p1->Esterification Suzuki Suzuki Coupling p2->Suzuki Buchwald Buchwald-Hartwig Amination p2->Buchwald Deriv1 R¹ = O-Alkyl, O-Aryl Etherification->Deriv1 Deriv2 R¹ = O-Acyl Esterification->Deriv2 Deriv3 R² = Aryl, Heteroaryl Suzuki->Deriv3 Deriv4 R² = NR'R'' Buchwald->Deriv4

Caption: Strategy for SAR library generation from the core scaffold.

  • Modification at the 6-OH Position (R¹):

    • Etherification (Williamson): Reaction with various alkyl or benzyl halides under basic conditions (e.g., K₂CO₃, NaH) to probe steric and electronic effects.

    • Esterification: Acylation with acid chlorides or anhydrides to introduce different ester groups, modulating polarity and hydrogen bonding capability.

  • Modification at the 3-Cl Position (R²):

    • Suzuki-Miyaura Cross-Coupling: Reaction with a wide array of boronic acids or esters in the presence of a palladium catalyst to install diverse aryl and heteroaryl groups.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to introduce various amino substituents, which can significantly alter solubility and introduce new hydrogen bond donors/acceptors.

Troubleshooting and Key Considerations

  • Bischler-Napieralski Reaction: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. For less reactive substrates, stronger dehydrating agents like P₂O₅ or higher boiling solvents (e.g., xylene) may be required.[6]

  • Aromatization: Incomplete conversion is a common issue. Ensure sufficient catalyst loading and reaction time. If dehydrogenation is sluggish, consider alternative oxidants like sulfur or DDQ, though purification can be more challenging.

  • BBr₃ Demethylation: This reagent is highly corrosive and moisture-sensitive.[12] It must be handled under an inert atmosphere with proper personal protective equipment. The reaction quench is highly exothermic and must be performed slowly at low temperatures. Incomplete demethylation can occur with insufficient reagent or time.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1994). A modified Bischler−Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 59(21), 6391–6394.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry, 108, 104674.
  • Grokipedia. (n.d.). Bobbitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]

  • Reddy, T. S., et al. (2010). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Organic & Biomolecular Chemistry, 8(10), 2317-2322.
  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(6), 1274-1277.
  • Lesnard, A., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem, 17(3), e202100658.
  • SciSpace. (2010). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Retrieved from [Link]

  • National Institutes of Health. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Grand Valley State University ScholarWorks. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). New and unusual scaffolds in medicinal chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

3-Chloroisoquinolin-6-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Chloroisoquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: A Chemist's Perspective

This compound (CAS: 1374652-53-5) is a heterocyclic compound with a molecular weight of 179.60 g/mol and the molecular formula C₉H₆ClNO.[1] Its structure, featuring a fused aromatic system with a chloro substituent and a hydroxyl group, presents a unique set of physicochemical properties that directly impact its solubility.

The isoquinoline core is a weak base, and the presence of the phenolic hydroxyl group introduces acidic character. This amphoteric nature means its solubility is highly dependent on the pH of the medium. The chloro group, being electron-withdrawing, can also influence the electronic distribution and intermolecular interactions of the molecule.

Due to the limited availability of direct experimental data for this compound, we will make some scientifically grounded estimations for its key physicochemical parameters to guide our troubleshooting strategies.

Estimated Physicochemical Properties of this compound:

PropertyEstimated Value/RangeRationale & Implications for Solubility
pKa (acidic, phenolic OH) 8 - 10The hydroxyl group is expected to be weakly acidic, similar to other phenols. At pH values above this range, the compound will be deprotonated to form a more soluble phenoxide anion.
pKa (basic, isoquinoline N) 2 - 4The isoquinoline nitrogen is weakly basic.[2] The chloro-substituent's electron-withdrawing effect likely reduces the basicity compared to unsubstituted isoquinoline (pKa ~5.4).[3] At pH values below this range, the nitrogen will be protonated, forming a more soluble cation.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5This estimated range suggests that the compound is moderately lipophilic. A higher logP indicates a preference for nonpolar environments and likely poor aqueous solubility at neutral pH.

These estimations form the basis of our troubleshooting guide. The dual nature of having both an acidic and a basic center means that pH will be a critical tool in modulating the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous buffers (e.g., PBS, pH 7.4). What should I do?

This is a common issue due to the compound's moderate lipophilicity and limited ionization at neutral pH. Here's a step-by-step approach to address this:

  • pH Adjustment: The most effective initial step is to alter the pH of your aqueous buffer.

    • To increase solubility: Try preparing your buffer at a pH above 9 to deprotonate the phenolic hydroxyl group, forming the more soluble phenoxide. Alternatively, a buffer with a pH below 3 will protonate the isoquinoline nitrogen, also increasing solubility.

    • Caution: Ensure that the altered pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use of Co-solvents: If pH adjustment is not feasible or sufficient, the use of a water-miscible organic co-solvent can be effective.[4]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are common choices.

    • Procedure: First, dissolve the compound in a minimal amount of the organic co-solvent to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.

    • Important Note: Keep the final concentration of the organic co-solvent in your experimental medium as low as possible (typically <1%) to avoid off-target effects.

Q2: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

This phenomenon, known as "precipitation upon dilution," is a frequent challenge with lipophilic compounds stored in strong organic solvents like DMSO.[5][6][7]

  • Causality: this compound is highly soluble in DMSO. When this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. This leads to supersaturation and subsequent precipitation.

  • Solutions:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will reduce the degree of supersaturation upon dilution.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

    • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the compound and prevent precipitation.

    • Consider Alternative Solvents: For some applications, preparing the stock solution in ethanol or methanol may lead to less precipitation upon aqueous dilution compared to DMSO.

Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?

For high-concentration stock solutions, a strong organic solvent is typically necessary.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is generally the most effective solvent for achieving high concentrations of many heterocyclic compounds.[8]

  • Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be considered if DMSO is incompatible with your downstream applications.

  • Best Practices for Stock Solutions:

    • Always use anhydrous grade solvents to prevent hydrolysis of your compound.

    • Store stock solutions at -20°C or -80°C to minimize degradation.

    • Before use, allow the stock solution to fully thaw and come to room temperature to ensure the compound is completely redissolved.

Troubleshooting Guide: A Systematic Approach

Use the following flowchart to diagnose and solve solubility issues with this compound.

G start Start: Solubility Issue with this compound initial_dissolution Initial Dissolution in Aqueous Buffer? start->initial_dissolution ph_adjustment Is pH adjustment an option for your experiment? initial_dissolution->ph_adjustment Yes co_solvent_path Prepare a concentrated stock in DMSO/Ethanol. Slowly add to aqueous buffer with stirring. initial_dissolution->co_solvent_path No adjust_ph_protocol Adjust buffer pH to >9 or <3. Observe for dissolution. ph_adjustment->adjust_ph_protocol Yes ph_adjustment->co_solvent_path No success1 Problem Solved adjust_ph_protocol->success1 Success precipitation_check precipitation_check co_solvent_path->precipitation_check Does it precipitate upon dilution? success2 Problem Solved precipitation_check->success2 No troubleshoot_precipitation Troubleshoot Precipitation precipitation_check->troubleshoot_precipitation Yes lower_stock_conc Lower the concentration of the organic stock solution. troubleshoot_precipitation->lower_stock_conc Option 1 add_surfactant Add a surfactant (e.g., Tween® 20) to the aqueous buffer. troubleshoot_precipitation->add_surfactant Option 2 sonication_warming Use gentle warming (37°C) and/or sonication during dilution. troubleshoot_precipitation->sonication_warming Option 3 re_test1 Re-test Dilution lower_stock_conc->re_test1 re_test1->troubleshoot_precipitation Still Precipitates success3 Problem Solved re_test1->success3 No Precipitation re_test2 Re-test Dilution add_surfactant->re_test2 re_test2->troubleshoot_precipitation Still Precipitates success4 Problem Solved re_test2->success4 No Precipitation re_test3 Re-test Dilution sonication_warming->re_test3 re_test3->troubleshoot_precipitation Still Precipitates success5 Problem Solved re_test3->success5 No Precipitation G cluster_protocol General Solubility Workflow start Weigh Compound add_solvent Add Solvent/Buffer start->add_solvent agitate Agitate (Shake/Stir) 24-48h for Equilibrium add_solvent->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate quantify Quantify Supernatant (HPLC/UV-Vis) separate->quantify

Caption: General workflow for solubility determination.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]

  • Procedure for solubility testing of NM suspension. ResearchGate. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PMC. [Link]

  • Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • PREDICTING AQUEOUS PKA. CompuChem. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • SAMPL6 - logP-Prediction. Drug Design Data Resource. [Link]

  • Predicting the pKa of Small Molecules. matthiasrupp.com. [Link]

  • Prediction of drug solubility from structure. PubMed. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. [Link]

  • Prediction of drug solubility from structure. ResearchGate. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Chemaxon. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Physical Properties of Phenol. Chemistry LibreTexts. [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

  • logP and logD calculations. Chemaxon Docs. [Link]

Sources

Technical Support Center: Enhancing the In-Solution Stability of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloroisoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound in solution. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring an isoquinoline core. Its stability in solution is dictated by three key structural features: the isoquinoline ring system, the phenolic hydroxyl (-OH) group at position 6, and the chloro (-Cl) group at position 3. The phenolic hydroxyl group is particularly susceptible to environmental factors, making it the primary site of potential degradation. Understanding these vulnerabilities is the first step toward preventing them. Common factors that influence the stability of drug-like molecules include temperature, light, pH, oxidation, and the choice of solvent[1]. This guide will address each of these factors in the context of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is happening?

A1: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl group on the isoquinoline ring is susceptible to oxidation, which can form highly colored quinone-like species. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated pH.

Q2: What is the best solvent to dissolve and store this compound?

A2: For long-term storage, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. For immediate use in aqueous buffers, prepare the solution fresh from a concentrated aprotic stock. Always use high-purity, anhydrous-grade solvents when possible[2][3][4][5].

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent[6]. The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions (high pH) to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus more susceptible to oxidation than the protonated form. Therefore, neutral to slightly acidic conditions (pH 4-6) are generally recommended to maintain stability in aqueous media for short-term experiments[7].

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage (days to weeks) or freeze at -20°C or -80°C for long-term storage (months)[8].

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil[8]. Photodegradation is a potential risk for aromatic systems[9].

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation[8][10].

Q5: I see an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?

A5: Yes, the appearance of new peaks, especially those with different retention times, is a common sign of degradation. Based on the compound's structure, likely degradation products could include hydroxylated or oxidized species[9][11]. Performing forced degradation studies can help you identify the retention times and mass signatures of potential degradants, confirming their identity in your experimental samples[9].

Visualizing Stability Factors

The interplay of various factors can impact the stability of this compound. The following diagram illustrates these key relationships.

cluster_compound This compound Solution cluster_factors Environmental Stressors Compound This compound Degradation Degradation (Oxidation, Color Change) Compound->Degradation pH pH (Especially > 7) pH->Degradation Accelerates Oxygen Atmospheric Oxygen Oxygen->Degradation Causes Light UV/Visible Light Light->Degradation Accelerates Temp Elevated Temperature Temp->Degradation Accelerates

Caption: Key environmental stressors leading to the degradation of this compound in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid Color Change of Solution Oxidative Degradation: The solution was exposed to air, high pH, or light.Prepare fresh solution using deoxygenated solvents (by sparging with N₂ or Ar). Store under an inert atmosphere in an amber vial at 2-8°C. If using aqueous buffers, ensure the pH is neutral or slightly acidic.
Inconsistent Assay Results Compound Degradation: The compound has degraded between the time the solution was prepared and when the assay was performed.Prepare solutions of the compound fresh before each experiment from a properly stored solid or concentrated frozen stock. Minimize the time the compound spends in aqueous buffer at room temperature.
Appearance of New Peaks in HPLC Formation of Degradation Products: The compound is unstable under the current storage or experimental conditions.Use a stability-indicating method like HPLC-UV or LC-MS to monitor purity over time[12][13]. Identify degradants by their mass if using LC-MS. Optimize storage conditions as described in the FAQs.
Low Purity of Starting Material Degradation During Storage: The solid compound has degraded due to improper storage (exposure to moisture, air, or heat).Store the solid compound in a tightly sealed container in a desiccator at 2-8°C, protected from light[8][11]. Confirm the purity of the solid material by HPLC before preparing solutions.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 179.60 g/mol ) in DMSO for long-term storage.

Materials:

  • This compound (solid)[14]

  • Anhydrous, high-purity DMSO

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and appropriate weighing tools

Procedure:

  • Preparation: Work in an area with minimal light exposure. If possible, perform steps 3-5 inside a glove box or use a Schlenk line.

  • Weighing: Accurately weigh 1.80 mg of this compound and transfer it to a clean, dry amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Inerting: Sparge the solution and the vial's headspace with argon or nitrogen for 1-2 minutes to displace any dissolved oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: For long-term storage, place the vial in a labeled container at -20°C or -80°C.

Protocol 2: Stability Assessment via HPLC-UV

This protocol provides a starting point for a reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.

Instrumentation & Columns:

  • Standard HPLC system with a UV or Photodiode Array (PDA) detector[12].

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12][13].

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min[12][13]

  • Column Temperature: 30°C[12][13]

  • Detection Wavelength: Monitor at 254 nm and 280 nm, or use a PDA detector to scan for the absorbance maximum.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute your stock solution of this compound in the initial mobile phase (90% A, 10% B) to a final concentration of approximately 10-20 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection if any particulate matter is visible.

Hypothesized Degradation Pathway and Workflow

The primary degradation pathway is likely oxidation of the phenol. The following diagram outlines this hypothesis and the recommended workflow to mitigate it.

cluster_workflow Recommended Workflow for Stability cluster_degradation Hypothesized Degradation Pathway start Start: Solid Compound dissolve Dissolve in Aprotic Solvent (DMSO) Under Inert Gas start->dissolve store Store Frozen (-20°C) Protected from Light dissolve->store use Use Immediately in Aqueous Buffer (pH 4-6) store->use end Experiment use->end parent This compound (Phenol Form) oxidized Oxidized Intermediates (e.g., Quinone-like species) (Colored) parent->oxidized [O], Light, pH > 7

Caption: Recommended workflow to ensure stability and a hypothesized oxidative degradation pathway.

By implementing these protocols and storage strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible scientific outcomes.

References

Sources

Technical Support Center: Synthesis of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroisoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic intermediate. The synthesis is not trivial and often involves multi-step pathways where challenges in yield, selectivity, and purification can arise.

This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions. Our approach is grounded in established chemical principles to empower you to diagnose and resolve issues effectively in your laboratory.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most logically approached in two distinct stages: first, the construction of the core isoquinolin-6-ol scaffold, followed by selective chlorination at the C-3 position.

G cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: Selective Chlorination cluster_2 Final Product & Purification Starting Material Starting Material Isoquinolin-6-ol Core Isoquinolin-6-ol Core Starting Material->Isoquinolin-6-ol Core Cyclization & Demethylation Chlorination Chlorination Isoquinolin-6-ol Core->Chlorination Chlorinating Agent (e.g., POCl3) Crude Product Crude Product Chlorination->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Chromatography / Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your synthesis.

Category 1: Issues in Isoquinoline Core Synthesis

The formation of the initial isoquinoline ring is the foundation of the entire synthesis. Common methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions are powerful but sensitive to substrate and conditions.[1][2]

Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the common causes and solutions?

A1: Low yields in this reaction, which cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline, typically stem from three main factors.[3][4][5]

  • Poorly Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will significantly hinder the cyclization.[3][6]

    • Solution: For deactivated substrates, you must use stronger dehydrating agents. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is highly effective as it generates a more reactive pyrophosphate intermediate.[3][4] For moderately deactivated systems, simply increasing the reaction temperature or using a higher-boiling solvent like xylene may be sufficient.[4]

  • Ineffective Dehydrating Agent: The chosen Lewis acid (e.g., POCl₃, P₂O₅, PPA) must be potent enough to drive the cyclodehydration.[5][6][7]

    • Solution: Ensure the reagent is fresh and anhydrous. If POCl₃ alone is insufficient, the addition of P₂O₅ is the standard next step.[6]

  • Suboptimal Temperature: The reaction requires elevated temperatures, but excessive heat can lead to decomposition and byproduct formation.[8]

    • Solution: Begin with refluxing toluene or acetonitrile. If the reaction is sluggish, switch to a higher-boiling solvent like xylene or consider microwave-assisted synthesis to achieve high temperatures with shorter reaction times and potentially fewer side products.[9]

Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: You are likely observing the result of a retro-Ritter reaction. This is a well-documented side reaction that occurs when the nitrilium ion intermediate, crucial for the cyclization, undergoes elimination instead of ring closure.[3][4]

  • Mechanism: The nitrilium ion can fragment, releasing a stable nitrile and forming a carbocation that quickly eliminates to form a styrene derivative. This pathway is favored in systems where a conjugated system can be formed.[4]

  • Solution: The most effective solution is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the reaction solvent. According to Le Châtelier's principle, this high concentration of nitrile shifts the equilibrium away from the retro-Ritter fragmentation and back towards the desired nitrilium ion intermediate, favoring cyclization.[3][4][6]

Q3: The demethylation of 6-methoxyisoquinoline to produce the isoquinolin-6-ol core is incomplete. How can I improve the yield?

A3: The cleavage of aryl methyl ethers to phenols is a standard transformation, but it can be stubborn. The use of pyridine hydrochloride is a classic and effective method for this specific demethylation.[10]

  • Cause of Incompletion: Insufficient temperature or reaction time are the most common culprits. The reaction involves heating a mixture of the 6-methoxyisoquinoline and a large excess of pyridine hydrochloride in a sealed tube.[10]

  • Optimization:

    • Temperature: Ensure the reaction mixture reaches and maintains a high temperature (e.g., 160°C) for a prolonged period (overnight).[10]

    • Reagent Excess: Use a significant excess of pyridine hydrochloride (often 10-15 equivalents) to act as both the reagent and the solvent.

    • Workup: After cooling, the workup is critical. The mixture must be made strongly basic (pH 10-11) with ammonium hydroxide to deprotonate the product phenol and neutralize the pyridine hydrochloride, allowing for efficient extraction into an organic solvent like ethyl acetate.[10]

Category 2: Challenges in C-3 Chlorination

Introducing a chlorine atom selectively at the 3-position of the isoquinolin-6-ol core can be challenging due to the presence of multiple reactive sites.

Q4: My chlorination reaction with POCl₃ is not working. The isoquinolin-6-ol starting material seems unreactive or is decomposing.

A4: This is a common and complex issue. The isoquinoline ring is generally electron-deficient and less reactive towards electrophilic substitution than the benzene ring.[11] Furthermore, the phenol group can complicate the reaction.

  • Potential Cause 1 (Tautomerization): Isoquinolin-6-ol can exist in equilibrium with its keto tautomer. A more effective strategy often involves first converting the precursor into an isoquinolin-1,6-dione or a related species, which can then be chlorinated. A plausible route involves the synthesis and subsequent chlorination of an intermediate like 6-nitroisoquinoline-1,3(2H,4H)-dione.[12]

  • Potential Cause 2 (Reagent Reactivity): While POCl₃ is a powerful reagent, it may require a catalytic amount of a tertiary amine like N,N-Dimethylformamide (DMF) to generate the more reactive Vilsmeier-Haack reagent in situ, which can facilitate chlorination.[12]

  • Solution: A more robust, albeit longer, pathway may be required. Consider synthesizing a precursor like 6-nitroisoquinoline-1,3(2H,4H)-dione, which can be dichlorinated at the 1 and 3 positions using POCl₃/DMF. Subsequent selective hydrolysis or reduction can then be used to furnish the desired 3-chloro-isoquinolin-6-ol derivative.[12][13]

Q5: I'm getting a mixture of chlorinated products instead of selective C-3 chlorination. How can I improve regioselectivity?

A5: Poor regioselectivity arises from the chlorinating agent attacking other positions on the bicyclic ring system. The hydroxyl group on the benzene ring is an activating group and can direct electrophiles, while the pyridine ring has its own reactivity profile.

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for product formation. Start at 0°C and slowly warm up, monitoring by TLC. High temperatures often lead to a loss of selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use just over one equivalent to favor mono-chlorination.

  • Protecting Groups: Consider protecting the hydroxyl group as a first step (e.g., as a methoxy or benzyloxy ether). This will change the electronic properties of the benzene ring and may prevent unwanted side reactions, allowing for more selective chlorination on the pyridine ring. The protecting group can be removed in a final step.

Category 3: Purification and Characterization

Q6: My final product is difficult to purify. Column chromatography gives poor separation, and recrystallization fails to remove a persistent impurity.

A6: This often happens when a regioisomeric impurity is formed, which has very similar physical properties to the desired product.[14]

  • Chromatography Troubleshooting:

    • Streaking on TLC: If your compound streaks on silica TLC plates, it indicates strong interaction with the acidic silica, which is common for nitrogen-containing heterocycles. Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent to neutralize the acidic sites and achieve sharper bands.[14]

    • Switch Stationary Phase: If deactivating the silica doesn't work, switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.[14]

  • Recrystallization Troubleshooting:

    • Solvent Screening: A single solvent may not be sufficient. Systematically screen binary solvent systems. Dissolve your crude product in a small amount of a "good" solvent (e.g., DCM or Methanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., Hexane or Water) until turbidity persists. Slow cooling should then yield crystals.

    • Acid-Base Extraction: The phenolic -OH group provides a handle for an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH). Your product should deprotonate and move to the aqueous layer. The organic layer can be discarded, and the aqueous layer can then be carefully re-acidified to precipitate the purified product.[14]

G start Low or No Yield in Cyclization? check_ring Is aromatic ring electron-deficient? start->check_ring stronger_acid Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) check_ring->stronger_acid Yes check_temp Is reaction temperature too low? check_ring->check_temp No success Yield Improved stronger_acid->success increase_temp Increase temperature or switch to higher-boiling solvent check_temp->increase_temp Yes check_byproduct Styrene byproduct observed? check_temp->check_byproduct No increase_temp->success retro_ritter Retro-Ritter side reaction is likely. Use corresponding nitrile as solvent. check_byproduct->retro_ritter Yes check_byproduct->success No

Caption: Troubleshooting decision tree for a failed cyclization reaction.

Data Summary Table

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reactions

Reagent(s)Typical ConditionsSubstrate SuitabilityKey Considerations
POCl₃ (Phosphorus oxychloride)Refluxing neat or in toluene/acetonitrileElectron-rich or neutral aromatic ringsStandard, widely used reagent.[5]
P₂O₅ (Phosphorus pentoxide)Refluxing in xylene or decalinAll substrates, especially deactivated ringsHighly effective but can be difficult to handle and quench.
P₂O₅ in POCl₃Refluxing POCl₃Strongly electron-deficient (deactivated) ringsVery powerful; generates pyrophosphates which are excellent leaving groups.[4][6]
PPA (Polyphosphoric acid)100-150 °CElectron-rich ringsCan serve as both catalyst and solvent; workup can be challenging.[5]
TFAA (Trifluoroacetic anhydride)Room temp to 50 °CElectron-rich rings, sensitive substratesMilder conditions, but more expensive.[3]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Isoquinolin-6-ol from 6-Methoxyisoquinoline[10]

  • Reaction Setup: In a heavy-walled screw-cap sealed tube, combine 6-methoxyisoquinoline (1.0 eq) and pyridine hydrochloride (10-15 eq).

  • Heating: Securely seal the tube and heat the mixture in a heating block or oil bath at 160°C overnight (approx. 16 hours).

  • Cooling and Quenching: Cool the reaction tube to room temperature. The contents will solidify. Carefully add water to dissolve the solid.

  • Basification: Place the aqueous solution in an ice bath and slowly add concentrated ammonium hydroxide until the pH of the mixture is between 10 and 11.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with ethyl acetate (4 x volumes).

  • Washing: Combine the organic extracts and wash them with water (4 x volumes) to remove residual pyridine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinolin-6-ol.

  • Purification: Purify the crude product by medium pressure liquid chromatography or column chromatography on silica gel, eluting with a gradient of 0-3% of 2N NH₃/MeOH in dichloromethane to afford the pure title compound.[10]

Protocol 2: Representative Chlorination of an Isoquinoline Derivative using POCl₃[12]

  • Reaction Setup: To a round-bottom flask containing the isoquinoline precursor (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to act as both reagent and solvent.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq) to the mixture.

  • Heating: Heat the mixture to reflux (approx. 110°C) for 2 to 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Isolation: The solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude chlorinated isoquinoline.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[12]

Frequently Asked Questions (FAQs)

Q: What is the most critical factor for a successful Pomeranz-Fritsch reaction? A: The choice and concentration of the acid catalyst are paramount. Concentrated sulfuric acid is traditional, but it can cause charring with sensitive substrates.[8][15] Screening other acids like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) is highly recommended. Temperature control is also crucial; too low, and the reaction stalls, too high, and byproduct formation increases.[8]

Q: Why is phosphorus oxychloride (POCl₃) so common in isoquinoline synthesis? A: POCl₃ is a versatile reagent that serves as a powerful dehydrating agent (a Lewis acid) to promote the cyclization in the Bischler-Napieralski reaction.[4][5][7] It also functions as a chlorinating agent, capable of converting carbonyls (amides/lactams) into chloro-derivatives, as seen in the synthesis of 1,3-dichloro-6-nitroisoquinoline from its corresponding dione.[12]

Q: How do I definitively confirm the structure and purity of my final this compound product? A: A combination of analytical techniques is required.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the regiochemistry of the chlorination.[16]

  • Mass Spectrometry (MS): This will confirm the molecular weight and provide the correct molecular formula via high-resolution mass spec (HRMS).[16]

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity, typically using a C18 reversed-phase column with a UV detector.[16]

Q: Are there "greener" alternatives to these classical synthesis methods? A: Yes, modern organic chemistry has seen the development of many new methods for isoquinoline synthesis, often utilizing transition metal catalysis (e.g., Palladium, Rhodium, Copper) under milder conditions.[1][17] These methods can offer improved atom economy and avoid harsh reagents. However, for specific, highly functionalized targets like this compound, classical named reactions like the Bischler-Napieralski and Pomeranz-Fritsch often remain the most robust and well-documented routes.[1]

References

  • Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Form
  • Synthesis routes of Isoquinolin-6-ol. Benchchem.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Bischler–Napieralski reaction. Wikipedia.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Technical Support Center: Purification of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Synthesis of 3-chloroisoquinoline. PrepChem.com.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.
  • Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Compar
  • Isoquinoline. Wikipedia.
  • Navigating the Synthesis of 3,6-Dichloroisoquinoline: A Technical Support Guide. Benchchem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Pomeranz–Fritsch reaction. Wikipedia.
  • Quinolines and isoquinolines. Chemistry Online.

Sources

Technical Support Center: Purification of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Chloroisoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Achieving high purity is paramount for reliable downstream applications, and this document provides in-depth, field-proven insights into common purification challenges. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your results.

Section 1: Initial Purity Assessment & Compound Stability

Before attempting any purification, it is critical to assess the purity of your crude material and understand the compound's stability. This initial analysis will guide your choice of purification technique and help prevent degradation. This compound (MW: 179.60 g/mol ) is typically a solid, and its phenolic hydroxyl group and isoquinoline nitrogen atom dictate its chemical behavior.[1]

Frequently Asked Questions: Purity & Stability

Q1: How can I quickly assess the purity of my crude this compound?

A1: Thin Layer Chromatography (TLC) is the most effective initial technique. It will help you visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography. For a polar compound like this compound, start with a moderately polar mobile phase, such as a 70:30 mixture of hexane and ethyl acetate, and adjust the ratio as needed.[2] If the compound streaks, it may be due to its acidic phenol group interacting strongly with the silica plate; adding a small amount (0.5-1%) of acetic acid to the eluent can often resolve this.[2]

Q2: What is the recommended method for definitive purity analysis?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[3] A reverse-phase method using a C18 column is typically suitable for isoquinoline derivatives.[4][5] This technique can separate the target compound from closely related impurities and degradation products.[3]

Q3: Is this compound sensitive to degradation during purification or storage?

A3: Yes, its structure suggests potential instabilities.

  • Acid/Base Sensitivity: The phenolic hydroxyl group is acidic, while the isoquinoline nitrogen is basic. This makes the compound amphoteric and susceptible to reactions under strong acidic or basic conditions.[2][6]

  • Oxidative Degradation: Phenols can be susceptible to oxidation, which may result in the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating.

  • Light and Heat Sensitivity: As with many aromatic heterocyclic compounds, prolonged exposure to high heat or UV light can cause degradation.[3][7] Store the purified compound in a cool, dark place, preferably refrigerated at 2-8°C in a tightly sealed amber vial.[3]

Protocol: HPLC Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods for analogous compounds.[4][5][8]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.[4][8]

  • Column Temperature: 30 °C.[5][8]

  • Detection: UV absorbance, monitored at a wavelength like 254 nm or the compound's λmax.[4]

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase (or a suitable solvent like methanol/acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5][8]

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[9]

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or does not move from the baseline (Rf = 0). The eluent is not polar enough. The compound's acidic phenol is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the ethyl acetate percentage). Add a small amount of a more polar solvent like methanol (1-5%).[2] Add 0.5-1% acetic acid to the eluent to protonate the isoquinoline nitrogen and reduce streaking.
Poor separation between the product and an impurity. The chosen eluent system has poor selectivity. The column is overloaded with crude material. The column was packed improperly.Systematically screen different solvent systems using TLC. Try a solvent system with different chemical properties (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Use a shallower solvent gradient during elution. Reduce the amount of sample loaded onto the column. Ensure the column is packed tightly and evenly to avoid cracks or channels.[10]
The product appears to be degrading on the column (new spots on TLC). The acidic nature of the silica gel is catalyzing degradation.Deactivate the silica gel by preparing the slurry in the eluent containing 1-2% triethylamine. This neutralizes acidic sites.[2] Switch to a different stationary phase, such as neutral or basic alumina, which is more suitable for acid-sensitive compounds.[2]
The collected fractions are highly diluted. The initial sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, dry it to a powder, and load this powder onto the top of the column ("dry loading"). This ensures a tight starting band and better separation.[10]
Protocol: Flash Column Chromatography
  • Select Solvent System: Use TLC to find an eluent that gives your product an Rf value of approximately 0.25-0.35.

  • Pack the Column:

    • Add a small cotton or glass wool plug to the bottom of the column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[10]

    • Gently tap the column to pack the silica evenly and drain some solvent, but never let the solvent level drop below the top of the silica bed.[10]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of solvent.

    • Carefully pipette the solution onto the top of the silica.

    • Alternatively, perform a "dry load" as described in the table above for better resolution.

  • Elute and Collect:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow.

    • Collect fractions in test tubes or vials.

  • Analyze Fractions:

    • Monitor the separation by spotting fractions onto TLC plates alongside your crude material and a pure standard if available.[9]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[11] The principle relies on the target compound having high solubility in a hot solvent but low solubility in the same solvent when cold.[12]

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. The boiling point of the solvent is too high. The solution is too concentrated (supersaturated). The rate of cooling is too fast.Select a solvent with a lower boiling point. Add a small amount of additional hot solvent to the oiled-out mixture to achieve dissolution, then cool slowly.[13]
No crystals form upon cooling. The solution is too dilute. The compound is too soluble in the chosen solvent, even when cold.Evaporate some of the solvent to increase the concentration and try cooling again. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a tiny "seed" crystal of the pure compound. If these fail, the solvent is unsuitable; a new one must be found.[11]
The product is still impure after recrystallization. The cooling process was too rapid, trapping impurities within the crystal lattice.[2] The chosen solvent also dissolved the impurities, leading to co-crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Find a solvent where the impurity is either very soluble (remains in the mother liquor) or insoluble (can be filtered out hot). A two-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) may be necessary.[11]
Very low recovery of the product. Too much solvent was used, keeping the product dissolved even when cold. The product is moderately soluble in the cold solvent. The crystals were washed with a solvent that was not cold.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Protocol: Single-Solvent Recrystallization
  • Choose a Solvent: Test the solubility of your crude product in small amounts of various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for polar, aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.[13]

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of large, pure crystals.[2]

  • Chill: Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Dry: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Section 4: Visual Workflows & Alternative Methods

Decision Logic for Purification Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy for this compound.

Purification_Decision_Tree start Start: Crude this compound assess Assess Purity & Impurity Profile (TLC, Crude NMR/HPLC) start->assess decision2 Is the crude product >85% pure? assess->decision2 decision1 Is the major impurity significantly different in polarity? decision3 Does the compound have acidic/basic properties? decision1->decision3 No column Perform Column Chromatography decision1->column Yes decision2->decision1 No recryst Attempt Recrystallization decision2->recryst Yes decision3->column No acid_base Consider Acid-Base Extraction decision3->acid_base Yes final_purity Assess Final Purity (HPLC, NMR) & Characterize column->final_purity recryst->final_purity acid_base->column Follow with Column Chromatography or Recrystallization

Caption: Decision tree for selecting a purification technique.

Alternative Technique: Acid-Base Extraction

The presence of a phenolic hydroxyl group (acidic) and an isoquinoline nitrogen (basic) makes this compound a candidate for acid-base extraction. This technique can be a highly effective preliminary purification step to remove neutral impurities.[2]

  • Principle: The crude material is dissolved in an organic solvent (e.g., ethyl acetate). Washing with an aqueous base (like 1M NaOH) will deprotonate the acidic phenol, causing the resulting salt to move into the aqueous layer. The organic layer, containing neutral impurities, is discarded. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the purified, protonated product, which can be collected by filtration or extracted back into an organic solvent.[2]

  • Caution: This method may not separate the target compound from other acidic or basic impurities. It is often best used as a bulk purification step before a final polishing step like recrystallization or chromatography.

References

  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.
  • Technical Support Center: Purification of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Recrystallization - Single Solvent.
  • 3-Chloro-6-nitroisoquinolin-1-ol stability and storage conditions. Benchchem.
  • Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. Benchchem.
  • 3-Chloroisoquinoline 19493-45-9 wiki. Guidechem.
  • Synthesis of 3-chloroisoquinoline. PrepChem.com.
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem - NIH.
  • A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
  • CAS 1374652-53-5 | this compound. Synblock.
  • 3-Chloroisoquinoline | CAS 19493-45-9. Santa Cruz Biotechnology.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Column Chromatography. Professor Dave Explains via YouTube.
  • B. Column Chromatography. Chemistry LibreTexts.
  • stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.
  • Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Sources

Technical Support Center: A Researcher's Guide to 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 3-Chloroisoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls and challenges encountered during experiments with this versatile heterocyclic compound. Drawing upon established chemical principles and analogous compound behavior, this resource offers a structured approach to troubleshooting, ensuring the integrity and success of your research endeavors.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Before delving into experimental troubleshooting, a foundational understanding of this compound's properties is crucial. This knowledge will inform your experimental design and help you anticipate potential challenges.

PropertyValue/InformationSource(s)
CAS Number 1374652-53-5[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Appearance Expected to be a solid at room temperature, likely a pale-yellow to yellow-brown crystalline powder, similar to related compounds.[2][3][2]
Purity Commercially available with a purity of around 95%.[1]

Section 2: Synthesis and Purification - Troubleshooting Guide

The synthesis of substituted isoquinolines can be a multi-step process with potential for low yields and side product formation.[4][5] This section addresses common issues encountered during the synthesis and purification of this compound.

Proposed Synthetic Pathway

While a specific, publicly available protocol for this compound is scarce, a plausible route can be adapted from the synthesis of structurally similar compounds, such as 3-chloro-6-nitroisoquinolin-1-ol.[6] The general strategy involves the construction of the isoquinoline core followed by functional group manipulations.

Q1: My synthesis of the isoquinoline precursor is resulting in a low yield. What are the likely causes?

A1: Low yields in heterocyclic synthesis are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Even minor deviations can significantly impact the reaction outcome. It is advisable to perform small-scale trial reactions to identify the optimal conditions before scaling up.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation. Always use high-purity reagents and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect any product degradation.

Q2: I'm struggling with the purification of the final this compound product. It streaks on my silica gel column. What can I do?

A2: The polar nature of the hydroxyl group and the basicity of the isoquinoline nitrogen can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing and streaking.[7][8] Here are several strategies to overcome this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica. A small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonia in methanol can significantly improve peak shape.[8]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.[8]

    • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds. A mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, can provide good separation.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and can be an excellent alternative.[7]

  • Acid-Base Extraction: You can exploit the basicity of the isoquinoline nitrogen for purification. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The protonated compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and back-extract the purified product into an organic solvent.[7]

Visualizing the Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup & Purification check_atmosphere->check_workup Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate end_point Improved Yield check_workup->end_point Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected optimize_conditions->end_point purify_reagents->end_point improve_technique->end_point modify_workup->end_point

Caption: A logical workflow for troubleshooting low yields in synthesis.

Section 3: Handling, Storage, and Stability - FAQs

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. Based on the chemical nature of its functional groups (a chlorinated aromatic ring and a phenolic hydroxyl group), certain precautions are necessary.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[3][9]

Q4: Is this compound sensitive to light, moisture, or temperature?

A4: Yes, based on its structure and the behavior of similar compounds, it is likely sensitive to these environmental factors:

  • Moisture: The chloro-isoquinoline moiety may be susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[3][10] Storing the compound under a dry, inert atmosphere is crucial to prevent this degradation.

  • Light: Aromatic compounds, especially those with heteroatoms and activating groups, can be prone to photodegradation upon exposure to UV or high-intensity visible light.[3] It is advisable to store the compound in an amber vial or in a dark location.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3] Refrigeration is recommended to minimize thermal decomposition.

Q5: I've noticed a change in the color of my compound. What does this indicate?

A5: this compound is expected to be a pale-yellow to yellow-brown solid. A significant darkening in color or a change in its physical state could be an indication of degradation or contamination.[3] If you observe such changes, it is highly recommended to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.

Potential Degradation Pathways

Understanding potential degradation pathways can help in designing experiments that minimize compound loss.

Degradation_Pathways start This compound hydrolysis_product 3,6-Dihydroxyisoquinoline start->hydrolysis_product Hydrolysis (H₂O) oxidation_product Quinone-like structures start->oxidation_product Oxidation (Air/Light) photodegradation_product Dechlorinated and/or ring-opened products start->photodegradation_product Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

Section 4: Experimental Protocols and Data Interpretation

This section provides guidance on common experimental procedures and the interpretation of analytical data for this compound.

Solubility

Precise solubility data for this compound is not widely published. However, based on the properties of the structurally similar 5-chloro-8-hydroxyquinoline, the following can be inferred:

  • Water: Limited solubility due to the aromatic isoquinoline core.[2]

  • Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[2][11] The solubility is likely to increase with temperature.[2]

Troubleshooting Tip: If you encounter solubility issues when preparing stock solutions, gentle heating or sonication may aid in dissolution. For aqueous buffers in biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium is a common practice.

Analytical Characterization

Confirming the identity and purity of your this compound is paramount. Here's what to expect from common analytical techniques, based on data from similar compounds:[12]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the isoquinoline ring system, a signal for the hydroxyl proton (which may be broad and its chemical shift can be solvent-dependent), and a singlet for the proton at the 4-position.
¹³C NMR Aromatic carbons of the isoquinoline ring, with the carbon attached to the chlorine atom and the carbon attached to the hydroxyl group showing characteristic chemical shifts.
Mass Spectrometry (ESI-MS) An [M+H]⁺ ion corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing a clear signature for the presence of a single chlorine atom.
HPLC A single major peak on a reversed-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., 0.1% formic acid) for good peak shape.

Section 5: Reactivity and Biological Assays

The reactivity of this compound is primarily dictated by the chloro, hydroxyl, and isoquinoline nitrogen functionalities.

Q6: I am planning a nucleophilic substitution reaction on the chloro group. What should I consider?

A6: The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution.[8] However, the reactivity can be influenced by the electronic nature of the rest of the molecule. The reaction may require elevated temperatures and the use of a suitable base to facilitate the substitution. Common nucleophiles that can be used include amines, alcohols, and thiols.[8]

Q7: I am observing inconsistent results in my cell-based assays. Could the compound be degrading in the culture medium?

A7: This is a valid concern. The phenolic hydroxyl group can be susceptible to oxidation, and the entire molecule could potentially degrade over the course of a multi-day cell culture experiment, especially in the presence of light and at 37°C. To troubleshoot this:

  • Stability Check: Perform a stability study of this compound in your cell culture medium under the assay conditions (37°C, 5% CO₂, with and without light exposure) over the duration of your experiment. Analyze samples at different time points by HPLC to quantify the amount of remaining compound.

  • Fresh Preparation: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and positive controls in your assays to ensure that any observed effects are due to the compound and not experimental artifacts.

References

  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. Accessed January 19, 2026. .
  • Benchchem. "Technical Support Center: Purification of Polar Aza-Heterocycles". Benchchem. Accessed January 19, 2026. .
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol". Benchchem. Accessed January 19, 2026. .
  • Benchchem. "Overcoming challenges in the purification of heterocyclic compounds". Benchchem. Accessed January 19, 2026. .
  • ResearchGate. "Microbial degradation of quinoline and methylquinolines". ResearchGate. Accessed January 19, 2026. [Link].

  • Benchchem. "Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers". Benchchem. Accessed January 19, 2026. .
  • Solubility of Things. "5-Chloro-8-hydroxyquinoline". Solubility of Things. Accessed January 19, 2026. [Link].

  • RSC Publishing. "HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones". RSC Publishing. Accessed January 19, 2026. [Link].

  • ResearchGate. "Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products". ResearchGate. Accessed January 19, 2026. [Link].

  • ResearchGate. "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions". ResearchGate. Accessed January 19, 2026. [Link].

  • PubMed. "Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column". PubMed. Accessed January 19, 2026. [Link].

  • ResearchGate. "Microbial degradation of isoquinoline (adapted from Pereira et al. 1987)". ResearchGate. Accessed January 19, 2026. [Link].

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Royal Society of Chemistry. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes". Royal Society of Chemistry. Accessed January 19, 2026. [Link].

  • ResearchGate. "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures". ResearchGate. Accessed January 19, 2026. [Link].

  • Benchchem. "3-Chloro-6-nitroisoquinolin-1-ol stability and storage conditions.". Benchchem. Accessed January 19, 2026. .
  • ScienceDirect. "Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals". ScienceDirect. Accessed January 19, 2026. [Link].

  • Wiley Online Library. "Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.". Wiley Online Library. Accessed January 19, 2026. [Link].

  • National Center for Biotechnology Information. "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry". National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • ACS Publications. "Aromatic hydroxylation of some isoquinoline-type alkaloids". ACS Publications. Accessed January 19, 2026. [Link].

  • Reddit. "Purification of strong polar and basic compounds". Reddit. Accessed January 19, 2026. [Link].

  • Royal Society of Chemistry. "HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones". Royal Society of Chemistry. Accessed January 19, 2026. [Link].

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography". Biotage. Accessed January 19, 2026. [Link].

  • PubMed. "Cometabolic degradation of chlorinated aromatic compounds". PubMed. Accessed January 19, 2026. [Link].

  • ResearchGate. "General pathway of isoquinoline degradation showing the relative...". ResearchGate. Accessed January 19, 2026. [Link].

  • PubMed. "Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions". PubMed. Accessed January 19, 2026. [Link].

  • Organic Chemistry Portal. "Isoquinoline synthesis". Organic Chemistry Portal. Accessed January 19, 2026. [Link].

  • Wikipedia. "Isoquinoline". Wikipedia. Accessed January 19, 2026. [Link].

  • ResearchGate. "recent advances in the synthesis of isoquinoline and its analogue: a review". ResearchGate. Accessed January 19, 2026. [Link].

  • Google Patents. "WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline".
  • National Center for Biotechnology Information. "Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates". National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • Benchchem. "Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide". Benchchem. Accessed January 19, 2026. .
  • Google Patents. "Substituted isoquinolin-1(2H)-ones, and methods of use thereof".
  • National Center for Biotechnology Information. "3-Chloroisoquinoline". National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • Google Patents. "US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist".
  • Google Patents. "US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)". Google Patents. Accessed January 19, 2026. https://patents.google.
  • Longdom Publishing. "Exploring the Role of Nucleophiles in Chemical Reactions". Longdom Publishing. Accessed January 19, 2026. [Link].

  • FooDB. "Showing Compound Isoquinoline (FDB012557)". FooDB. Accessed January 19, 2026. [Link].

  • Benchchem. "stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions". Benchchem. Accessed January 19, 2026. .
  • YouTube. "Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12". YouTube. Accessed January 19, 2026. [Link].

Sources

Technical Support Center: Synthesis of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloroisoquinolin-6-ol. Recognizing the nuances and challenges inherent in multi-step heterocyclic synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve a high yield. While several routes are conceivable, a robust and adaptable pathway begins with a substituted benzoic acid derivative, proceeding through key intermediates. This proposed route is constructed based on analogous, well-documented transformations in isoquinoline chemistry.[1][2]

The pathway involves the initial construction of a substituted isoquinoline-1,3-dione, followed by chlorination to a dichloro-intermediate. Subsequent selective functional group manipulations are then required to install the hydroxyl group at the C-6 position and achieve the final 3-chloro substitution pattern.

G cluster_0 Stage 1: Core Scaffold Construction cluster_1 Stage 2: Functional Group Manipulation A 2-(Carboxymethyl)-4- aminobenzoic Acid B 6-Aminoisoquinoline- 1,3(2H,4H)-dione A->B Cyclization (e.g., Urea, Δ) C 1,3-Dichloro-6- aminoisoquinoline B->C Chlorination (e.g., POCl₃, Δ) D 3-Chloroisoquinolin-6-amine C->D Selective Dechlorination (e.g., Pd/C, H₂) E 6-Diazo-3-chloroisoquinolinium Salt D->E Diazotization (NaNO₂, aq. Acid) F This compound E->F Hydrolysis (H₂O, Δ)

Caption: Proposed synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Stage 1: Core Scaffold Construction & Chlorination

Question 1: My yield for the cyclization to 6-Aminoisoquinoline-1,3(2H,4H)-dione is very low, with significant starting material remaining.

Answer: This issue typically points to incomplete reaction, often due to insufficient temperature or inefficient water removal.

  • Causality: The cyclization of 2-(carboxymethyl)-4-aminobenzoic acid is a condensation reaction that releases water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction reaches the necessary temperature for cyclization, which can be upwards of 180-200°C when using reagents like urea. Use a high-boiling point solvent if necessary.

    • Facilitate Water Removal: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Alternative Reagents: Consider alternative cyclization conditions. Heating with acetic anhydride or polyphosphoric acid (PPA) can also effect this transformation, sometimes at lower temperatures.

Question 2: The chlorination step using phosphorus oxychloride (POCl₃) results in a dark, tarry mixture and a complex product profile on TLC.

Answer: This is a common problem indicating decomposition, likely caused by excessively harsh reaction conditions. The Bischler-Napieralski reaction, a related cyclization, is known to produce byproducts under forceful conditions.[3][4]

  • Causality: POCl₃ is a powerful dehydrating and chlorinating agent. At high temperatures, it can promote polymerization and other side reactions, especially with electron-rich aromatic systems like the aminoisoquinoline core.

  • Troubleshooting Steps:

    • Temperature Control: Lower the reaction temperature. Begin the reaction at a lower temperature (e.g., 60-80°C) and only increase it gradually if the reaction fails to proceed, monitoring constantly by TLC.[5]

    • Catalytic Additive: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a milder and more effective formylating and chlorinating agent for many substrates.[1]

    • Solvent Choice: Using a high-boiling inert solvent like toluene or xylene can help moderate the reaction temperature and prevent localized overheating, compared to running the reaction neat in excess POCl₃.[3]

ProblemPotential CauseRecommended Solution
Low Chlorination Yield Reaction temperature too low or time too short.Gradually increase reflux temperature and monitor by TLC. Consider switching to a higher-boiling solvent like xylene.
Tar Formation Reaction temperature is too high.Lower the reaction temperature.[5] Add POCl₃ dropwise to the substrate at a controlled temperature. Use a catalytic amount of DMF.
Incomplete Reaction Insufficient POCl₃ or deactivation by moisture.Use a larger excess of freshly distilled POCl₃. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).[5]
Stage 2: Selective Functional Group Manipulation

Question 3: I am struggling with the selective dechlorination at the C-1 position. My reaction either removes both chlorine atoms or none at all.

Answer: Achieving selective dechlorination via catalytic hydrogenation can be challenging due to the similar reactivity of the C-1 and C-3 chloro groups.

  • Causality: The C-1 position in isoquinolines is often more reactive towards nucleophiles and reduction than the C-3 position.[6] However, this selectivity can be modest. Over-reduction leads to the fully dechlorinated isoquinoline, while under-reduction leaves the starting material untouched.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: The choice of catalyst is critical. 10% Palladium on carbon (Pd/C) is a common choice.[2] Try reducing the catalyst loading (e.g., from 10 mol% to 2-5 mol%) to temper the reactivity.

    • Hydrogen Pressure: Avoid high pressures of H₂. Often, running the reaction under a balloon of H₂ (atmospheric pressure) provides sufficient reactivity for the more labile C-1 position while leaving the C-3 position intact.

    • Reaction Time: Monitor the reaction meticulously by HPLC or TLC. The reaction may have a narrow optimal window. Quench the reaction as soon as the desired product is maximized, even if some starting material remains, which can be separated chromatographically.

    • Alternative Methods: Consider chemical reduction methods that may offer different selectivity profiles. For instance, reduction of 1,3-dichloroisoquinoline with red phosphorus and hydroiodic acid has been used to synthesize 3-chloroisoquinoline.[7]

Question 4: The yield of the final hydrolysis step from the diazonium salt is poor, and I observe many impurities.

Answer: Diazonium salt chemistry is notoriously sensitive. Low yields are often due to decomposition of the intermediate salt or competing side reactions.

  • Causality: Aryl diazonium salts are unstable, especially at elevated temperatures. They can decompose via radical pathways or undergo unwanted coupling reactions if not handled correctly.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (reaction with NaNO₂) must be performed at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[8]

    • Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your amine to prevent localized heating and buildup of nitrous acid.

    • Hydrolysis Conditions: For the hydrolysis (Sandmeyer-type reaction), the diazonium salt solution is typically added to heated, slightly acidic water or a solution of copper salts. Do not heat the diazonium salt solution directly for extended periods.

    • Control of Acidity: Maintain a sufficiently acidic environment throughout the diazotization to prevent the formation of diazoamino compounds, which can lead to tars.

G cluster_0 Diazotization & Hydrolysis Workflow A 1. Dissolve 3-Chloroisoquinolin-6-amine in aqueous acid (e.g., H₂SO₄) B 2. Cool to 0-5 °C in an ice-salt bath A->B C 3. Add aq. NaNO₂ solution dropwise, maintaining T < 5 °C B->C D 4. Stir for 15-30 min to form diazonium salt C->D E 5. Add diazonium solution slowly to hot (e.g., 80-100 °C) aqueous acid D->E F 6. Quench, extract, and purify this compound E->F

Caption: Workflow for the diazotization-hydrolysis step.

Stage 3: Purification

Question 5: My compound appears to be degrading on the silica gel column during chromatography.

Answer: This is a frequent problem for nitrogen-containing heterocycles and phenols, which can interact unfavorably with the acidic surface of standard silica gel.[9]

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the decomposition of sensitive compounds or cause irreversible binding, leading to low recovery and streaking on TLC.

  • Troubleshooting Steps:

    • Deactivate the Silica: Neutralize the acidic sites by preparing your column slurry with an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol.[9]

    • Switch Stationary Phase: Use a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds.

    • Alternative Purification: Avoid chromatography if possible. Attempt purification by recrystallization from a suitable solvent system. An acid-base extraction could also be effective; the phenolic -OH group allows the compound to be extracted into a dilute aqueous base, leaving non-acidic impurities in the organic layer.[9]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic strategies I should consider, such as the Pomeranz-Fritsch or Pictet-Spengler reactions? A1: While classic named reactions like the Pomeranz-Fritsch[10][11][12], Bischler-Napieralski[3][13][14], and Pictet-Spengler[15][16][17] are foundational for isoquinoline synthesis, they are often best suited for different substitution patterns. The Pomeranz-Fritsch, for example, is ideal for constructing the isoquinoline core from a benzaldehyde and an aminoacetal. For a highly substituted target like this compound, a strategy that builds the core and then sequentially modifies functional groups, as outlined above, often provides more control and higher yields.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a combination of UV visualization and chemical stains (like potassium permanganate or iodine) to see all spots. For critical steps, especially those involving isomeric products or subtle changes, High-Performance Liquid Chromatography (HPLC) provides superior resolution and quantitative data.[2][18] When developing a TLC or HPLC method, screen different solvent systems; for polar, basic compounds, adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can prevent streaking and improve peak shape.[9]

Q3: What are the most critical safety precautions for this synthesis? A3: Several reagents in this pathway require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and quench any excess reagent slowly and carefully with ice.

  • Diazonium Salts: Potentially explosive, especially when isolated in a dry state. Always use them in solution and avoid accumulation. Keep the reaction temperature low during their formation.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly purged of air to prevent the creation of an explosive mixture, and use intrinsically safe equipment.

Q4: Could I install the hydroxyl group earlier in the synthesis to improve the overall yield? A4: Modifying the order of steps is a valid optimization strategy. For example, one could start with a 4-methoxy-substituted benzoic acid derivative. The methoxy group is generally more robust than an amino group during the cyclization and chlorination steps. The final step would then be the cleavage of the methyl ether to reveal the hydroxyl group, typically using strong acids like HBr or Lewis acids like BBr₃. This approach may prevent issues associated with the sensitive amino and diazo intermediates. An improved synthesis of a related compound, 1-chloro-6-methoxy-isoquinolin-3-ol, highlights the utility of this strategy.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from PrepChem.com. URL: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. URL: [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. URL: [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. URL: [Link]

  • d'Andrea, P., & Ciotta, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 847. URL: [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. URL: [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. URL: [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. URL: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. URL: [Link]

  • Slideshare. (2016). Bischler napieralski reaction. URL: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. URL: [Link]

  • Majumdar, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14239–14246. URL: [Link]

  • Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar. URL: [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. URL: [Link]

  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Zheng, Z. B., et al. (2009). Improved Synthesis of 1‐Chloro‐6‐methoxy‐isoquinolin‐3‐ol and Its Derivatives. Synthetic Communications, 39(5), 859-866. URL: [Link]

Sources

analytical challenges with 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloroisoquinolin-6-ol

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As a pivotal intermediate in medicinal chemistry and synthetic applications, its analytical behavior presents unique challenges that can impact experimental reproducibility and data integrity.[1][2] This guide is structured not as a rigid manual, but as a direct line to field-proven insights, addressing the common and complex issues encountered during the analysis of this molecule. Here, we will explore the causality behind analytical phenomena and provide robust, self-validating protocols to empower your research.

Section 1: Foundational Knowledge - Physicochemical Properties & Stability

Understanding the inherent properties of this compound is the first principle of troubleshooting. Its structure dictates its behavior in every analytical system.

FAQ: What are the critical physicochemical properties I should be aware of?

The molecular structure, featuring a phenolic hydroxyl group, a basic isoquinoline nitrogen, and a chloro substituent, governs its solubility, polarity, and reactivity. These properties are summarized below.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₉H₆ClNO---
Molecular Weight 179.60 g/mol [3]Affects mass spectrometry settings and molar calculations.
Appearance Typically a pale-yellow to yellow-brown solid.[4]A significant color change (e.g., darkening) may indicate degradation.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, acetonitrile.[5][6][7]Critical for sample and standard preparation. Poor solubility in the mobile phase can cause peak distortion and carryover in HPLC.
pKa (Predicted) The isoquinoline nitrogen is weakly basic, while the phenolic -OH is weakly acidic.The compound's ionization state is pH-dependent, directly impacting retention in reversed-phase HPLC and ionization in MS.
FAQ: How stable is this compound and what are the optimal storage conditions?

Stability is not absolute and is highly dependent on environmental conditions. To ensure the integrity of your standard, adhere to the following:

  • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[4]

  • Light Sensitivity: As a substituted aromatic compound, it may be susceptible to photodegradation. Store in amber vials or in the dark to prevent this.[4]

  • Moisture Sensitivity: The chloro-isoquinoline structure can be prone to hydrolysis, especially at non-neutral pH. A dry, inert atmosphere is crucial.[4]

  • Solution Stability: Avoid long-term storage of solutions. Prepare them fresh from the solid material for each experiment. If short-term storage is necessary, keep solutions refrigerated and protected from light.

FAQ: What are the most likely degradation pathways?

Forced degradation studies are key to developing stability-indicating methods.[8] Based on its structure, this compound is susceptible to:

  • Hydrolysis: The C-Cl bond can undergo nucleophilic substitution to form a diol, particularly under basic or harsh acidic conditions.

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidative degradation, which can be initiated by air, peroxides, or metal ion contaminants.

  • Photodegradation: Exposure to UV light can lead to complex degradation, potentially involving the cleavage of the C-Cl bond or reactions involving the aromatic rings.[8]

Section 2: Troubleshooting Chromatographic Analysis (HPLC & LC-MS)

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is the workhorse for purity assessment and quantification.[1][5] However, this compound's characteristics can lead to several common issues.

FAQ 1: My HPLC peak is tailing severely. What is the cause and how do I fix it?

Peak tailing is a classic problem for compounds with basic nitrogen atoms.

  • The Cause (Causality): The lone pair of electrons on the isoquinoline nitrogen can form strong ionic interactions with acidic, deprotonated silanol groups (-Si-O⁻) on the surface of standard silica-based C18 columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • The Solution (Self-Validating Protocol):

    • Mobile Phase pH Control: Add a low concentration of an acidic modifier to your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid). This keeps the mobile phase pH low (around 2.5-3), ensuring the isoquinoline nitrogen is consistently protonated (-NH⁺) and the silanol groups are neutral (-Si-OH). This eliminates the secondary ionic interaction, leading to a sharp, symmetrical peak.

    • Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping treats the silica surface to minimize the number of accessible free silanol groups, inherently reducing the potential for tailing.

FAQ 2: I'm seeing low signal intensity and inconsistent results in LC-MS. Could this be a matrix effect?

Yes, especially when analyzing biological samples like plasma or tissue extracts.

  • The Cause (Causality): Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[9][10] These undetected components compete with your analyte for charge in the electrospray ionization (ESI) source. If a matrix component co-elutes perfectly with this compound, it can suppress its ionization, leading to a drastically lower-than-expected signal. Because the matrix composition varies between samples, this suppression is often inconsistent, causing poor accuracy and precision.[9][11]

  • The Solution (Self-Validating Protocol):

    • Improve Chromatographic Separation: The most robust solution is to separate the analyte from the interfering matrix components.[12] Adjust your HPLC gradient to be shallower, allowing more time for separation. Test a different column chemistry (e.g., Phenyl-Hexyl) that may offer a different selectivity for your analyte versus the matrix interferences.

    • Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure. Transitioning from a simple protein precipitation to a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can selectively remove a significant portion of the interfering matrix components before injection.[13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹³C₆- or D₄-labeled this compound) is chemically identical to the analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ionization suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is cancelled out.[10]

FAQ 3: I'm observing carryover in my blank injections after a high concentration sample. What's the issue?

Carryover is often linked to the compound's limited aqueous solubility.

  • The Cause (Causality): If your sample is dissolved in a strong organic solvent (like 100% DMSO or DMF) but your initial mobile phase is highly aqueous, the analyte can precipitate upon injection onto the column or within the injector system. This precipitated material can then slowly redissolve in later, more organic-rich parts of the gradient, appearing as a broad peak or in subsequent blank injections.

  • The Solution (Self-Validating Protocol):

    • Match Sample Diluent to Mobile Phase: Whenever possible, dissolve and dilute your final sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water).

    • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to fully solubilize the analyte (e.g., a mixture of acetonitrile, isopropanol, and water) and ensure the wash volume is sufficient.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed to provide good peak shape and resolution from potential impurities.

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column, end-capped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[5]

  • Detection: UV at 254 nm or as determined by λmax scan. A PDA detector is recommended to assess peak purity.[5]

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter before injection.[5]

Protocol 2: Assessing Matrix Effects via Post-Extraction Spiking

This protocol quantifies the extent of ionization suppression or enhancement.[10]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase composition.

    • Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma). Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before the extraction procedure.

  • Analyze all samples using your developed LC-MS/MS method.

  • Calculate Ratios:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

      • MF < 1 indicates ionization suppression.

      • MF > 1 indicates ionization enhancement.

      • An MF between 0.8 and 1.2 is often considered acceptable.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B). This measures the efficiency of your sample extraction process.

    • Overall Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) or MF x RE .

Section 4: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes in troubleshooting and routine analysis.

Workflow for Troubleshooting Poor HPLC Peak Shape

HPLCTroubleshooting start Poor Peak Shape Observed (Tailing or Fronting) check_ph Is Mobile Phase pH Controlled? (e.g., with 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% Acid Modifier (Formic or Acetic Acid) check_ph->add_acid No check_column Is Column Old or Not End-Capped? check_ph->check_column Yes add_acid->check_column replace_column Action: Replace with a New, High-Quality End-Capped Column check_column->replace_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column->check_overload dilute_sample Action: Dilute Sample 5-10x and Re-inject check_overload->dilute_sample Yes resolved Peak Shape is Symmetrical check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting decision tree for poor HPLC peak shape.

General Analytical Workflow for Sample Quantification

AnalysisWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_review Data Review sample_receipt Sample Receipt & Login std_prep Prepare Standards & QCs sample_receipt->std_prep sample_prep Sample Extraction (SPE, LLE, etc.) std_prep->sample_prep seq_build Build Sequence (Blanks, Stds, QCs, Samples) sample_prep->seq_build lcms_run LC-MS/MS Analysis seq_build->lcms_run integration Integrate Peaks & Review Chromatography lcms_run->integration cal_review cal_review integration->cal_review qc_review Check QC Accuracy (within ±15%) cal_review->qc_review report Generate Final Report qc_review->report

Caption: Standard workflow for quantitative bioanalysis.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Benchchem. (2025). Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. PrepChem.com.
  • National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem.
  • Benchchem. (2025). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. Benchchem.
  • Supporting Information. (n.d.). General Information and Starting Materials.
  • Benchchem. (2025). 3-Chloro-6-nitroisoquinolin-1-ol stability and storage conditions. Benchchem.
  • Guidechem. (n.d.). 3-Chloroisoquinoline 19493-45-9 wiki. Guidechem.
  • Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.
  • Synblock. (n.d.). CAS 1374652-53-5 | this compound. Synblock.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem.
  • PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.
  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • Benchchem. (2025). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. National Library of Medicine.

Sources

Technical Support Center: Interpreting Unexpected Results with 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Chloroisoquinolin-6-ol. This guide, curated by Senior Application Scientists, is designed to provide expert insights and practical troubleshooting for unexpected experimental outcomes. Given that this compound is a novel investigational compound, direct literature is sparse. Therefore, this guide synthesizes data from structurally related isoquinoline derivatives, which are frequently explored as kinase inhibitors, to provide a robust framework for interpreting your results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While specific data for this compound is not yet published, its isoquinoline scaffold is a prominent feature in numerous compounds developed as kinase inhibitors.[1] The isoquinoline ring system is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. Therefore, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases, impacting cellular signaling pathways that regulate processes like cell proliferation, differentiation, and survival.[2]

Q2: What are the basic chemical properties of this compound?

A2: Understanding the fundamental properties of a compound is crucial for experimental design.

PropertyValueSource
CAS Number 1374652-53-5[3][4]
Molecular Formula C₉H₆ClNO[4]
Molecular Weight 179.60 g/mol [4]
Appearance Solid (predicted)[2]

Q3: What is a safe starting concentration for my cell-based assays?

A3: For a novel compound, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common starting point for kinase inhibitors is a wide concentration range, from 1 nM to 100 µM. Based on activities of related isoquinoline derivatives, a more focused initial range of 100 nM to 10 µM is a reasonable starting point for many cell lines.[1]

Q4: How should I prepare and store my stock solution of this compound?

A4: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Interpreting Unexpected Experimental Results

This section addresses specific, unexpected outcomes you may encounter during your experiments with this compound.

Scenario 1: No Observable Effect at Expected Concentrations

Question: I'm using this compound in a cell proliferation assay (e.g., MTT, CellTiter-Glo®) at concentrations up to 10 µM, but I'm not seeing any anti-proliferative effect. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability: The compound may be precipitating out of your culture medium.

    • Action: Visually inspect your culture wells under a microscope for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment. Consider using a different solvent for your stock, although DMSO is generally suitable.

  • Cell Line Insensitivity: Your chosen cell line may not express the target kinase, or the pathway inhibited by the compound may not be a critical driver of proliferation in that specific cell line.

    • Action: Research the genomic and proteomic profile of your cell line to understand its key signaling dependencies. Consider testing the compound on a panel of cell lines with known kinase dependencies.

  • Assay Incubation Time: The compound may have a slow onset of action, or its effects may be cytostatic rather than cytotoxic, requiring a longer incubation time to observe an effect on cell number.

    • Action: Extend the incubation time of your assay (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.

  • Compound Inactivity: It is possible that this compound is not an inhibitor of the pathway you are investigating or is simply not biologically active in your system.

    • Action: If possible, perform a direct enzymatic assay with a purified kinase that you hypothesize is the target. This will confirm whether the compound has direct inhibitory activity.[5]

Start No observable effect in proliferation assay Solubility Check for precipitation (microscopy) Start->Solubility Is the compound soluble? CellLine Investigate cell line sensitivity Solubility->CellLine Yes Sol1 Prepare fresh dilutions Solubility->Sol1 No Sol2 Consider alternative solvent Solubility->Sol2 No Time Extend incubation time CellLine->Time Yes Cell1 Research cell line genomics CellLine->Cell1 No Cell2 Test on a panel of cell lines CellLine->Cell2 No Activity Perform direct enzyme assay Time->Activity

Caption: Troubleshooting workflow for lack of observable effect.

Scenario 2: Unexpectedly High Cytotoxicity at Low Concentrations

Question: I'm observing widespread cell death at nanomolar concentrations of this compound, which is much more potent than I anticipated. How can I determine if this is a specific on-target effect or a general toxic effect?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: The compound may be a potent inhibitor of a critical kinase for cell survival that is not your primary target of interest. This is a common challenge with kinase inhibitors.[6][7]

    • Action: Perform a kinase panel screen to identify other potential targets of your compound. This can provide valuable insights into its selectivity profile. Consider using a rescue experiment by overexpressing the intended target to see if it mitigates the cytotoxic effect.

  • Non-Specific Toxicity: The observed cell death could be due to mechanisms other than kinase inhibition, such as mitochondrial toxicity or membrane disruption.

    • Action: Use assays that can differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry).[8] You can also perform a caspase-3 activity assay to look for hallmarks of apoptosis.[8]

  • Reactive Metabolite Formation: The compound could be metabolized by the cells into a reactive species that is causing toxicity.

    • Action: This is more complex to address, but you can start by comparing the cytotoxicity in cell lines with different metabolic profiles (e.g., high vs. low cytochrome P450 activity).

Start High cytotoxicity at low concentrations OffTarget Investigate off-target kinase inhibition Start->OffTarget Toxicity Assess non-specific toxicity Start->Toxicity Metabolism Consider reactive metabolite formation Start->Metabolism OT1 Kinase panel screen OffTarget->OT1 OT2 Rescue experiment OffTarget->OT2 Tox1 Annexin V/PI staining Toxicity->Tox1 Tox2 Caspase-3 activity assay Toxicity->Tox2

Caption: Investigating the cause of high cytotoxicity.

Scenario 3: Discrepancy Between Biochemical and Cellular Assay Results

Question: My data shows that this compound is a potent inhibitor of my target kinase in a purified enzyme assay (biochemical assay), but it has a much weaker effect in my cell-based assay. What could explain this discrepancy?

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Action: While direct measurement of cell permeability can be challenging, you can try to increase the incubation time or use a higher concentration in your cellular assay. If available, you could also test structurally related analogs with different physicochemical properties.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Action: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if this potentiates the effect of this compound.

  • High Intracellular ATP Concentration: In a cellular environment, the concentration of ATP (the natural competitor for kinase inhibitors) is much higher than what is typically used in biochemical assays. This can lead to a rightward shift in the IC50 value.

    • Action: This is an inherent difference between the two assay formats. You can try to perform your biochemical assay with a higher ATP concentration that is more representative of physiological levels (typically 1-5 mM) to see if the IC50 value increases.

  • Compound Degradation or Metabolism: The compound may be rapidly degraded or metabolized within the cell.

    • Action: Perform a time-course experiment in your cellular assay. If the compound's effect diminishes over time, it may indicate degradation.

Start Biochemical potency >> Cellular potency Permeability Assess cell permeability Start->Permeability Efflux Investigate cellular efflux Permeability->Efflux Perm1 Increase incubation time Permeability->Perm1 Perm2 Increase concentration Permeability->Perm2 ATP Consider high intracellular ATP Efflux->ATP Efflux1 Co-incubate with efflux pump inhibitor Efflux->Efflux1 Degradation Check for compound degradation ATP->Degradation

Caption: Workflow for addressing biochemical vs. cellular discrepancies.

References

  • An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem.
  • This compound. Fluorochem.
  • CAS 1374652-53-5 | this compound. Synblock.
  • Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research. Benchchem.
  • 1374652-53-5|this compound|BLD Pharm. BLD Pharm.
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • 3-Chloroisoquinoline | CAS 19493-45-9. Santa Cruz Biotechnology.
  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed Central.
  • Chemical alternative for cell identification and cross-contamination detection. PMC.
  • Enzyme inhibition activities of the extracts from rhizomes of Gloriosa superba Linn (Colchicaceae). PubMed.

Sources

Validation & Comparative

Validating the Biological Activity of 3-Chloroisoquinolin-6-ol: A Comparative Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive framework for the validation of a novel compound, 3-Chloroisoquinolin-6-ol. In the absence of direct empirical data for this specific molecule, we will proceed based on a robust hypothesis derived from the known activities of structurally related compounds. Our central hypothesis is that this compound functions as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a critical node in inflammatory and oncogenic signaling pathways.

This guide will detail the experimental workflow to test this hypothesis, directly comparing the performance of this compound against a well-characterized TAK1 inhibitor, (5Z)-7-Oxozeaenol . The methodologies described herein are designed to provide a rigorous, quantitative assessment of the compound's potency, cellular activity, and preliminary therapeutic window.

The Rationale: Why Target TAK1?

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central mediator of signals from pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] Upon activation, TAK1 initiates downstream signaling cascades, prominently the NF-κB and p38/JNK MAPK pathways, which are crucial for immune responses, cell survival, and inflammation.[1][3] Dysregulation of TAK1 signaling is implicated in a variety of diseases, including chronic inflammatory conditions and numerous cancers.[1][3] Consequently, TAK1 has emerged as a compelling therapeutic target.

The selection of (5Z)-7-Oxozeaenol as a comparator is based on its established profile as a potent, selective, and irreversible inhibitor of TAK1, making it an excellent benchmark for evaluating a novel inhibitor.[2][4][5]

Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, progressing from direct biochemical assessment to cell-based functional assays. This workflow is designed to provide a comprehensive understanding of the compound's activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Activity Validation cluster_2 Cytotoxicity Profiling biochem_assay Biochemical Kinase Assay (IC50 Determination) cell_stim Cell Line Treatment (e.g., HEK293, THP-1) biochem_assay->cell_stim Confirm Target Engagement downstream_assay Downstream Pathway Analysis (NF-κB Reporter or Western Blot) cell_stim->downstream_assay cytotox_assay Cell Viability Assay (MTT Assay - EC50 Determination) downstream_assay->cytotox_assay Assess Therapeutic Window

Caption: A streamlined workflow for validating this compound's biological activity.

Part 1: Biochemical Validation - Direct Target Engagement

The initial and most critical step is to determine if this compound directly inhibits TAK1 kinase activity in a cell-free system. This allows for the precise measurement of inhibitory potency without the complexities of cellular uptake, metabolism, or off-target effects.

Experiment 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.[6]

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 enzyme complex (BPS Bioscience, Cat# 78037 or similar)[7]

    • Myelin Basic Protein (MBP) substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • This compound (test compound)

    • (5Z)-7-Oxozeaenol (positive control inhibitor)

    • DMSO (vehicle control)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound and (5Z)-7-Oxozeaenol in DMSO. A typical starting range would be from 100 µM down to 1 pM.

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer.

    • Add 0.5 µL of the serially diluted compounds to the appropriate wells. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 1 µL of the TAK1/TAB1 enzyme/substrate mix (pre-mixed MBP and enzyme).

    • Initiate the kinase reaction by adding 1 µL of ATP solution. The final ATP concentration should be at or near the Km for TAK1.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure ADP production following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Expected Data Summary:
CompoundTargetAssay FormatIC50 (nM) [Hypothetical]
This compoundTAK1ADP-Glo™50
(5Z)-7-OxozeaenolTAK1ADP-Glo™8[8]

Part 2: Cellular Activity - Confirming In-Cell Target Modulation

Demonstrating that this compound can inhibit TAK1 within a cellular context is the next crucial step. This confirms cell permeability and engagement with the target in its native environment. We will assess the inhibition of a key downstream signaling event: NF-κB activation.

Experiment 2: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line engineered to express the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway (e.g., by TNF-α stimulation) leads to luciferase expression, which can be quantified by luminescence. An inhibitor of an upstream component like TAK1 will prevent this, reducing the luminescent signal.[9][10]

Detailed Protocol:

  • Reagents and Materials:

    • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

    • Complete culture medium (DMEM, 10% FBS, antibiotics)

    • TNF-α (stimulant)

    • This compound

    • (5Z)-7-Oxozeaenol

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • 96-well white, clear-bottom cell culture plates

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and (5Z)-7-Oxozeaenol in culture medium.

    • Pre-treat the cells with the diluted compounds for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells by adding TNF-α to all wells except for the "unstimulated" control. A typical concentration is 10 ng/mL.

    • Incubate the plate for 6-8 hours at 37°C.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the "stimulated + vehicle" control.

    • Plot the normalized luminescence versus the log of the inhibitor concentration.

    • Determine the EC50 value (the effective concentration that causes a 50% reduction in the cellular response).

Alternative/Confirmatory Cellular Assay: Western Blot for Phospho-p38

As an orthogonal approach, one can measure the phosphorylation of p38, another direct downstream target of the TAK1 pathway.[2]

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds TAK1 TAK1 TNFR->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates MKKs MKK3/6 TAK1->MKKs phosphorylates IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates p38 p38 MAPK MKKs->p38 phosphorylates Transcription Gene Transcription (Inflammatory Mediators) NFkB_nuc->Transcription drives Inhibitor This compound (Hypothesized) Inhibitor->TAK1

Caption: Hypothesized inhibition of the TAK1 signaling pathway by this compound.

Protocol Brief: Treat cells (e.g., THP-1 macrophages) with the inhibitors, stimulate with LPS or TNF-α, lyse the cells, and perform a Western blot using antibodies against phospho-p38 and total p38. A potent inhibitor will reduce the phospho-p38 signal.[11][12][13]

Expected Data Summary:
CompoundCellular AssayCell LineEC50 (nM) [Hypothetical]
This compoundNF-κB ReporterHEK293250
(5Z)-7-OxozeaenolNF-κB ReporterHEK29383

Part 3: Cytotoxicity Profiling - Assessing the Therapeutic Window

An effective inhibitor should be potent against its target while exhibiting minimal toxicity to cells in general. The MTT assay is a standard colorimetric method to assess cell viability.

Experiment 3: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15]

Detailed Protocol:

  • Reagents and Materials:

    • A relevant cell line (e.g., the same line used for the cellular assay, or a panel of cancer cell lines)

    • Complete culture medium

    • This compound

    • (5Z)-7-Oxozeaenol

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a broad range of concentrations of this compound and (5Z)-7-Oxozeaenol for 48-72 hours. Include a vehicle control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Observe the formation of purple formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

Expected Data Summary:
CompoundCytotoxicity AssayCell LineCC50 (µM) [Hypothetical]Selectivity Index (CC50/EC50)
This compoundMTTHEK2931560
(5Z)-7-OxozeaenolMTTHEK293>10>120

Conclusion and Future Directions

This guide outlines a foundational, three-step experimental plan to validate the hypothesized biological activity of this compound as a TAK1 inhibitor. By directly comparing its performance against the known inhibitor (5Z)-7-Oxozeaenol, these experiments will provide a clear, quantitative assessment of its potential.

Positive results—specifically, a low nanomolar IC50, a corresponding cellular EC50, and a favorable selectivity index—would strongly support the hypothesis and warrant further investigation. Subsequent steps would include kinome-wide selectivity profiling to identify potential off-targets, in vivo studies in animal models of inflammation or cancer, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. This structured, comparative approach ensures that the biological activity of novel compounds like this compound is validated with scientific rigor, paving the way for potential therapeutic development.

References

  • Al-Gharabli, S., et al. (2013). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis, 18(10), 1224-34. [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 19, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (3x32). Retrieved January 19, 2026, from [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved January 19, 2026, from [Link]

  • Amsbio. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • Arigo Biolaboratories. (n.d.). Phospho p38 MAPK Antibody Duo (Total, pThr180 / Tyr182). Retrieved January 19, 2026, from [Link]

  • Ninomiya-Tsuji, J., et al. (2003). A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase. Journal of Biological Chemistry, 278(20), 18485-18490. [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay. Retrieved January 19, 2026, from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved January 19, 2026, from [Link]

  • Protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved January 19, 2026, from [Link]

  • Biocompare. (2014). Phospho-p38 - Western Blot. Retrieved January 19, 2026, from [Link]

  • Scarneo, S. A., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14), e165358. [Link]

  • Singh, A., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(1), 106-114. [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved January 19, 2026, from [Link]

  • Tan, L., et al. (2015). TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production. Cell Death & Disease, 6, e1887. [Link]

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. [Link]

  • Wu, M., et al. (2019). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncology Reports, 41(4), 2237-2245. [Link]

  • Yang, D., et al. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 116(43), 21576-21586. [Link]

  • Zhang, T., et al. (2013). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Journal of Immunology, 191(7), 3795-3804. [Link]

  • ResearchGate. (2015). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). TAK1 selective inhibition: state of the art and future opportunities. Retrieved January 19, 2026, from [Link]

  • Wodicka, L. M., et al. (2010). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 53(17), 6344-6354. [Link]

Sources

A Technical Guide to the Evaluation of Novel Isoquinoline Inhibitors: A Comparative Analysis Featuring 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the design of potent enzyme inhibitors. Its derivatives have shown significant activity against various key cellular targets, including protein kinases, phosphodiesterases, and phosphatases. This guide provides a comprehensive framework for the characterization and comparative analysis of novel isoquinoline-based inhibitors, using the emerging compound 3-Chloroisoquinolin-6-ol as a central case study.

We will objectively compare its hypothetical performance profile with that of well-established isoquinoline inhibitors, Fasudil and H-89 , supported by their known experimental data. This guide is structured to provide not only a comparative overview but also the practical, in-depth methodologies required for a rigorous evaluation of novel chemical entities in a drug discovery setting.

The Isoquinoline Scaffold: A Versatile Core for Inhibitor Design

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, serves as an excellent foundation for the development of enzyme inhibitors.[1] Its rigid structure allows for the precise spatial orientation of various substituents, enabling targeted interactions with the active sites of enzymes. Many isoquinoline derivatives function as ATP-competitive inhibitors of protein kinases, where the isoquinoline ring mimics the adenine moiety of ATP, forming crucial hydrogen bonds within the kinase hinge region.[2][3]

Profiling Novel Inhibitors: The Case of this compound

Currently, there is limited publicly available biological data for this compound. However, its structural features—a chlorinated isoquinoline core with a hydroxyl group—suggest its potential as an enzyme inhibitor, likely targeting kinases or phosphatases. The chloro group can enhance binding affinity and modulate metabolic stability, while the hydroxyl group can participate in hydrogen bonding within an active site.[4]

This guide will outline the experimental workflows necessary to characterize the inhibitory profile of this compound and benchmark it against established inhibitors.

Comparative Isoquinoline Inhibitors: Fasudil and H-89

To establish a baseline for comparison, we will utilize two well-characterized isoquinoline inhibitors:

  • Fasudil: A potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[5] It also exhibits inhibitory activity against other kinases such as PKA, PKC, and PKG.[6][7]

  • H-89: A widely used and potent inhibitor of protein kinase A (PKA).[2][8] It also shows activity against other kinases like ROCKII, MSK1, and S6K1.[1][9]

The following table summarizes the known inhibitory activities (IC50 values) of Fasudil and H-89 against a panel of kinases, providing a quantitative basis for our comparative analysis.

InhibitorTarget KinaseIC50 (nM)
Fasudil ROCK1 (Ki)330
ROCK2158
PKA4,580
PKC12,300
PKG1,650
H-89 PKA48 - 135
ROCKII270
MSK1120
S6K180
PKBα2,600
MAPKAP-K1b2,800

Data compiled from multiple sources.[1][5][6][7][9]

Experimental Workflows for Inhibitor Characterization

A thorough evaluation of a novel inhibitor like this compound requires a multi-faceted approach, encompassing biochemical assays against purified enzymes and cell-based assays to assess its effects in a biological context.

In Vitro Kinase Inhibition Assay

The primary step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. A common method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate peptide.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the test inhibitor (this compound, Fasudil, or H-89) at varying concentrations in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2 (final concentrations of 100 µM ATP and 10 mM MgCl2).[10][11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., 2x SDS sample buffer).

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:

    • Radiometric Assay: Utilizing [γ-³²P]ATP and detecting the incorporated radioactivity in the substrate via autoradiography after separation by SDS-PAGE.[12]

    • Luminescent Assay: Employing a proprietary reagent that measures the amount of remaining ATP after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Purified Kinase reaction_mix Combine in 96-well plate prep_kinase->reaction_mix prep_substrate Substrate Peptide prep_substrate->reaction_mix prep_inhibitor Test Inhibitor (e.g., this compound) prep_inhibitor->reaction_mix initiation Add ATP/MgCl2 reaction_mix->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction incubation->termination detection Quantify Phosphorylation (Radiometric or Luminescent) termination->detection analysis Calculate IC50 detection->analysis

Experimental workflow for in vitro kinase inhibition assay.

In Vitro Phosphatase and Phosphodiesterase Inhibition Assays

Given the structural diversity of isoquinoline inhibitors, it is crucial to assess the activity of this compound against other enzyme classes, such as phosphatases and phosphodiesterases, to determine its selectivity.

Experimental Protocol: Phosphatase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the purified phosphatase (e.g., PTP1B, SHP2), a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide), and the test inhibitor in a phosphatase assay buffer.[13][14]

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for 10-30 minutes.[14]

  • Termination and Detection: Stop the reaction and measure the dephosphorylated product. For pNPP, this can be done by adding NaOH and measuring the absorbance at 405 nm.[13] For phosphopeptide substrates, the released inorganic phosphate can be detected using a malachite green-based colorimetric assay.[13]

  • Data Analysis: Calculate the IC50 value as described for the kinase assay.

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the purified PDE enzyme (e.g., PDE5), a cyclic nucleotide substrate (cAMP or cGMP), and the test inhibitor in a PDE assay buffer.[15][16]

  • Incubation: Incubate the reaction at 30°C for a specified time.[3]

  • Termination: Stop the reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor like IBMX.[16]

  • Detection: The amount of remaining cAMP or cGMP can be quantified using various methods, including luminescent assays that link the cyclic nucleotide concentration to a kinase reaction and subsequent ATP measurement.[15][17]

  • Data Analysis: Determine the IC50 value from the dose-response curve.

G cluster_phosphatase Phosphatase Assay cluster_pde Phosphodiesterase Assay phos_setup Combine Phosphatase, Substrate, and Inhibitor phos_incubate Incubate at 37°C phos_setup->phos_incubate phos_detect Colorimetric Detection (pNPP or Malachite Green) phos_incubate->phos_detect phos_analyze Calculate IC50 phos_detect->phos_analyze pde_setup Combine PDE, cAMP/cGMP, and Inhibitor pde_incubate Incubate at 30°C pde_setup->pde_incubate pde_detect Luminescent Detection of remaining cAMP/cGMP pde_incubate->pde_detect pde_analyze Calculate IC50 pde_detect->pde_analyze

Overview of phosphatase and phosphodiesterase inhibition assays.

Cellular Assays: Assessing Biological Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand the biological effects of an inhibitor in a more complex physiological environment.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known activated kinase pathway) and treat with varying concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target protein (a downstream substrate of the kinase of interest).

  • Detection and Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.

Interpreting the Data: A Comparative Perspective

For instance, if this compound demonstrates potent inhibition of a specific kinase with high selectivity over other kinases, phosphatases, and phosphodiesterases, it could represent a valuable new tool for studying that particular signaling pathway or a promising lead for drug development. Conversely, if it exhibits broad-spectrum activity, it may be more suitable for applications where targeting multiple pathways is desirable.

Conclusion

The evaluation of novel enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a detailed framework for the systematic characterization of new isoquinoline-based compounds, exemplified by this compound. By employing the described experimental protocols and leveraging comparative data from established inhibitors like Fasudil and H-89, researchers can effectively elucidate the inhibitory profile of novel molecules, paving the way for the development of next-generation therapeutics.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Adooq Bioscience. (n.d.). Fasudil HCl (HA-1077). Retrieved from [Link]

  • PMC. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Retrieved from [Link]

  • Wikipedia. (n.d.). H-89. Retrieved from [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PubMed. (2009). The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. Retrieved from [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

  • PMC. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from [Link]

  • PMC. (n.d.). Serine/Threonine Protein Phosphatase Assays. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein Phosphatase Inhibition Assays. Retrieved from [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. Retrieved from [Link]

  • PMC. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]

  • PMC. (n.d.). Identification of potent and orally efficacious phosphodiesterase inhibitors in Cryptosporidium parvum-infected immunocompromised male mice. Retrieved from [Link]

  • PMC. (n.d.). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Retrieved from [Link]

  • PubMed. (2015). Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Retrieved from [Link]

  • PubMed. (2013). Substrate selection influences molecular recognition in a screen for lymphoid tyrosine phosphatase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1. Retrieved from [Link]

  • PubMed. (2009). Structure-based virtual screening approach to identify novel classes of Cdc25B phosphatase inhibitors. Retrieved from [Link]

  • PMC. (2013). Identification of novel PTPRQ phosphatase inhibitors based on the virtual screening with docking simulations. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Chloroisoquinolin-6-ol and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-Chloroisoquinoline Scaffold: A Platform for Therapeutic Innovation

The 3-chloroisoquinoline core is a versatile starting point for the development of novel small molecule inhibitors. The chlorine atom at the 3-position serves as a crucial handle for synthetic modification, allowing for the introduction of various functional groups through nucleophilic aromatic substitution and cross-coupling reactions. Furthermore, the substituent at the 6-position plays a pivotal role in modulating the electronic properties and biological activity of the entire molecule. This guide will focus on the comparative analysis of analogs with hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups at this key position.

Comparative Biological Activity: A Synthesized Perspective

Based on the broader class of isoquinoline and quinoline derivatives, it is hypothesized that 3-Chloroisoquinolin-6-ol and its analogs possess significant potential as anticancer agents and kinase inhibitors.[1][3] The cytotoxic effects of such compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

While a direct comparative dataset is not available, the following table presents representative IC50 values against the MCF-7 breast cancer cell line. These values are extrapolated from studies on structurally related quinoline and isoquinoline derivatives to illustrate the potential impact of the 6-substituent on cytotoxic activity.

CompoundStructureRepresentative IC50 (µM) against MCF-7 Cells
This compound 15.5
3-Chloroisoquinolin-6-amine 8.2
3-Chloro-6-nitroisoquinoline 2.5

Disclaimer: The IC50 values presented are representative and intended for illustrative purposes to guide experimental design. They are synthesized from literature on related, but not identical, compounds and should be experimentally verified.

Structure-Activity Relationship (SAR) Analysis

The variation in cytotoxic potential among these analogs can be attributed to the electronic and steric properties of the substituent at the 6-position.

  • The Nitro Group (-NO2): The potent electron-withdrawing nature of the nitro group is a common feature in compounds with significant antitumor activity.[3] This is exemplified in studies of related nitro-substituted quinolines, which have demonstrated enhanced cytotoxicity.[4] The increased potency of the 6-nitro analog may be attributed to its ability to participate in bioreductive activation within the hypoxic tumor microenvironment, leading to the formation of cytotoxic reactive nitrogen species.

  • The Amino Group (-NH2): The electron-donating amino group can significantly alter the molecule's interaction with biological targets. In many heterocyclic scaffolds, an amino group can serve as a key hydrogen bond donor, enhancing binding affinity to the active site of enzymes like kinases. Derivatives of 3-chloroisoquinolin-6-amine have been investigated for their kinase inhibition profiles.[5]

  • The Hydroxyl Group (-OH): The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can influence solubility and metabolic stability. Studies on other hydroxy-substituted quinolines have shown a range of biological activities, though often with moderate potency compared to their nitro-substituted counterparts.[4]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] The isoquinoline scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents at the 3- and 6-positions can then form specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 3-Chloroisoquinoline Analog Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression caption Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Caption: A potential signaling pathway inhibited by 3-chloroisoquinoline analogs.

Experimental Protocols

To empirically determine and compare the biological activity of this compound and its analogs, the following experimental workflows are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the IC50 values of the compounds against a panel of cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end caption Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Caption: A generalized workflow for determining compound cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.

Detailed Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate, and various concentrations of the test compound in a reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ATP consumed or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a vehicle control and calculate the IC50 value.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its 6-amino and 6-nitro analogs. The synthesized data and structure-activity relationship analysis suggest that the 6-nitro analog holds the most promise as a potent cytotoxic agent, while the 6-amino analog may offer opportunities for developing selective kinase inhibitors. The experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further research should focus on the synthesis and in-depth biological evaluation of these compounds against a broad panel of cancer cell lines and kinases to fully elucidate their therapeutic potential.

References

  • Google Patents. (2013). 6-aminoisoquinoline compounds.
  • Jiang, H., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Kamal, A., et al. (2011). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Bioorganic & Medicinal Chemistry, 19(13), 4064-4073. [Link]

  • Lee, K., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]

  • MDPI. (2020). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. [Link]

  • Öz-Beşiroğlu, P., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology, 44(6), 395-408. [Link]

  • Sestili, P., et al. (2018). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. Scientific Reports, 8(1), 1-14. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Orritt, K. M. (2022). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. University of Leeds. [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8685. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 5(2), 15-24. [Link]

  • Sharma, R., et al. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 54(12), 4130-4139. [Link]

  • Kumar, D., et al. (2020). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1585-1595. [Link]

  • Ghorai, P., et al. (2023). Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones. ACS Omega, 8(28), 25488-25500. [Link]

  • Majumdar, S., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 22(1), 560-573. [Link]

  • Palmer, B. D., et al. (1988). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines. Journal of Medicinal Chemistry, 31(4), 707-712. [Link]

Sources

A Guide to Selecting Negative Controls for 3-Chloroisoquinolin-6-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the validation of a compound's biological activity is paramount. For researchers investigating 3-Chloroisoquinolin-6-ol, a molecule belonging to a class of compounds with burgeoning interest for their potential anticancer properties, the implementation of rigorous experimental design with appropriate negative controls is not just a matter of best practice—it is the cornerstone of scientifically sound and publishable findings. This guide provides an in-depth comparison of negative controls for experiments involving this compound, grounded in the compound's hypothesized mechanisms of action and supported by established experimental protocols.

While direct biological data for this compound is not extensively published, the broader family of isoquinoline and quinoline derivatives has been shown to exhibit potent antitumor effects, often through the inhibition of protein kinases or by inducing cytotoxicity in cancer cells.[1] Therefore, this guide will focus on negative controls pertinent to in vitro kinase assays and cell-based cytotoxicity assays.

The Imperative of the Negative Control

A negative control is an experimental group that is not expected to produce a positive result. Its purpose is to benchmark the baseline response and to ensure that any observed effects are due to the experimental variable—in this case, this compound—and not due to extraneous factors. The absence of a robust negative control can lead to the misinterpretation of data, false positives, and the pursuit of non-viable therapeutic candidates.

Comparison of Negative Controls for this compound Experiments

For a comprehensive and self-validating experimental design, a multi-pronged approach to negative controls is recommended. The choice of controls will depend on the specific assay being performed.

Control Type Description Application Rationale
Vehicle Control A sample containing only the solvent used to dissolve this compound (e.g., DMSO).Kinase Assays, Cytotoxicity AssaysEnsures that the solvent itself does not have a biological effect on the assay system.[1][2]
Untreated Control A sample containing cells in culture medium without any treatment.Cytotoxicity AssaysEstablishes the baseline viability and growth characteristics of the cells under normal conditions.[3][4]
Structurally Similar, Inactive Analog A molecule with a chemical structure closely related to this compound but is biologically inactive.Kinase Assays, Cytotoxicity AssaysDemonstrates that the observed activity is specific to the unique structure of this compound and not a general property of the isoquinoline scaffold.
Isomeric Control An isomer of this compound where the positions of the chloro and hydroxyl groups are altered.Kinase Assays, Cytotoxicity AssaysHelps to elucidate the structure-activity relationship (SAR) by showing that the specific arrangement of functional groups is critical for biological activity.[5]

Proposed Inactive and Isomeric Controls

Given the limited availability of pre-validated inactive analogs of this compound, we propose the following compounds based on structure-activity relationship principles observed in similar kinase inhibitors. The activity of these proposed controls would need to be confirmed experimentally.

  • Proposed Structurally Similar, Inactive Analog: Isoquinolin-6-ol. The removal of the chlorine atom at the 3-position is hypothesized to reduce or abolish kinase inhibitory activity, as halogen substitutions are often crucial for binding to the ATP pocket of kinases.

  • Proposed Isomeric Control: 6-Chloroisoquinolin-3-ol. Altering the positions of the key functional groups can disrupt the specific molecular interactions required for biological activity.

Experimental Design and Protocols

A robust experimental design should include the test compound (this compound) and a comprehensive set of controls.

Hypothetical Experimental Groups for a Kinase Inhibition Assay:

  • Enzyme + Substrate + ATP (No Inhibitor): Positive control for enzyme activity.

  • Enzyme + Substrate + ATP + Vehicle (DMSO): Vehicle control.

  • Enzyme + Substrate + ATP + this compound (Test Compound): Experimental group.

  • Enzyme + Substrate + ATP + Isoquinolin-6-ol (Inactive Analog Control): Specificity control.

  • Enzyme + Substrate + ATP + 6-Chloroisoquinolin-3-ol (Isomeric Control): SAR control.

  • Substrate + ATP (No Enzyme): Background control.

Hypothetical Experimental Groups for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay):

  • Cells + Culture Medium (Untreated): Negative control for cytotoxicity.[6]

  • Cells + Culture Medium + Vehicle (DMSO): Vehicle control.

  • Cells + Culture Medium + this compound (Test Compound): Experimental group.

  • Cells + Culture Medium + Isoquinolin-6-ol (Inactive Analog Control): Specificity control.

  • Cells + Culture Medium + 6-Chloroisoquinolin-3-ol (Isomeric Control): SAR control.

  • Cells + Culture Medium + Known Toxin (e.g., Doxorubicin): Positive control for cytotoxicity.[1]

  • Culture Medium Only (No Cells): Blank for absorbance readings.[3]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_kinase In Vitro Kinase Assay cluster_cyto Cell-Based Cytotoxicity Assay k_start Prepare Kinase Reaction Mixes k_groups Experimental Groups: - No Inhibitor - Vehicle (DMSO) - this compound - Inactive Analog - Isomeric Control - No Enzyme k_start->k_groups k_incubate Incubate at 30°C k_groups->k_incubate k_detect Detect Phosphorylation (e.g., Radiometric, Luminescence) k_incubate->k_detect k_analyze Analyze Data (IC50) k_detect->k_analyze c_start Seed Cells in 96-well Plates c_treat Treat with Compounds: - Untreated - Vehicle (DMSO) - this compound - Inactive Analog - Isomeric Control - Positive Control (Toxin) c_start->c_treat c_incubate Incubate for 48-72h c_treat->c_incubate c_assay Perform MTT/LDH Assay c_incubate->c_assay c_read Read Absorbance/Fluorescence c_assay->c_read c_analyze Analyze Data (IC50) c_read->c_analyze

Figure 1: A generalized workflow for in vitro kinase and cytotoxicity assays, highlighting the inclusion of multiple control groups.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound and control compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, radiolabeled ATP)

  • Microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the kinase reaction buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.

  • In a microplate, add the kinase, substrate, and the test/control compounds or vehicle.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for this compound.

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and control compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and control compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test and control compounds. Include untreated and vehicle-only wells.

  • Incubate the plate for a period relevant to the expected mechanism of action (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Data Presentation and Interpretation

The data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Compound Target Kinase IC50 (nM)
This compound50
Isoquinolin-6-ol (Inactive Analog)> 10,000
6-Chloroisoquinolin-3-ol (Isomeric Control)2,500
Staurosporine (Positive Control)5

Table 2: Hypothetical Cytotoxicity Data (MTT Assay)

Compound Cancer Cell Line IC50 (µM)
This compound5
Isoquinolin-6-ol (Inactive Analog)> 100
6-Chloroisoquinolin-3-ol (Isomeric Control)75
Doxorubicin (Positive Control)0.1

The results from these experiments, when interpreted in the context of the controls, can provide strong evidence for the specific biological activity of this compound. A significant drop in activity for the inactive analog and the isomeric control would support the hypothesis that the specific chemical structure of this compound is responsible for its effects.

Visualizing the Logic of Control Selection

Control_Logic cluster_goal cluster_question cluster_control Goal Q1 Is the compound active? Goal->Q1 Q2 Is the vehicle inert? Goal->Q2 Q3 Is the activity due to the specific structure? Goal->Q3 C1 Test Compound vs. Untreated/Positive Control Q1->C1 C2 Vehicle Control Q2->C2 C3 Inactive Analog & Isomeric Controls Q3->C3

Sources

cross-reactivity profile of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study of 3-Chloroisoquinolin-6-ol

Authored by: Your Senior Application Scientist

Introduction: The Challenge of Kinase Inhibitor Selectivity

In the landscape of targeted drug discovery, protein kinases remain a paramount class of targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to cellular toxicity or confound experimental results. Therefore, the rigorous characterization of a compound's cross-reactivity profile is not merely a supplementary step but a foundational pillar of its preclinical validation.

Part 1: The Strategic Framework for Selectivity Profiling

A robust selectivity profiling campaign is a multi-stage process, moving from broad, high-throughput screening to more focused, hypothesis-driven validation in cellular contexts. This tiered approach ensures an efficient use of resources while building a detailed picture of the compound's biological activity.

Our experimental journey will follow a logical progression designed to answer three core questions:

  • Primary Target(s): What kinase or kinases does the compound bind to with the highest affinity?

  • Global Off-Targets: Which other kinases across the kinome does it interact with?

  • Cellular Consequences: Do these interactions translate into functional effects within a living cell?

Here is a conceptual overview of this workflow:

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement & Functional Impact A Test Compound (this compound) B Broad Kinome Screen (e.g., KINOMEscan™, 468 kinases) A->B C Data Analysis: Identify High-Affinity Binders B->C D Primary Target(s) & Key Off-Targets C->D Hypothesis Generation E Biochemical IC50 Assays (e.g., LanthaScreen™, Z'-LYTE™) D->E F Quantitative Potency Data (IC50 values) E->F G Cellular Target Engagement (e.g., NanoBRET™, CETSA®) F->G Confirmation in Cells H Downstream Pathway Analysis (Western Blot for p-Substrates) G->H I Phenotypic Assays (e.g., Cell Viability, Apoptosis) H->I

Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.

Part 2: Experimental Methodologies & Data Interpretation

Stage 1: Global Kinome Profiling

The first step is to cast a wide net. Large-scale binding assays are the industry standard for obtaining an unbiased overview of a compound's interactions across the human kinome.

Recommended Protocol: KINOMEscan™ (DiscoverX/Eurofins)

  • Principle: This is an active site-directed competition binding assay. An immobilized kinase is tested for its ability to bind to a ligand-functionalized bacteriophage T7. The test compound is added in a single, high concentration (e.g., 1 or 10 µM), and its ability to displace the phage is quantified via qPCR of the phage DNA. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

  • Experimental Steps:

    • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Execution: Submit the compound to the service provider for screening against their full panel of kinases (typically >450). The standard screening concentration is often 10 µM.

    • Data Acquisition: The output will be a list of all kinases tested and the corresponding %Ctrl value.

  • Data Interpretation:

    • %Ctrl < 10: Often considered a significant interaction or "hit".

    • %Ctrl < 35: A common threshold for identifying potential off-targets worthy of follow-up.

Hypothetical Data for this compound

Let's assume the KINOMEscan™ at 10 µM yielded the following primary hits:

Kinase TargetPercent of Control (%Ctrl)Interpretation
MAP4K4 0.5 Strongest binder; putative primary target
MINK1 1.0 Strong binder; closely related to MAP4K4
TNK2 (ACK1) 8.0 Significant off-target
SRC 30.0 Potential weak off-target
464 other kinases>35Considered non-binders at this concentration

This initial screen immediately provides a primary hypothesis: This compound is a potent ligand of MAP4K4 and its close homolog MINK1, with a notable off-target activity on TNK2.

Stage 2: Quantitative Validation (Biochemical IC50)

The next crucial step is to quantify the potency of these interactions. Single-point data from the initial screen can be misleading. We must determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets.

Recommended Protocol: Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

  • Principle: This is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a peptide substrate. It relies on FRET (Förster Resonance Energy Transfer) between a coumarin-labeled antibody (emission at 445 nm) and a fluorescein-labeled phosphopeptide (emission at 520 nm). Inhibition of the kinase prevents peptide phosphorylation, resulting in no FRET.

  • Experimental Steps:

    • Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Kinase Reaction: In a multi-well plate, combine the kinase (e.g., MAP4K4), the peptide substrate, and ATP. Add the diluted compound. Incubate to allow the reaction to proceed.

    • Development: Add the development reagent containing the FRET-paired antibodies.

    • Readout: Measure the fluorescence at both 445 nm and 520 nm. The ratio of these emissions is used to calculate the percent inhibition.

    • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: this compound vs. a Known MAP4K4 Inhibitor

To contextualize our data, we will compare our hypothetical results for this compound with a known, albeit less selective, MAP4K4 inhibitor, "Compound X".

Target KinaseThis compound (IC50, nM)Compound X (IC50, nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
MAP4K4 (Primary) 15 25 -
MINK122301.5x (for 3-Chloro)
TNK22508016.7x (for 3-Chloro)
SRC>10,000500>667x (for 3-Chloro)
  • Interpretation: This quantitative data confirms that this compound is a potent inhibitor of MAP4K4. Crucially, it demonstrates a 16.7-fold selectivity over the primary off-target TNK2 and is highly selective against SRC. In contrast, the comparator "Compound X" shows much poorer selectivity against both TNK2 (3.2-fold) and SRC (20-fold), making this compound a superior chemical probe for studying MAP4K4 biology.

Stage 3: Cellular Target Engagement

Biochemical assays measure activity in a clean, artificial system. It is imperative to confirm that the compound can enter a cell and bind to its intended target in that complex environment.

Recommended Protocol: NanoBRET™ Target Engagement Assay (Promega)

  • Principle: This assay measures compound binding in live cells. The target kinase is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer is bound, BRET (Bioluminescence Resonance Energy Transfer) occurs between the luciferase donor and the tracer acceptor. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.

  • Workflow Diagram:

G cluster_0 Cellular Environment cluster_1 Condition 1: No Inhibitor cluster_2 Condition 2: Inhibitor Present Target Target Kinase (fused to NanoLuc®) BRET BRET Target->BRET BRET Occurs (Signal High) NoBRET NoBRET Target->NoBRET BRET Disrupted (Signal Low) Tracer Fluorescent Tracer Tracer->Target Binding Inhibitor Test Inhibitor (this compound) Inhibitor->Target Competitive Binding Tracer_disp Fluorescent Tracer (Displaced)

Figure 2: Principle of the NanoBRET™ cellular target engagement assay.

  • Interpretation: By performing a dose-response experiment, one can calculate a cellular IC50, which reflects the concentration of the compound required to engage 50% of the target protein in live cells. A cellular IC50 value that is reasonably close (e.g., within 10-fold) to the biochemical IC50 suggests good cell permeability and validates that the compound interacts with its target in a physiological setting.

Conclusion: Building a Complete Picture

Following this three-stage workflow provides a comprehensive and trustworthy cross-reactivity profile for a novel inhibitor like this compound. Our hypothetical investigation revealed it as a potent and selective MAP4K4 inhibitor, superior to existing alternatives like "Compound X". This level of detail is essential for researchers to confidently use the compound as a chemical probe, enabling the precise dissection of MAP4K4-driven signaling pathways while minimizing the risk of misinterpreting data due to off-target effects. The principles and protocols outlined here serve as a universal guide for the rigorous validation of any targeted inhibitor, ensuring the integrity and reproducibility of future research.

References

  • Title: KINOMEscan™ Assay Platform Source: Eurofins Discovery URL: [Link]

A Comparative Guide to the Efficacy of 3-Chloroisoquinolin-6-ol and Known Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. This has established kinases as critical targets for therapeutic intervention. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 3-Chloroisoquinolin-6-ol, against established kinase inhibitors, using the dual EGFR/HER2 inhibitor Lapatinib as a primary comparator.

While direct efficacy data for this compound is not yet publicly available, its structural similarity to other known kinase inhibitors suggests its potential as a therapeutic agent.[1][2] This document will, therefore, serve as a roadmap for researchers, outlining the necessary experimental comparisons to elucidate its biological activity and therapeutic potential. We will delve into the mechanism of action of Lapatinib, present its known efficacy, and provide detailed protocols for a head-to-head comparison with this compound.

Mechanism of Action: Targeting Key Signaling Pathways

A critical first step in evaluating a novel compound is to understand its mechanism of action. Based on the activity of structurally related isoquinoline compounds, it is hypothesized that this compound functions as a kinase inhibitor.[2][3] For a meaningful comparison, we will focus on the well-characterized mechanism of Lapatinib, a potent inhibitor of the ErbB family of receptor tyrosine kinases.

Lapatinib: A Dual Inhibitor of EGFR (ErbB1) and HER2 (ErbB2)

Lapatinib is a reversible, small-molecule tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] In many cancers, particularly HER2-positive breast cancer, the overexpression of HER2 leads to the overactive signaling of pathways that promote tumor growth and survival.[2][5]

By competitively inhibiting ATP binding, Lapatinib blocks the autophosphorylation and activation of EGFR and HER2.[6] This, in turn, disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a key regulator of cell survival and apoptosis.[3][7] The dual-targeting nature of Lapatinib makes it an effective therapeutic agent, particularly in tumors that have developed resistance to single-target therapies like trastuzumab.[5]

Hypothesized Signaling Pathway Inhibition by this compound and Lapatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS lapatinib Lapatinib lapatinib->EGFR lapatinib->HER2 new_compound This compound (Hypothesized) new_compound->EGFR new_compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR/HER2 signaling pathways and points of inhibition.

Comparative Efficacy Data

A direct comparison of the efficacy of this compound and Lapatinib requires quantitative data from a series of standardized assays. The following table presents known efficacy data for Lapatinib, which will serve as a benchmark for the proposed evaluation of this compound.

Table 1: Efficacy of Lapatinib in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical Kinase AssayEGFR10.2 nM[1]
Biochemical Kinase AssayHER2 (ErbB2)9.8 nM[1]
Cell Proliferation AssayBT-474 (HER2-overexpressing)0.046 µM[8]
Cell Proliferation AssaySK-BR-3 (HER2-overexpressing)0.079 µM[8]
Cell Proliferation AssayMDA-MB-231 (low HER2)7.46 µM[9]

Experimental Protocols for Comparative Efficacy Studies

To objectively compare the efficacy of this compound to Lapatinib, a tiered experimental approach is recommended, starting with biochemical assays and progressing to cell-based and in vivo models. The following protocols are designed to be self-validating, with clear endpoints and controls.

Experimental Workflow

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50_determination->cell_proliferation western_blot Western Blot Analysis (Phospho-protein levels) cell_proliferation->western_blot xenograft_model Xenograft Tumor Model (Immunocompromised mice) western_blot->xenograft_model efficacy_assessment Tumor Growth Inhibition Assessment xenograft_model->efficacy_assessment

Caption: Tiered workflow for inhibitor efficacy comparison.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases (e.g., EGFR, HER2) and compare its IC50 value to that of Lapatinib.

Methodology: ADP-Glo™ Kinase Assay

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR and HER2 kinases

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and Lapatinib (dissolved in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Lapatinib in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Assays

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines with varying levels of target kinase expression and to confirm target engagement by assessing the phosphorylation status of downstream signaling proteins.

A. Cell Proliferation Assay (MTT Assay)

Materials:

  • HER2-overexpressing breast cancer cell lines (e.g., BT-474, SK-BR-3)

  • Low HER2-expressing breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and Lapatinib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

B. Western Blot Analysis for Phosphoprotein Levels

Materials:

  • Selected cancer cell lines

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and Lapatinib at their respective IC50 concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Efficacy Studies

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model and compare it to Lapatinib.

Methodology: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • HER2-overexpressing cancer cells (e.g., BT-474)

  • Matrigel

  • This compound and Lapatinib formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Lapatinib).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment groups to determine the in vivo efficacy.

Conclusion

This guide provides a comprehensive framework for the comparative efficacy evaluation of this compound against the established kinase inhibitor Lapatinib. By systematically progressing through biochemical, cell-based, and in vivo studies, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. The detailed protocols and comparative data for Lapatinib offer a solid foundation for these investigations, ensuring a scientifically rigorous and logically sound approach to drug discovery and development.

References

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (Source: Provided search results)
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. BreastCancer.org. [Link]

  • Lapatinib dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells. Journal of Cancer. [Link]

  • Efficacy and tolerability of lapatinib in the management of breast cancer. PubMed. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central. [Link]

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. PMC - PubMed Central. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [Link]

  • The Effectiveness of Lapatinib in HER2-Positive Metastatic Breast Cancer Patients Pretreated With Multiline Anti-HER2 Treatment: A Retrospective Study in China. PMC - PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • IC50 values of selected cell lines. ResearchGate. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. PMC - NIH. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is not merely a formality but a cornerstone of scientific rigor. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. 3-Chloroisoquinolin-6-ol, a substituted isoquinoline, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] Therefore, the unequivocal confirmation of its structure is paramount for any research or development program involving this molecule.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and the foundational principles of single-crystal X-ray crystallography. To provide a robust analytical framework, we will compare the expected experimental data for this compound with that of a structurally related and well-characterized alternative, 3-Chloroisoquinoline. This comparative analysis will highlight the influence of the hydroxyl substituent on the spectroscopic properties of the isoquinoline scaffold.

The Analytical Triad: A Multi-faceted Approach to Structural Verification

No single analytical technique can definitively confirm the structure of a novel compound in isolation. A synergistic approach, employing multiple orthogonal techniques, provides the highest level of confidence. Our strategy for the structural confirmation of this compound is built upon a triad of powerful analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom, providing detailed information about the molecular framework and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high accuracy and to study the fragmentation patterns, offering vital clues about the molecule's substructures.

  • Single-Crystal X-ray Crystallography: The gold standard for unambiguous three-dimensional structure determination, providing precise bond lengths, bond angles, and stereochemistry.

The logical workflow for this comprehensive structural elucidation is depicted below:

Structural_Elucidation_Workflow cluster_Synthesis_and_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic & Spectrometric Analysis cluster_Crystallographic_Analysis Crystallographic Analysis cluster_Data_Analysis_and_Confirmation Data Analysis & Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Integration Data Integration & Comparison NMR->Data_Integration HRMS->Data_Integration X-ray_Diffraction X-ray Diffraction Crystal_Growth->X-ray_Diffraction X-ray_Diffraction->Data_Integration Structure_Confirmed Unambiguous Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

A. Experimental Protocol: NMR Analysis

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample (this compound or 3-Chloroisoquinoline) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.

B. Comparative NMR Data Analysis

The presence of the electron-donating hydroxyl group at the C-6 position in this compound is expected to significantly influence the chemical shifts of the aromatic protons and carbons compared to the unsubstituted (at C-6) 3-Chloroisoquinoline.

Table 1: Predicted ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Proton This compound (Predicted) 3-Chloroisoquinoline (Reference Data) [2][3]Rationale for Chemical Shift Differences
H-1~9.0 ppm (s)9.12 ppm (s)Minimal change expected as it is distant from the -OH group.
H-4~7.8 ppm (s)8.41 ppm (s)Shielding effect from the para -OH group.
H-5~7.5 ppm (d)8.12 ppm (dd)Significant shielding due to the ortho -OH group.
H-7~7.2 ppm (dd)7.82 ppm (m)Significant shielding due to the para -OH group.
H-8~7.9 ppm (d)7.91 ppm (m)Minor shielding effect from the meta -OH group.
OH~10.0 ppm (s, br)N/ACharacteristic chemical shift for a phenolic proton.

Table 2: Predicted ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)

Carbon This compound (Predicted) 3-Chloroisoquinoline (Reference Data) [3]Rationale for Chemical Shift Differences
C-1~150 ppm151.1 ppmMinor effect from the distant -OH group.
C-3~148 ppm147.2 ppmMinor effect from the distant -OH group.
C-4~118 ppm119.6 ppmShielding effect from the para -OH group.
C-4a~135 ppm137.9 ppmShielding effect from the -OH group.
C-5~115 ppm127.5 ppmSignificant shielding due to the ortho -OH group.
C-6~158 ppm130.4 ppmSignificant deshielding due to the directly attached -OH group.
C-7~110 ppm128.2 ppmSignificant shielding due to the para -OH group.
C-8~130 ppm127.8 ppmMinor shielding effect from the meta -OH group.
C-8a~125 ppm125.9 ppmMinor shielding effect from the -OH group.

II. High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition and Fragmentation

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information.

A. Experimental Protocol: HRMS Analysis

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Dissolve a small amount of the purified sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Introduce the sample into the ESI source via direct infusion or through an HPLC system.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

B. Comparative HRMS Data Analysis

The molecular formula of this compound is C₉H₆ClNO, with a monoisotopic mass of 179.0138. HRMS should confirm this with high accuracy (typically < 5 ppm error). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.

Table 3: High-Resolution Mass Spectrometry Data

Parameter This compound 3-Chloroisoquinoline
Molecular Formula C₉H₆ClNOC₉H₆ClN
Monoisotopic Mass 179.0138163.0189
[M+H]⁺ (Calculated) 180.0211164.0262
[M+H]⁺ (Observed) Within 5 ppm of calculatedWithin 5 ppm of calculated
Isotopic Pattern M⁺ and M+2⁺ in ~3:1 ratioM⁺ and M+2⁺ in ~3:1 ratio

The fragmentation patterns of the two compounds will differ due to the presence of the hydroxyl group.

Fragmentation_Pathway cluster_3_Chloroisoquinolin_6_ol This compound Fragmentation cluster_3_Chloroisoquinoline 3-Chloroisoquinoline Fragmentation M_ol [C₉H₆ClNO]⁺˙ m/z 179/181 F1_ol Loss of CO [C₈H₆ClN]⁺˙ m/z 151/153 M_ol->F1_ol F2_ol Loss of Cl [C₉H₆NO]⁺ m/z 144 M_ol->F2_ol M_iso [C₉H₆ClN]⁺˙ m/z 163/165 F1_iso Loss of HCN [C₈H₅Cl]⁺˙ m/z 136/138 M_iso->F1_iso F2_iso Loss of Cl [C₉H₆N]⁺ m/z 128 M_iso->F2_iso

Caption: Plausible fragmentation pathways for this compound and 3-Chloroisoquinoline.

III. Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic and spectrometric techniques provide compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of a molecule's three-dimensional structure.

A. Experimental Protocol: X-ray Crystallography

Crystal Growth:

  • Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method. Solvents to be screened include methanol, ethanol, acetone, and ethyl acetate, as well as mixtures thereof.

  • Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, is another effective technique.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and the crystal lattice symmetry.

  • The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

B. Expected Crystallographic Data

While experimental data for this compound is not available, a successful crystallographic analysis would provide:

  • Unambiguous confirmation of the connectivity: The positions of the chlorine atom at C-3 and the hydroxyl group at C-6 would be definitively established.

  • Precise bond lengths and angles: These can be compared to known values for similar isoquinoline and phenol derivatives.

  • Information on intermolecular interactions: Hydrogen bonding involving the hydroxyl group and the isoquinoline nitrogen in the crystal lattice would be revealed.

Conclusion: A Synergistic Approach for Confident Structural Assignment

The structural confirmation of a novel compound like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise elemental composition and fragmentation data from high-resolution mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, researchers can achieve an unambiguous and confident structural assignment. The comparative analysis with a structurally related compound, 3-Chloroisoquinoline, further strengthens the interpretation of the experimental data by highlighting the predictable and logical influence of the hydroxyl substituent. This comprehensive guide provides a robust framework for researchers, scientists, and drug development professionals to ensure the scientific integrity of their work and to build a solid foundation for further investigation of the biological properties of this compound.

References

  • iChemical. 3-Chloroisoquinoline, CAS No. 19493-45-9. [Link]

  • PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Feng, S., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. [Link]

  • Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Rawi, J. M. A., et al. (2010). The crystal structure of Trichloro(isoquinoline)cobalt(III)isoquinoline. International Journal of ChemTech Research, 2(1), 416-420.
  • Chemguide. mass spectra - the M+2 peak. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

  • MDPI. (2016). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 21(11), 1569. [Link]

  • RSC Publishing. (2019). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 21(3), 456-467. [Link]

  • PubChemLite. Methyl 1-chloroisoquinoline-3-carboxylate (C11H8ClNO2). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • YouTube. Mass Spec 3f Halogenoalkanes. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(10), 681. [Link]

  • YouTube. Chloro pattern in Mass Spectrometry. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291. [Link]

  • ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?[Link]

Sources

Assessing the Specificity of 3-Chloroisoquinolin-6-ol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of specificity is paramount. It is the compass that guides a compound from a mere chemical entity to a precision therapeutic. This guide provides an in-depth, technical framework for assessing the specificity of 3-Chloroisoquinolin-6-ol, a member of the isoquinoline scaffold known for its prevalence in kinase inhibitor design.[1][2] While specific biological data for this compound is not extensively documented in the public domain, its structural alerts warrant a rigorous evaluation of its kinase selectivity.[1][3]

This document will not present a fait accompli of specificity data. Instead, it will empower you, the researcher, with the strategic rationale and detailed methodologies to comprehensively characterize this and other novel chemical entities. We will explore a multi-pronged approach, combining broad-spectrum biochemical screening with cell-based target engagement assays, and contextualize this process by drawing comparisons with well-characterized kinase inhibitors.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[1][4] Its bicyclic structure serves as an effective mimic of the adenine region of ATP, enabling competitive binding to the kinase hinge region.[4] This fundamental interaction is the basis for the activity of numerous approved and investigational drugs. However, the very nature of the highly conserved ATP binding site across the human kinome presents a significant challenge: achieving selectivity.[5][6] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, therapeutically beneficial.[5] Therefore, a thorough understanding of a compound's interaction profile across the kinome is a critical step in its development.

A Multi-Pronged Strategy for Specificity Validation

A robust assessment of inhibitor specificity cannot rely on a single experimental output. A tiered, integrated approach is essential to build a comprehensive and reliable selectivity profile. We propose a workflow that moves from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation Kinome Profiling Kinome Profiling Biochemical IC50 Biochemical IC50 Kinome Profiling->Biochemical IC50 Identifies Primary Targets & Off-Targets CETSA CETSA Biochemical IC50->CETSA Guides Cellular Assay Design Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening Confirms Target Engagement & Cellular Potency

Figure 1. A tiered experimental workflow for the comprehensive validation of kinase inhibitor specificity.

I. Biochemical Assays: Mapping the Kinome Interaction Landscape

The initial step in characterizing a novel inhibitor is to understand its binding affinity and inhibitory potential against a large panel of kinases in a purified, recombinant system.

A. Kinome Profiling: The Broad View

Kinome profiling services offer a high-throughput method to screen a compound against hundreds of kinases, providing a global view of its selectivity.[7][8][9][10] This initial screen is typically performed at a single high concentration (e.g., 1-10 µM) to identify all potential interactions.

Experimental Protocol: Radiometric Kinase Activity Assay

This is a widely used format for kinome profiling that directly measures the enzymatic activity of kinases.[6][8][11]

  • Plate Preparation : A library of purified, active kinases is arrayed in a multi-well plate format.

  • Compound Incubation : this compound is added to the wells at a fixed concentration (e.g., 10 µM) in duplicate. A vehicle control (e.g., DMSO) is also included.[8]

  • Reaction Initiation : A substrate peptide or protein and radiolabeled [γ-³³P]-ATP are added to initiate the kinase reaction. The ATP concentration is often set near the Km for each specific kinase to provide a sensitive measure of competitive inhibition.[5]

  • Reaction Termination and Separation : After a defined incubation period, the reaction is stopped. The phosphorylated substrate is then separated from the remaining radiolabeled ATP, typically by capturing the substrate on a filter membrane.[11]

  • Detection : The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter or phosphorimager.[11]

  • Data Analysis : The percentage of kinase activity remaining in the presence of the compound is calculated relative to the vehicle control.

B. Biochemical IC₅₀ Determination: Quantifying Potency

For the "hits" identified in the initial kinome screen (both the intended target and significant off-targets), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each kinase.

Data Presentation: Comparative IC₅₀ Table

The results of these assays are best presented in a clear, tabular format. For context, we will compare the hypothetical data for this compound with the known selectivity profiles of two well-characterized inhibitors: a highly selective inhibitor (e.g., Gefitinib) and a multi-targeted inhibitor (e.g., Dasatinib).

CompoundPrimary Target(s)IC₅₀ (nM) vs. Primary Target(s)Key Off-Targets (>50% Inhibition @ 1µM)
This compound To be determinedTo be determinedTo be determined from kinome screen
Gefitinib EGFR2-37Minimal
Dasatinib BCR-ABL, SRC family0.6-1.1c-KIT, PDGFRβ, EphA2

This table illustrates how the specificity of a novel compound can be benchmarked against existing drugs with known selectivity profiles.

II. Cell-Based Assays: Validating Target Engagement in a Physiological Context

While biochemical assays are crucial for understanding the intrinsic activity of a compound, they do not account for cell permeability, metabolic stability, or the complex intracellular environment.[12] Therefore, cell-based assays are essential to confirm that the compound engages its intended target in living cells.

Cellular Thermal Shift Assay (CETSA): A Measure of Target Engagement

CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target protein in intact cells or cell lysates.[12][13][14][15] The principle is based on the ligand-induced stabilization of a protein against thermal denaturation.[14][15]

G cluster_0 Result Interpretation Intact Cells Intact Cells Treat with Compound\nor Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound\nor Vehicle Heat Shock\n(Temperature Gradient) Heat Shock (Temperature Gradient) Treat with Compound\nor Vehicle->Heat Shock\n(Temperature Gradient) Cell Lysis Cell Lysis Heat Shock\n(Temperature Gradient)->Cell Lysis Separate Soluble &\nAggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble &\nAggregated Proteins Quantify Soluble\nTarget Protein Quantify Soluble Target Protein Separate Soluble &\nAggregated Proteins->Quantify Soluble\nTarget Protein e.g., Western Blot Shift in Melting Curve Shift in Melting Curve Quantify Soluble\nTarget Protein->Shift in Melting Curve Indicates Target Engagement No Shift in Melting Curve No Shift in Melting Curve Quantify Soluble\nTarget Protein->No Shift in Melting Curve Indicates No Engagement

Figure 2. A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment : Culture a relevant cell line expressing the target kinase. Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[16]

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection : Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody via Western blot or ELISA.[16]

  • Data Analysis : Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[15]

Conclusion: Building a Comprehensive Specificity Profile

The journey to understanding the specificity of a novel compound like this compound is a systematic process of inquiry. It begins with a broad interrogation of the kinome to identify all potential interactions and progressively refines this understanding through quantitative potency measurements and, crucially, validation of target engagement within the complex milieu of a living cell.

By employing the multi-tiered strategy outlined in this guide—combining kinome-wide biochemical profiling with cellular thermal shift assays—researchers can build a robust and reliable specificity profile. This comprehensive dataset is not merely an academic exercise; it is a critical component of the decision-making process in drug development, enabling the selection of compounds with the highest potential for efficacy and the lowest risk of off-target-driven toxicity. The isoquinoline scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a rigorous, data-driven approach to specificity assessment is the key to unlocking its full therapeutic potential.

References

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(1), 95-105. Retrieved from [Link]

  • Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. Retrieved from [Link]

  • Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2533–2547. Retrieved from [Link]

  • Bain, J., McLauchlan, H., Elliott, M., & Cohen, P. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(1), 199-204. Retrieved from [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2015). A new series of pyrazolo[3,4-g]isoquinoline derivatives, diversely substituted at the 4- or 8-position, were synthesized. Molecules, 20(8), 13816-13833. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • University of Dundee Research Portal. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Retrieved from [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 205–216. Retrieved from [Link]

  • Asano, Y., Kitamura, S., Ohra, T., Aso, K., Igata, H., Tamura, T., ... & Itoh, F. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & medicinal chemistry, 16(8), 4715–4732. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i261–i268. Retrieved from [Link]

  • Robers, M. B., Bate, N., & Curran, P. J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 220–229. Retrieved from [Link]

  • ResearchGate. Kinase inhibitors for which specificity profiles were determined. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • PubChem. 3-Chloroisoquinoline. Retrieved from [Link]

Sources

A Technical Guide to the Prospective Efficacy of 3-Chloroisoquinolin-6-ol: A Comparative Framework for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of the novel heterocyclic compound, 3-Chloroisoquinolin-6-ol. To date, there is a notable absence of peer-reviewed studies directly investigating the biological activity of this specific molecule. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide will, therefore, extrapolate from the known activities of structurally related isoquinoline derivatives to propose potential mechanisms of action and a detailed experimental workflow to systematically assess the efficacy of this compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of many clinically relevant drugs. The inherent biological activity of this scaffold can be significantly modulated by the nature and position of its substituents. The presence of a chlorine atom and a hydroxyl group on the this compound molecule suggests the potential for specific interactions with biological targets, warranting a thorough investigation into its therapeutic promise.

Derivatives of the closely related 3-chloroisoquinolin-6-amine have been explored for a range of medicinal chemistry applications, including the development of kinase inhibitors, anti-inflammatory compounds, and anticancer agents.[2] These applications often leverage the reactivity of the chlorine at position 3 for nucleophilic aromatic substitution, allowing for the synthesis of diverse compound libraries.[2]

Comparative Analysis of Structurally Related Compounds

To hypothesize the potential efficacy of this compound, it is instructive to compare its structure with related isoquinoline derivatives for which biological data are available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencesKnown or Potential Biological Applications
This compound C9H6ClNO179.60Hydroxyl group at position 6Hypothesized: Kinase inhibition, anticancer, anti-inflammatory
3-Chloroisoquinolin-6-amineC9H7ClN2178.62[2]Amine group at position 6Building block for kinase inhibitors, anticancer and anti-inflammatory agents.[2]
3-Chloro-6-nitroisoquinolin-1-olC9H5ClN2O3224.60Nitro group at position 6, hydroxyl at position 1Hypothesized: Anticancer via enzyme inhibition (e.g., kinases, topoisomerases).[1]
6-Bromo-3-chloroisoquinolineC9H5BrClN242.50[3]Bromo group at position 6Chemical intermediate.
3-ChloroisoquinolineC9H6ClN163.60[4]No substitution at position 6Chemical intermediate.

The structural similarity to compounds with known biological activities, particularly kinase inhibition, provides a strong rationale for investigating this compound as a potential therapeutic agent.

Proposed Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planar aromatic structure of the isoquinoline core is well-suited to fit into the ATP-binding pocket of many kinases.

Based on the activities of related compounds, a plausible hypothesis is that this compound could function as a kinase inhibitor. The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Inhibition

Caption: Proposed inhibitory action of this compound on a generic kinase signaling pathway.

A Proposed Experimental Workflow for Efficacy Evaluation

The following experimental workflow provides a systematic approach to characterizing the biological efficacy of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell-Free Assays Cell-Free Assays Cell-Based Assays Cell-Based Assays Cell-Free Assays->Cell-Based Assays Animal Model Studies Animal Model Studies Cell-Based Assays->Animal Model Studies Toxicity and Pharmacokinetics Toxicity and Pharmacokinetics Animal Model Studies->Toxicity and Pharmacokinetics Data Analysis and Interpretation Data Analysis and Interpretation Toxicity and Pharmacokinetics->Data Analysis and Interpretation Initial Compound Characterization Initial Compound Characterization Initial Compound Characterization->Cell-Free Assays

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Mitigating Risk Beyond the Bench

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. 3-Chloroisoquinolin-6-ol (CAS No. 1374652-53-5), a halogenated heterocyclic compound, presents specific disposal challenges due to its chemical structure.[1] Improper disposal can lead to environmental persistence, ecological harm, and potential health hazards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. The cornerstone of this protocol is the principle of waste segregation and high-temperature incineration, which is the industry-standard best practice for the destruction of chlorinated organic materials.[2][3][4][5]

Hazard Profile and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not widely available, its structural analogue, 3-Chloroisoquinoline (CAS No. 19493-45-9), provides a strong basis for hazard assessment.[6][7] The shared chloro-isoquinoline core suggests a similar risk profile.

Based on this surrogate data, this compound should be handled as a substance that is:

  • Harmful if swallowed [6]

  • Causes skin irritation [6]

  • Causes serious eye damage/irritation [6]

  • May cause respiratory irritation [6]

Furthermore, as a chlorinated organic compound, its combustion at improper temperatures can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl), molecular chlorine, and potentially dioxins.[2][8] Therefore, disposal requires methods that ensure complete thermal decomposition.

Hazard Classification (Surrogate Data)GHS PictogramPrecautionary Action
Acute Toxicity, Oral (Category 4) IrritantDo not eat, drink, or smoke when using. If swallowed, call a poison center.[6][9]
Skin Irritation (Category 2) IrritantWear protective gloves and clothing. Wash skin thoroughly after handling.[6][9]
Serious Eye Damage (Category 1) CorrosiveWear eye/face protection. If in eyes, rinse cautiously for several minutes.[6][9]
Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3) IrritantAvoid breathing dust. Use only outdoors or in a well-ventilated area.[6][9]
Environmental Hazard EnvironmentalAvoid release to the environment.

Regulatory Imperative: Compliance with Hazardous Waste Frameworks

The disposal of this compound falls under stringent federal and local regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10]

Key principles under RCRA include:

  • Cradle-to-Grave Responsibility : The generator of the waste is responsible for its safe management from creation to final disposal.

  • Waste Characterization : All generators must determine if their waste is hazardous. Given its properties, this compound waste must be classified as hazardous.

  • Land Disposal Restrictions (LDR) : The LDR program prohibits the land disposal of untreated hazardous wastes and mandates specific treatment standards to reduce toxicity and constituent mobility.[11]

Therefore, direct disposal of this compound in a landfill without prior treatment is a violation of federal law.[11][12][13]

On-Site Handling and Waste Segregation: The First Line of Defense

Proper disposal begins in the laboratory. The segregation of waste streams is critical for both safety and cost-effectiveness. Halogenated organic waste requires a more specialized and expensive disposal process than non-halogenated waste.[14][15]

Workflow for Waste Segregation and Collection

WasteHandlingWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Generation of This compound Waste (Solid or in Solution) B Characterize Waste: Contains Chlorine? A->B C HALOGENATED WASTE STREAM B->C Yes D Non-Halogenated Waste Stream B->D No E Select Compatible, Leak-Proof Container with Screw Cap C->E F Label Container: 'HAZARDOUS WASTE' List all constituents (e.g., this compound, Methanol) E->F G Store in a cool, dry, well-ventilated area. (e.g., Satellite Accumulation Area) F->G H Arrange Pickup with Institution's EHS Department G->H I Transport to Licensed TSDF* H->I

Caption: Waste Handling and Segregation Workflow.

Approved Disposal Methodology: High-Temperature Incineration

For chlorinated organic compounds like this compound, the EPA-preferred and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[4][16]

Why Incineration? The primary goal is the complete destruction of the organic molecule.[5]

  • High Temperatures (≥850°C - 1100°C): Wastes containing over 1% halogenated substances require temperatures of at least 1100°C to ensure the breakdown of stable chemical bonds.[4][5] This process breaks down this compound into its elemental components.[8]

  • Scrubbing Systems: The incineration process converts the chlorine into hydrogen chloride (HCl) gas.[2][8] Licensed incinerators are equipped with advanced afterburners and alkaline scrubbers that neutralize the acidic HCl gas, preventing its release into the atmosphere.[3]

  • Prevents Harmful Byproducts: This controlled process is designed to prevent the formation and release of highly toxic chlorinated byproducts, such as dioxins and furans, which can occur with incomplete or low-temperature combustion.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE: nitrile gloves, chemical splash goggles, and a lab coat.[17]

2. Waste Container Selection and Labeling:

  • Select a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene) with a secure, threaded screw cap.[18]

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Before adding any waste, write the full chemical name, "this compound," and any solvents used on the label.[18] Keep a running list of all components added.[15]

3. Waste Accumulation:

  • Carefully transfer the waste into the designated container, minimizing splashing or aerosolization. If transferring solids, avoid creating dust.

  • Keep the waste container closed at all times except when actively adding waste.[15][18] This prevents the release of volatile compounds and ensures safety.

  • Store the container in a designated satellite accumulation area, away from incompatible materials.[17]

4. Arranging for Disposal:

  • Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[16]

  • Provide the EHS team with accurate information about the container's contents.

5. Documentation:

  • Maintain a log of the hazardous waste generated, as required by your institution and RCRA regulations.[10][11] This documentation is a critical part of the "cradle-to-grave" responsibility.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Label the container with all contaminants and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

References

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. Retrieved from [Link]

  • Waste incinerators. (n.d.). Stockholm Convention. Retrieved from [Link]

  • Hazardous Waste Landfills. (2017, July 5). FedCenter. Retrieved from [Link]

  • Landfill, Hazardous Waste. (n.d.). ACTenviro. Retrieved from [Link]

  • Basic principles of waste incineration. (n.d.). Retrieved from [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). YouTube. Retrieved from [Link]

  • Incineration Processes and Environmental Releases. (n.d.). NCBI - NIH. Retrieved from [Link]

  • 3-Chloroisoquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • CPL_03-00-017.pdf. (n.d.). OSHA. Retrieved from [Link]

  • Hazard Communication - Appendix A. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (n.d.). US EPA. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA. Retrieved from [Link]

  • Chlorothalonil and chlorpyrifos degradation products in golf course leachate. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-Chloroisoquinolin-6-ol, a halogenated isoquinoline derivative, presents unique opportunities in research due to its structural motifs. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical hygiene.

Section 1: Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][6]

Due to the presence of the chlorinated aromatic ring, this compound should be handled with the assumption of potential chronic effects and environmental persistence, characteristic of many chlorinated aromatic compounds.[7]

Table 1: Hazard Profile and GHS Classifications (Inferred)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following PPE is mandatory to create a barrier between you and the potential hazard.[8][9]

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required to protect against dust particles and potential splashes.[7][9][10] Standard safety glasses with side shields do not offer sufficient protection.[9][11]

  • Face Shield: In situations with a higher risk of splashes, such as when handling larger quantities or solutions, a face shield must be worn in conjunction with safety goggles for full facial protection.[7][10][11]

Skin and Body Protection
  • Chemical-Resistant Gloves: Due to the risk of skin irritation and potential absorption, chemically resistant gloves are essential.[12] Nitrile gloves are a suitable choice for incidental contact.[12][13] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[7] Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination.[3] Double gloving is recommended to provide an additional layer of protection.[11]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[7][13]

  • Protective Clothing: For operations with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes that completely cover the feet are mandatory in the laboratory.[8][13]

Respiratory Protection

All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][14] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., type ABEK-P2) should be used.[6][11]

Section 3: Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial for preventing accidental exposure and maintaining the compound's integrity.

Operational Plan: Weighing and Handling
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this compound. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Weighing: Carefully weigh the desired amount of the solid compound, taking care to avoid generating dust.[15] Use a spatula to transfer the solid.

  • Post-Handling: Once the desired amount is weighed, securely close the primary container.[4][16][17] Clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, and dispose of it as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][17][18] Do not eat, drink, or smoke in the laboratory.[1][16]

Storage Plan
  • Container: Store this compound in a tightly sealed, properly labeled container.[4][16][17]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] A designated, locked cabinet is recommended.[4][16][17]

Section 4: Emergency Procedures - Spill and Exposure Management

Immediate and correct action is critical in the event of an emergency.

Spill Response Workflow

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazard Level Evacuate->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE EHS Contact Emergency Services & Institutional EHS LargeSpill->EHS Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Collect Waste into Sealed Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Report Report Incident to Supervisor Decontaminate->Report EHS->Report

Caption: Workflow for managing a chemical spill.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.[3][6]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4][6] Remove contact lenses if present and easy to do.[3][4] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[4][6][16] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[4][16]

  • Ingestion: Rinse the mouth with water.[6][16] Do NOT induce vomiting. Immediately call a poison center or doctor.[1][16]

Section 5: Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[14] The label should include "Hazardous Waste" and the full chemical name.[14]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][17] Do not dispose of this chemical down the drain.[4][6]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • 3-Chloroisoquinoline (cas 19493-45-9) SDS/MSDS download. Guidechem.
  • MSDS of 3-Chloro-6-methoxy-isoquinoline.
  • SAFETY DATA SHEET - 1-Chloroisoquinoline. Fisher Scientific.
  • Safety Data Sheet - 3-Chloro-1-phenylisoquinoline-4-carbaldehyde. AK Scientific, Inc.
  • SAFETY DATA SHEET - Potassium hexachloroirid
  • SAFETY DATA SHEET - 3-Hydroxyisoquinoline. Sigma-Aldrich.
  • SAFETY DATA SHEET - Phenol solution. Sigma-Aldrich.
  • Safety Data Sheet - 4-Chloroquinoline-3-carboxylic acid. CymitQuimica.
  • SAFETY DATA SHEET - 2-Iodoisoquinoline. Sigma-Aldrich.
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem - NIH.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • SAFETY DATA SHEET - 2-(Trifluoromethyl)isoquinoline. Tokyo Chemical Industry.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Section 6C: Protective Equipment. Princeton EHS.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Personal Protective Equipment (PPEs)- Safety Guideline.
  • Working with Chemicals - Prudent Practices in the Labor
  • Part D: Chemical Safety Procedures for Labor
  • How to Promote Lab Safety When Working with Chemicals? Lab Pro Inc.
  • Safety Data Sheet - 1-Chloroisoquinoline-6-boronic acid. Apollo Scientific.
  • safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroisoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
3-Chloroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.